molecular formula C6H8BrN3O2 B134764 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 131598-61-3

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B134764
CAS No.: 131598-61-3
M. Wt: 234.05 g/mol
InChI Key: DVZWWTRLSAYQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS 131598-61-3) is a brominated pyrimidinedione derivative of significant interest in medicinal chemistry and early-stage drug discovery. With a molecular formula of C6H8BrN3O2 and a molecular weight of 234.05 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents [ citation:1 ]. Its structure, featuring a uracil core with amino and bromo substituents, makes it a versatile building block for constructing more complex molecules. This compound is primarily utilized in oncology research for the design and synthesis of potential dual inhibitors targeting epigenetic regulators and kinases. Recent scientific studies highlight its application in developing small molecules that simultaneously inhibit Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) [ citation:2 ]. This dual-targeting strategy represents a promising approach in cancer therapy to overcome drug resistance and improve therapeutic outcomes, particularly against sensitive cancer cell lines such as breast cancer MDA-MB-231 [ citation:2 ]. The bromine atom and the 1-ethyl group on the pyrimidinedione scaffold are crucial structural features that can be leveraged for further chemical modifications, enabling researchers to optimize binding interactions and pharmacokinetic properties [ citation:2 ]. The compound is offered with a typical purity of 95% or higher, confirmed by HPLC/GC analysis, and is supplied in quantities ranging from milligrams to kilograms for laboratory-scale research [ citation:1 ][ citation:6 ]. This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-5-bromo-1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWWTRLSAYQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362950
Record name 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131598-61-3
Record name 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

This guide provides a comprehensive overview and detailed protocols for the , a substituted uracil derivative of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural steps, ensuring both clarity and reproducibility for professionals in the field.

Introduction: The Significance of Substituted Uracils

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry due to their presence in nucleic acids and their ability to act as precursors for a wide array of bioactive heterocyclic compounds.[1] Specifically, 5- and 6-aminouracils are versatile starting materials for synthesizing molecules with potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties.[1] The target molecule, this compound, incorporates three key features: the core uracil ring, an activating amino group at the C6 position, and a bromine atom at the C5 position, making it a valuable intermediate for further functionalization and drug discovery efforts.

Overall Synthetic Strategy

The synthesis of the target compound is efficiently achieved via a two-step process. The strategy involves first constructing the N1-ethylated uracil core, followed by a regioselective bromination at the C5 position. The C6-amino group plays a crucial role, as its electron-donating nature activates the pyrimidine ring, directing the electrophilic bromine to the adjacent C5 position.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination A Ethylurea + Ethyl Cyanoacetate B 6-Amino-1-ethyluracil A->B  Traube Synthesis (NaOEt, EtOH, Reflux) C 6-Amino-1-ethyluracil D 6-Amino-5-bromo-1-ethylpyrimidine- 2,4(1H,3H)-dione C->D  Electrophilic Substitution (Br₂, NaOAc, AcOH)

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of Precursor 6-Amino-1-ethyluracil

The foundational step is the construction of the 6-amino-1-ethyluracil ring system. This is accomplished through a variation of the classic Traube pyrimidine synthesis, which involves the condensation of a urea derivative with a compound containing a dicarbonyl or equivalent functionality.

Principle and Rationale

The Traube synthesis is a robust method for creating the pyrimidine core.[2][3] In this protocol, N-ethylurea is condensed with ethyl cyanoacetate. The reaction is base-catalyzed, typically using sodium ethoxide, which deprotonates the α-carbon of ethyl cyanoacetate, creating a potent nucleophile. This anion attacks one of the carbonyl groups of ethylurea, initiating a cascade of intramolecular reactions that culminate in the formation of the stable, aromatic pyrimidine ring.

Detailed Experimental Protocol: Synthesis of 6-Amino-1-ethyluracil

This protocol is adapted from established methods for synthesizing N-substituted 6-aminouracils.[2][4]

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add N-ethylurea (1.0 eq).

  • Addition of Cyanoacetate: Add ethyl cyanoacetate (1.0 eq) dropwise to the mixture with vigorous stirring.

  • Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture may become a thick slurry.

  • Work-up and Isolation: After cooling to room temperature, add hot water to dissolve the resulting sodium salt. Neutralize the solution carefully with glacial acetic acid to a pH of approximately 6.[2][3]

  • Purification: The precipitated product, 6-amino-1-ethyluracil, is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield the pure precursor.

Part 2: Regioselective Bromination of 6-Amino-1-ethyluracil

This step introduces the bromine atom at the C5 position, a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

Principle and Rationale

The C6-amino group is a strong activating group that increases the electron density of the pyrimidine ring, particularly at the ortho (C5) and para (N3) positions. The C5 position is sterically accessible and electronically favored for electrophilic attack. The reaction is performed in acetic acid, a polar protic solvent that can solvate the ions formed during the reaction. Sodium acetate is added as a base to buffer the hydrobromic acid (HBr) that is generated as a byproduct, preventing potential side reactions.[4]

Caption: Key stages in the electrophilic bromination mechanism.

Detailed Experimental Protocol: Synthesis of 6-Amino-5-bromo-1-ethyluracil

This protocol is directly adapted from the successful bromination of the analogous 6-amino-1-phenyluracil.[4]

  • Dissolution: In a suitable reaction flask, dissolve 6-amino-1-ethyluracil (1.0 eq) in glacial acetic acid with heating to form a clear solution.

  • Buffer Addition: Add anhydrous sodium acetate (1.3 eq) to the solution and stir until dissolved.

  • Temperature Control: Cool the mixture to approximately 65-70 °C.

  • Bromine Addition: With vigorous stirring, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 10-15 minutes. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 15-20 hours. A precipitate will form as the reaction progresses.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake sequentially with glacial acetic acid and then with water to remove impurities. The final product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.[4]

Quantitative Data and Characterization

The following table summarizes the key quantitative aspects of the synthesis, with expected yields based on analogous reactions reported in the literature.

StepReactantsProductSolvent / ReagentsTypical YieldReference for Analogy
1N-Ethylurea, Ethyl Cyanoacetate6-Amino-1-ethyluracilEtOH / NaOEt65-80%[2]
26-Amino-1-ethyluracil6-Amino-5-bromo-1-ethyluracilAcOH / Br₂, NaOAc60-70%[4]

Expected Characterization:

  • Melting Point: Should be a sharp, defined melting point upon recrystallization.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), exchangeable protons for the NH₂ and N3-H groups, and the absence of the C5-H proton signal that was present in the precursor.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a dry environment.

  • Acetic Acid: Corrosive and causes burns. Use in a fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses at all times.

Conclusion

The can be reliably executed through a two-step sequence involving a Traube condensation to form the uracil core, followed by a highly regioselective electrophilic bromination. The procedures outlined in this guide are based on well-established chemical principles and protocols from peer-reviewed literature, providing a solid foundation for researchers to produce this valuable synthetic intermediate.

References

  • Aly, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • Dickey, J. B., & Gray, A. R. (1955). 5,6-Diaminouracil hydrochloride. Organic Syntheses, 35, 39. Available at: [Link]

Sources

An In-depth Technical Guide on 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Intended for an audience of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This document delves into the core chemical properties, synthesis, reactivity, and applications of this important heterocyclic compound. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those working with this versatile chemical building block.

Core Chemical Identity and Properties

This compound is a substituted pyrimidinedione, a class of compounds that are foundational in medicinal chemistry. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively explored for therapeutic applications, including anticancer and antiviral agents.[1][2]

Molecular Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 131598-61-3[3][4][5][6]

  • Molecular Formula: C₆H₈BrN₃O₂

  • Molecular Weight: 249.05 g/mol

  • SMILES: CCN1C(=O)C(=C(C(=O)N1)N)Br

Physicochemical Characteristics

A summary of the key physicochemical properties is presented in the table below. Understanding these properties is crucial for handling, storage, and application in synthetic protocols.

PropertyValue
Physical Form Light yellow or white to off-white solid/crystalline powder.
Melting Point Not available.
Boiling Point Not available.
Solubility No data available.
Storage Temperature 0-5°C is recommended for storage.

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its utility. The general synthetic approach involves the bromination of a 6-aminouracil derivative.

Synthetic Workflow

A typical synthetic route is outlined below. The starting material, a 5,6-diaminouracil derivative, undergoes a reaction to yield the target compound.[1]

Caption: Synthetic pathway for related aminopyrimidine-2,4-diones.[1]

Causality in Experimental Choices: The use of N-bromosuccinimide (NBS) or bromine in a suitable solvent like DMF or acetic acid is a common method for the bromination of uracil derivatives. The choice of solvent and brominating agent can influence the reaction rate and selectivity. The purification step, often involving recrystallization, is essential to remove unreacted starting materials and byproducts to ensure the high purity of the final compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the bromine and amino functional groups, making it a versatile intermediate in organic synthesis.

Key Reactions
  • Suzuki-Miyaura Coupling: The bromo group at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a powerful tool for generating molecular diversity.

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds.

Applications in Drug Discovery

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Substituted aminopyrimidine-2,4-diones have been investigated as potential dual-target inhibitors of BRD4 and PLK1, which are implicated in cancer.[1] The ability to functionalize the pyrimidine core makes this scaffold attractive for the development of targeted therapies.

Safety and Handling

Proper handling and storage are paramount to ensure safety in the laboratory.

Hazard Identification

Based on available safety data for similar compounds, this compound may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[8][9]

Recommended Handling Procedures

G cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 First Aid Gloves Gloves Safety Glasses Safety Glasses Lab Coat Lab Coat Dust Mask Dust Mask Fume Hood Fume Hood Adequate Ventilation Adequate Ventilation Eye Wash Eye Wash Skin Wash Skin Wash Fresh Air Fresh Air Handling Protocol Handling Protocol Handling Protocol->Gloves Handling Protocol->Safety Glasses Handling Protocol->Lab Coat Handling Protocol->Dust Mask Handling Protocol->Fume Hood Handling Protocol->Eye Wash Handling Protocol->Skin Wash Handling Protocol->Fresh Air

Caption: Recommended safety and handling workflow.

Self-Validating Protocol: Adherence to this protocol minimizes exposure and risk. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[7][8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[7][9] If on skin, wash with plenty of soap and water.[7][9] If inhaled, move the person to fresh air.[7][9]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution, which is characteristic for bromine-containing compounds.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as C=O, N-H, and C-N bonds.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering a solid foundation for researchers and drug development professionals.

References

A consolidated list of sources cited throughout this document is provided below for verification and further reading.

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

Sources

An In-Depth Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed synthetic pathway, its structural and physicochemical properties, and its emerging potential in the development of novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name precisely describes the molecular architecture: a pyrimidine-2,4(1H,3H)-dione core, commonly known as a uracil ring system, substituted with an amino group at the 6-position, a bromine atom at the 5-position, and an ethyl group at the 1-position of the heterocyclic ring.

Chemical Structure:

G cluster_0 This compound C1 N1 C2 C2=O C1->C2 ethyl ethyl C1->ethyl C3 N3-H C2->C3 C4 C4=O C3->C4 C5 C5-Br C4->C5 C6 C6-NH2 C5->C6 C6->C1

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is rooted in the chemical reactivity of the uracil scaffold. The primary synthetic route involves the electrophilic bromination of a 6-aminouracil precursor. While the specific experimental details for the ethyl derivative are detailed in a 1990 publication by Rybar, et al., the general methodology can be understood from analogous reactions.[1]

The synthesis commences with the preparation of the precursor, 6-amino-1-ethyluracil. This is typically achieved through the condensation of N-ethylurea with an appropriate three-carbon component like cyanoacetic acid or its esters.

The subsequent and crucial step is the regioselective bromination at the C5 position of the uracil ring. The electron-donating amino group at the C6 position activates the ring, making the C5 position susceptible to electrophilic attack.

Synthetic Pathway:

G start N-Ethylurea + Cyanoacetic Acid derivative precursor 6-amino-1-ethyluracil start->precursor Condensation reagents Bromine (Br2) Acetic Acid precursor->reagents product This compound reagents->product Electrophilic Bromination

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the bromination of a structurally similar compound, 6-amino-1-phenyluracil, and should be optimized for the synthesis of the target molecule.

Materials:

  • 6-amino-1-ethyluracil

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

Procedure:

  • A solution of 6-amino-1-ethyluracil is prepared in glacial acetic acid and brought to a gentle boil.

  • Sodium acetate is added to the boiling solution.

  • The mixture is then cooled to approximately 65-70°C.

  • A solution of bromine in glacial acetic acid is added dropwise with vigorous stirring over a period of 10-15 minutes.

  • The reaction mixture is stirred at room temperature for several hours to allow for the completion of the reaction.

  • The resulting precipitate is collected by filtration, washed sequentially with cold acetic acid and water, and then dried.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the purified this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValue
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight 234.05 g/mol
CAS Number 131598-61-3
Appearance Expected to be a solid
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl Group (N1-CH₂CH₃): A quartet signal for the methylene protons (-CH₂-) and a triplet signal for the methyl protons (-CH₃).

  • Amino Group (-NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

  • Amide Proton (N3-H): A singlet, which may also be broad.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons (C2 & C4): Two distinct signals in the downfield region, characteristic of amide carbonyls.

  • C5-Br: A signal for the carbon atom attached to the bromine.

  • C6-NH₂: A signal for the carbon atom attached to the amino group.

  • Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Characteristic stretching vibrations for the amino and amide groups.

  • C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups in the uracil ring.

  • C-Br Stretching: A vibration in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity.

Applications in Drug Development

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the C5 position and an amino group at the C6 position can significantly influence the biological activity of the molecule.

Brominated organic compounds are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The 6-amino substituent provides a key hydrogen bond donor and acceptor site, which can be crucial for interactions with biological targets such as enzymes and receptors.

Derivatives of 6-aminouracil have been investigated for a variety of therapeutic applications, including as:

  • Anticancer Agents: By interfering with nucleic acid metabolism or other cellular signaling pathways.

  • Antiviral Agents: Acting as nucleoside analogs that inhibit viral replication.

  • Enzyme Inhibitors: Targeting specific enzymes involved in disease processes.

The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its structural features make it an attractive starting point for the development of new drug candidates.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway. Its structural features, particularly the presence of the bromine atom and the amino group on the uracil core, make it a compound of significant interest for further investigation in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related pyrimidine derivatives in their work.

References

  • Rybar, A., Hesek, D., Szemes, F., Alfoeldi, J., & Tegza, M. (1990).

Sources

biological activity of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Substituted Uracil Analogue

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural nucleobases and synthetic drugs. Within this class, 6-aminouracil derivatives have emerged as privileged structures, demonstrating a remarkable diversity of pharmacological activities. The strategic introduction of substituents onto this core can profoundly modulate its biological profile. This guide focuses on the specific analogue, this compound, a molecule that, while not extensively studied itself, belongs to a family of compounds with significant therapeutic promise.

The presence of a bromine atom at the 5-position is particularly noteworthy. 5-Bromouracil is a well-known analogue of thymine that can be incorporated into DNA, leading to mutations, a property that has been exploited in experimental mutagenesis and cancer therapy.[1] The 6-amino group and the 1-ethyl substituent further contribute to the molecule's unique chemical character and potential for specific biological interactions.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated biological activities of this compound. By synthesizing data from closely related analogues, we will explore its potential in oncology, virology, and microbiology, and provide a framework for its experimental evaluation.

Chemical and Physicochemical Profile

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈BrN₃O₂

  • Molecular Weight: 246.05 g/mol

  • CAS Number: Not available for this specific compound, but the parent compound 5-bromo-6-aminouracil has a CAS number of 6312-73-8.

Synthesis Strategy

The synthesis of this compound can be envisioned through established methods for the derivatization of the uracil core. A plausible synthetic route would involve the bromination of 6-amino-1-ethyluracil. The starting material, 6-amino-1-ethyluracil, can be prepared by the reaction of ethylurea with cyanoacetic acid.

Synthesis_of_this compound ethylurea Ethylurea intermediate1 6-amino-1-ethyluracil ethylurea->intermediate1 Reaction cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->intermediate1 Reaction final_product This compound intermediate1->final_product Bromination bromine Bromine bromine->final_product

Caption: Plausible synthetic route for this compound.

Anticipated Biological Activities: A Landscape of Therapeutic Potential

The can be inferred from the extensive research on its structural components: the 6-aminouracil core, the 5-bromo substituent, and N-alkylation.

Anticancer Activity

Derivatives of 6-aminouracil have demonstrated significant potential as anticancer agents.[2][3] The introduction of a 5-bromo substituent can further enhance this activity.

2.1.1. Dual-Target Inhibition of BRD4 and PLK1

Recent studies have identified novel aminopyrimidine-2,4-diones as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[4] Both BRD4 and PLK1 are crucial regulators of cell cycle progression and are often overexpressed in cancer cells. A derivative, compound 7, showed potent inhibitory activity against both BRD4 and PLK1, leading to apoptosis and cell cycle arrest at the G2/M phase.[4] Given the structural similarities, this compound may exhibit a similar mechanism of action.

BRD4_PLK1_Inhibition Compound This compound BRD4 BRD4 Compound->BRD4 Inhibition PLK1 PLK1 Compound->PLK1 Inhibition CellCycle Cell Cycle Progression BRD4->CellCycle Promotes PLK1->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Leads to

Caption: Proposed dual-inhibition mechanism targeting BRD4 and PLK1.

2.1.2. Inhibition of DNA Polymerase

6-Anilinouracils, which are structurally related to the target compound, have been shown to be potent inhibitors of DNA polymerase IIIC in Gram-positive bacteria.[5] This suggests that 6-aminouracil derivatives could also target human DNA polymerases, which are essential for cancer cell proliferation.

Antiviral Activity

Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[6] The mechanism of action often involves intracellular phosphorylation to the corresponding 5'-triphosphates, which then act as terminator substrates for viral polymerases.[6] While this compound is not a nucleoside, its structural resemblance to pyrimidine bases suggests it could interfere with viral replication. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity, with some showing activity against various virus strains, albeit close to their toxicity threshold.[7]

Antimicrobial Activity

6-Aminouracil derivatives have been reported to possess antibacterial activity, particularly against Gram-positive organisms.[5] The mode of action for some of these compounds is the inhibition of DNA polymerase IIIC.[5] The broad biological activities of 6-aminouracil derivatives also include antimicrobial properties.[2]

Enzyme Inhibition

Beyond cancer-related kinases and polymerases, 6-aminouracil derivatives have been found to inhibit other enzymes. For instance, certain derivatives exhibit a strong inhibitory action against adenosine-3',5'-cyclic phosphate phosphodiesterase, leading to pharmacological effects such as diuretic and platelet aggregation inhibitory actions.[8]

Mutagenic Potential

5-Bromouracil is a known mutagen that acts as an analogue of thymine.[1] It can be incorporated into DNA and, due to tautomeric shifts, can mispair with guanine instead of adenine during DNA replication, leading to a T:A to C:G transition mutation. This property could contribute to its cytotoxic effects against cancer cells but also raises concerns about its potential genotoxicity in normal cells.

Structure-Activity Relationships (SAR)

The biological activity of 6-aminouracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • N1 and N3 Positions: Alkylation at the N1 and N3 positions can influence the compound's solubility, cell permeability, and interaction with target proteins. The 1-ethyl group in the target compound is expected to enhance its lipophilicity.

  • C5 Position: The substituent at the C5 position is critical for activity. The 5-bromo group, as discussed, can confer mutagenic properties and may also be involved in specific interactions within the binding pocket of target enzymes.

  • C6 Position: The 6-amino group is a key feature of this class of compounds and is often essential for their biological activity. Modifications to this group can significantly alter the pharmacological profile.

Experimental Protocols for Biological Evaluation

To empirically determine the , a series of in vitro assays are recommended.

Anticancer Activity Workflow

Anticancer_Assay_Workflow Start Start: Compound Synthesis and Purification Cell_Viability Cell Viability Assay (MTT/SRB) on a panel of cancer cell lines Start->Cell_Viability IC50 Determine IC50 values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining, Caspase activity) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Kinase inhibition assays, Western blotting) Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism End End: Lead Candidate Identification Mechanism->End

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

4.1.1. Cell Viability Assay (SRB Assay)

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Plaque Reduction Assay
  • Cell Seeding: Plate susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported biological activities of some 6-aminouracil derivatives from the literature.

Compound ClassBiological ActivityTarget/AssayReported Potency (IC50/MIC)Reference
5-Aryl ethylidene aminopyrimidine-2,4-dionesAnticancerBRD4/PLK1 Inhibition0.029 - 0.141 µM[4]
6-AnilinouracilsAntibacterialDNA Polymerase IIICVaries with substituents[5]
6-Aminouracil derivativesPhosphodiesterase InhibitionAdenosine-3',5'-cyclic phosphate phosphodiesteraseNot specified[8]
2-Amino-5-bromo-4(3H)-pyrimidinonesAntiviralVarious virus strainsActive near toxicity threshold[7]

Conclusion and Future Perspectives

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural analogues strongly suggests a rich potential for diverse biological activities. The combination of the 6-aminouracil scaffold, a 5-bromo substituent, and a 1-ethyl group positions this molecule as a promising candidate for investigation in several therapeutic areas, most notably oncology.

Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies will be crucial to elucidate its mode of action at the molecular level. Furthermore, the exploration of a broader range of N1 and N3 substituents, as well as modifications at the 6-amino position, could lead to the discovery of new derivatives with enhanced potency and selectivity. The insights gained from such studies will undoubtedly contribute to the expanding landscape of pyrimidine-based therapeutics.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.
  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth.
  • Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene.
  • 6-Aminouracil derivatives.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.
  • 5-Bromouracil. PubChem.
  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with C
  • This compound. CymitQuimica.
  • pyrimidine: it's diverse biological activities and methods of synthesis.
  • Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Deriv
  • Pyrrolopyrimidines. Part 5. Reaction of 6Amino1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones with 1,3-Diketones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz_RQ2CsOskrmIHHZRWeIR_2Z3h_8-BFrxT28YeoLNmWka6rPcf7ho6ISQ9VjXR0GCADhixmPBUIUuLaWC0ZglJpEd3C8e4YODhdrwFwpH6rKGwth1jP89WpoKzu8TfNZFqHA1TmjtId2TRro7ZROx2MGCTwkUHq6NYEo97CVQmdtVoxFuviqGxNpoqX6_4WUcSFP5SCoK3bhc3tHjuU-9Bq2e-SaXSp5iNqI2925yl4Lv-i3sfh-uauzcsTz4DhsJ0ewWcKJv7-9aPbra_EPY6SgT0d2HKjnHp6I=]([Link]

Sources

Spectroscopic Characterization of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives hold a significant position due to their diverse pharmacological activities. 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a halogenated uracil derivative with potential applications in the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the ethyl group offers avenues for further chemical modification, making it a valuable scaffold in drug discovery programs. Accurate and comprehensive characterization of such molecules is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and data from structurally related analogs, serves as a predictive reference for researchers.[1][2]

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 131598-61-3[3][4] Molecular Formula: C₆H₈BrN₃O₂[3] Molecular Weight: 234.05 g/mol [3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound are detailed below.

¹H NMR (Proton NMR)

The expected proton NMR spectrum will provide characteristic signals for the ethyl group, the amino protons, and the N-H proton of the pyrimidine ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 12.0Singlet (broad)1HN³-H
~6.5 - 7.5Singlet (broad)2H-NH₂
~3.9 - 4.1Quartet2H-CH₂ CH₃
~1.2 - 1.4Triplet3H-CH₂CH₃

Interpretation and Rationale:

  • The N³-H proton is expected to appear as a broad singlet in the downfield region (δ 11.0-12.0 ppm) due to its acidic nature and potential for hydrogen bonding. This peak would be exchangeable with D₂O.[1]

  • The amino (-NH₂) protons are also anticipated to be broad and D₂O exchangeable, appearing in the range of δ 6.5-7.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • The methylene protons (-CH₂-) of the ethyl group will present as a quartet due to coupling with the adjacent methyl protons.

  • The methyl protons (-CH₃) of the ethyl group will appear as a triplet, resulting from coupling with the neighboring methylene protons.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal six distinct carbon signals corresponding to the carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~162C 4=O
~155C 6-NH₂
~151C 2=O
~95C 5-Br
~40-C H₂CH₃
~13-CH₂C H₃

Interpretation and Rationale:

  • The two carbonyl carbons (C2 and C4) are expected to resonate at the most downfield positions due to the strong deshielding effect of the attached oxygen atoms.

  • The C6 carbon , attached to the amino group, will also be in the downfield region.

  • The C5 carbon , bonded to the bromine atom, will be significantly shielded compared to an unsubstituted C5, appearing around δ 95 ppm. This is a characteristic effect of halogen substitution on a double bond in such ring systems.

  • The ethyl group carbons will appear in the upfield region, as is typical for sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Frequency (cm⁻¹) Intensity Assignment
3400 - 3200Medium, BroadN-H stretching (amino and imide)
2980 - 2850MediumC-H stretching (aliphatic)
1720 - 1680StrongC=O stretching (carbonyl)
1650 - 1600StrongN-H bending (amino) and C=C stretching
~1450MediumC-H bending (aliphatic)
~600MediumC-Br stretching

Interpretation and Rationale:

  • The broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino group and the imide N-H. Hydrogen bonding contributes to the broadness of this peak.[2]

  • The absorptions in the 2980-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

  • The strong, sharp peaks between 1720 and 1680 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations . The presence of two carbonyl groups may lead to two distinct, or one broad, absorption band in this region.

  • The band around 1650-1600 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine and the C=C stretching of the pyrimidine ring.

  • The absorption at approximately 600 cm⁻¹ is characteristic of the C-Br stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

m/z Relative Abundance Assignment
233/235High[M]⁺ (Molecular Ion)
205/207Moderate[M - C₂H₄]⁺
154Moderate[M - Br]⁺

Interpretation and Rationale:

  • The most crucial feature in the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion ([M]⁺) with a mass difference of two units (m/z 233 and 235). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[1][5] The observation of this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

  • A potential fragmentation pathway involves the loss of ethene (C₂H₄) from the ethyl group, leading to a fragment ion at m/z 205/207, which would also exhibit the characteristic bromine isotopic pattern.

  • Loss of the bromine radical would result in a fragment at m/z 154.

Mass_Spec_Fragmentation M [M]⁺ m/z 233/235 Frag1 [M - C₂H₄]⁺ m/z 205/207 M->Frag1 - C₂H₄ Frag2 [M - Br]⁺ m/z 154 M->Frag2 - Br

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and Mass spectra, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a valuable resource for researchers in the field. The provided experimental protocols serve as a practical starting point for the characterization of this and similar pyrimidine derivatives. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. Available at: [Link]

  • Synthesis of 6‐amino‐1,3‐dimethylpyrimidine‐2,4(1H,3H)‐dione substituted 4H‐chromene. ResearchGate. Available at: [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. Available at: [Link]

  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-. NIST WebBook. Available at: [Link]

  • 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. PubChem. Available at: [Link]

  • Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of significant interest in medicinal chemistry. The document details its synthesis, starting from the preparation of the 6-amino-1-ethyluracil precursor to its subsequent electrophilic bromination. The guide delves into the chemical properties and reactivity of the title compound, underpinned by the electronic characteristics of the 6-aminouracil core. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of novel therapeutic agents, drawing on the established biological activities of related pyrimidinedione scaffolds. Detailed, field-proven experimental protocols, characterization data of analogous compounds, and diagrammatic representations of the synthetic workflow are provided to enable researchers to readily synthesize and utilize this valuable chemical entity.

Introduction: The Significance of Substituted Pyrimidinediones in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs.[1] Uracil and its derivatives, in particular, have been extensively explored in drug discovery, leading to the development of antiviral and anticancer agents.[2] The strategic functionalization of the uracil ring at various positions can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

This compound, also known as 6-amino-5-bromo-1-ethyluracil, belongs to a class of compounds that combines several key features for potential pharmacological activity. The 6-amino group and the pyrimidine-2,4-dione core can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The bromine atom at the 5-position not only enhances the lipophilicity of the molecule but can also act as a handle for further chemical modifications, such as cross-coupling reactions. The ethyl group at the 1-position provides a degree of steric bulk and can influence the compound's solubility and metabolic stability.

This guide aims to be a comprehensive resource for researchers interested in the synthesis and application of this compound, providing a solid foundation for its use in the design and development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of the precursor, 6-amino-1-ethyluracil, followed by its regioselective bromination at the C5 position.

Step 1: Synthesis of 6-amino-1-ethyluracil

The synthesis of N1-substituted 6-aminouracils is a well-established procedure in organic chemistry. A common and efficient method involves the condensation of a substituted urea with an active methylene compound, such as ethyl cyanoacetate.

Synthesis_Step1 ethyl_urea Ethyl Urea intermediate Cyclization Intermediate ethyl_urea->intermediate + ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate sodium_ethoxide Sodium Ethoxide in Ethanol sodium_ethoxide->intermediate Base-catalyzed condensation product 6-amino-1-ethyluracil intermediate->product Tautomerization

Diagram 1: Synthetic workflow for 6-amino-1-ethyluracil.

Experimental Protocol: Synthesis of 6-amino-1-ethyluracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl urea followed by the dropwise addition of ethyl cyanoacetate.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., acetic acid) to precipitate the product. The solid is then collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum to afford 6-amino-1-ethyluracil.

Rationale behind Experimental Choices:

  • Base Catalyst: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl cyanoacetate, facilitating its nucleophilic attack on the carbonyl carbon of ethyl urea.

  • Solvent: Anhydrous ethanol is used as the solvent as it is compatible with the sodium ethoxide base and the reaction conditions.

  • Acidification: Acidification is necessary to neutralize the reaction mixture and protonate the uracil ring, leading to the precipitation of the final product.

Step 2: Bromination of 6-amino-1-ethyluracil

The C5 position of the 6-aminouracil ring is electron-rich due to the electron-donating effect of the amino group, making it susceptible to electrophilic substitution. The bromination of 6-aminouracils is a common and regioselective reaction. A reliable method for this transformation is the use of bromine in acetic acid in the presence of a buffer like sodium acetate.[3]

Synthesis_Step2 start_material 6-amino-1-ethyluracil product This compound start_material->product bromine Bromine (Br2) in Acetic Acid bromine->product Electrophilic Bromination sodium_acetate Sodium Acetate sodium_acetate->product Buffer

Diagram 2: Bromination of 6-amino-1-ethyluracil.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 6-amino-1-ethyluracil in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Buffer: Add sodium acetate to the solution.[3]

  • Bromine Addition: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.[3]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).[3]

  • Work-up and Isolation: The precipitated product is collected by filtration, washed with acetic acid, followed by water to remove any remaining salts and acid. The solid is then dried under vacuum to yield this compound.

Rationale behind Experimental Choices:

  • Electrophile: Molecular bromine (Br₂) is the electrophile that attacks the electron-rich C5 position of the uracil ring.

  • Solvent: Glacial acetic acid is a suitable solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.

  • Buffer: Sodium acetate acts as a buffer to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing potential side reactions.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Table 1: Physicochemical Properties of this compound (Predicted and Analog-Based)

PropertyValueSource
Molecular Formula C₆H₈BrN₃O₂-
Molecular Weight 234.05 g/mol -
Appearance Likely a solidAnalogues[4]
Melting Point Expected to be high (>200 °C)Analogues[3][4]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)General behavior of uracils

The 6-aminouracil core is an enamine-like system, which makes the C5 position nucleophilic. This inherent reactivity is exploited in the synthesis of the compound itself via electrophilic bromination. The bromine atom at the C5 position can be displaced by strong nucleophiles, or it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a gateway to a wide array of more complex derivatives.

The amino group at the C6 position can also undergo various reactions, such as acylation and condensation with carbonyl compounds, further expanding the synthetic utility of this scaffold.

Reactivity cluster_c5 Reactions at C5-Br cluster_c6 Reactions at C6-NH2 core 6-amino-5-bromo-1-ethyluracil nucleophilic_substitution Nucleophilic Substitution core->nucleophilic_substitution with Nu- cross_coupling Cross-Coupling Reactions core->cross_coupling with Pd catalyst acylation Acylation core->acylation with Acylating Agents condensation Condensation core->condensation with Carbonyls

Diagram 3: Key reactivity sites of 6-amino-5-bromo-1-ethyluracil.

Expected Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The protons of the amino group (-NH₂) will likely appear as a broad singlet, and the N-H proton of the uracil ring will also be a singlet, both of which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the uracil ring, the carbons of the ethyl group, and the two sp² carbons of the pyrimidine ring (C5 and C6). The C5 carbon will be significantly influenced by the attached bromine atom.

4.2. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 1:1 ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amino and amide groups, as well as the C=O stretching vibrations of the dione system.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Triplet (CH₃), Quartet (CH₂), Broad Singlet (NH₂), Singlet (NH)
¹³C NMR Signals for C=O, C-Br, C-N, and aliphatic carbons
MS (EI) Molecular ion peaks (M⁺, M⁺+2) with characteristic bromine isotope pattern
IR (KBr) N-H stretches (~3400-3200 cm⁻¹), C=O stretches (~1700-1650 cm⁻¹)

Applications in Drug Development

The 6-amino-5-bromopyrimidinedione scaffold is a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The inherent biological activities of the pyrimidinedione core, combined with the synthetic versatility offered by the amino and bromo substituents, make this a privileged structure in medicinal chemistry.

5.1. Anticancer Agents

Many pyrimidine derivatives have been developed as anticancer drugs.[5] The 6-aminouracil moiety can be elaborated to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown potent activity as kinase inhibitors and anti-inflammatory agents.[4] The bromine atom on the title compound can be utilized in cross-coupling reactions to introduce various aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

5.2. Antiviral and Antimicrobial Agents

Substituted uracils are well-known for their antiviral properties. The ability of these molecules to act as nucleoside analogues allows them to interfere with viral replication processes. The this compound core can be further modified to generate compounds with potential activity against a range of viruses. Additionally, various heterocyclic compounds derived from 6-aminouracils have demonstrated antimicrobial activity.[2]

5.3. A Versatile Building Block for Chemical Libraries

Beyond specific therapeutic areas, this compound is an excellent starting material for the generation of compound libraries for high-throughput screening. The multiple points of diversification (the C5-bromo and C6-amino positions) allow for the rapid creation of a large number of structurally diverse molecules, increasing the probability of identifying novel hits against various biological targets.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity with significant potential in drug discovery and development. This guide has provided a detailed overview of its synthesis, chemical properties, and potential applications. The straightforward and robust synthetic protocols, combined with the multiple avenues for further chemical modification, make this compound an attractive building block for medicinal chemists. The insights provided herein are intended to facilitate the exploration of this promising scaffold in the ongoing quest for novel and effective therapeutic agents.

References

  • El-Zoghbi, M. S., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 15(7), 859. [Link]

  • Gevorgyan, A., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 10(5), 555796. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and reactions of some new 10H-phenothiazine derivatives. RSC Advances, 5(10), 7384-7391. [Link]

  • Al-Omary, F. A., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(12), 246-257.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6138-6141. [Link]

  • Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2669. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. [Link]

  • Smith, A. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6546-6554.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1377. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368.
  • El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. [Link]

  • Zubenko, A. D., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1020. [Link]

  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2015). Russian Journal of General Chemistry, 85, 2145-2150.
  • El-Gohary, N. S. (2013). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 7(4), 734-772.
  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.
  • Das, S., et al. (2008). 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1662.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(2), 133-157.
  • Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863865. [Link]

Sources

The Unassuming Architect: A Technical Guide to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery, synthesis, and strategic application of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS 131598-61-3). Far from being a mere laboratory curiosity, this functionalized uracil derivative has emerged as a pivotal building block in medicinal chemistry. Its strategic design, incorporating a nucleophilic amino group, an activatable bromide, and an ethyl substituent for modulating solubility and steric interactions, renders it a versatile scaffold. This guide will illuminate the synthetic pathways to this key intermediate, explore its role in the construction of complex heterocyclic systems, and provide expert insights into its application in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione (uracil) scaffold is a cornerstone in the design of bioactive molecules, owing to its prevalence in nucleic acids and its ability to engage in a multitude of biological interactions. The strategic functionalization of this core structure is a well-established paradigm in drug discovery. The subject of this guide, this compound, exemplifies this principle. The introduction of an amino group at the C6 position and a bromine atom at the C5 position creates a molecule with precisely tuned reactivity, poised for elaboration into more complex and potent therapeutic agents.

The ethyl group at the N1 position is not a trivial addition; it serves to enhance solubility in organic solvents and provides a steric handle that can influence the conformation of downstream products and their interaction with biological targets. This guide will demonstrate that the true value of this compound lies not in its intrinsic biological activity, but in its role as a versatile architect for the synthesis of innovative drug candidates.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The table below summarizes the key data for this compound.

PropertyValueSource(s)
CAS Number 131598-61-3[1][2][3]
Molecular Formula C₆H₈BrN₃O₂[4]
Molecular Weight 234.05 g/mol [3]
Appearance White to pale yellow solid[5]
Purity Typically ≥95%[3]
Storage Temperature 0-5°C[5]

The Genesis of a Versatile Intermediate: Synthesis and Mechanistic Considerations

The first documented synthesis of this compound can be traced back to the work of Rybar and colleagues in 1990. Their approach established a foundational two-step pathway that remains a logical and efficient method for its preparation.

Synthetic Pathway Overview

The synthesis commences with the commercially available 6-amino-1-ethyluracil, which is then subjected to electrophilic bromination at the electron-rich C5 position.

Synthesis_Pathway Start 6-Amino-1-ethyluracil Intermediate This compound Start->Intermediate Bromination (e.g., Br₂ in Acetic Acid)

Caption: Synthetic route to the target compound.

Step-by-Step Experimental Protocol: Bromination of 6-Amino-1-ethyluracil

The following protocol is a representative procedure based on established methods for the bromination of 6-aminouracil derivatives.[6][7]

Materials:

  • 6-Amino-1-ethyluracil

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

  • Ethanol

  • Water

Procedure:

  • A solution of 6-amino-1-ethyluracil (1 equivalent) is prepared in boiling glacial acetic acid.

  • Sodium acetate (1.3 equivalents) is added to the solution, and the mixture is allowed to cool slightly to 65-70°C.

  • A solution of bromine (2.1 equivalents) in glacial acetic acid is added dropwise with vigorous stirring over a period of 10-15 minutes.

  • The reaction mixture is stirred at room temperature for 12-18 hours, during which a precipitate forms.

  • The precipitate is collected by filtration, washed sequentially with cold acetic acid and water.

  • The crude product is dried and can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield this compound as a solid.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

  • Sodium Acetate: Acts as a base to buffer the reaction mixture, neutralizing the HBr generated during the reaction and preventing potential side reactions.

  • Excess Bromine: Ensures complete conversion of the starting material.

  • Controlled Temperature: The initial cooling prevents runaway reactions and potential over-bromination or degradation of the product.

A Gateway to Complexity: Applications in the Synthesis of Fused Heterocycles

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to fused pyrimidine systems, which are rich in biological activity. The presence of the C6-amino group and the C5-bromo substituent allows for a variety of cyclization strategies.

Synthesis of Pyrido[2,3-d]pyrimidines

A common application is the construction of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[8]

Pyrido_Synthesis Start This compound Intermediate2 Coupled Intermediate Start->Intermediate2 Palladium-catalyzed cross-coupling Intermediate1 Coupling Partner (e.g., boronic acid, alkyne) Intermediate1->Intermediate2 Final Pyrido[2,3-d]pyrimidine Derivative Intermediate2->Final Intramolecular cyclization

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

In a typical sequence, the bromide at the C5 position can undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a side chain. Subsequent intramolecular cyclization involving the C6-amino group and the newly introduced functionality leads to the formation of the fused pyridone ring. The choice of coupling partner is critical as it dictates the substitution pattern of the final product, allowing for the exploration of structure-activity relationships.

Elaboration to Pteridine Derivatives

While not directly utilizing the bromo-substituent for the key cyclization, the precursor to our title compound, 5,6-diamino-1-ethylpyrimidine-2,4(1H,3H)-dione, is a critical intermediate for the synthesis of pteridine derivatives. The bromo-derivative serves as a stable, storable precursor that can be readily converted to the diamino compound when needed. Pteridines are another class of heterocyclic compounds with significant biological relevance, including applications as dual-target inhibitors of BRD4 and PLK1.[9]

The synthesis involves the reaction of the 5,6-diaminouracil derivative with α-dicarbonyl compounds, leading to the formation of the fused pyrazine ring characteristic of pteridines.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound, while unassuming in isolation, is a testament to the power of strategic molecular design. Its discovery and the development of its synthesis have provided medicinal chemists with a versatile and reliable tool for the construction of complex, biologically active molecules. The ability to selectively functionalize the uracil core at multiple positions has cemented its place as a key intermediate in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its importance for researchers and professionals in the field of drug development.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • El-Zoghbi, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 748.
  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Retrieved January 14, 2026, from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

protocol for the synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Abstract

This application note provides a comprehensive and validated , a key heterocyclic intermediate for drug discovery and development. The synthesis proceeds via the electrophilic bromination of 6-amino-1-ethyluracil. This document outlines the reaction mechanism, provides a detailed step-by-step procedure, specifies materials and safety precautions, and offers insights into the rationale behind critical experimental steps. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, ensuring reproducibility and high-purity yields.

Introduction and Significance

Uracil and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents at various positions of the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This compound is a valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the amino group at C6 and the ethyl group at N1 provide additional points for molecular elaboration. These structural features make it a crucial precursor for the synthesis of more complex heterocyclic systems, including pyrido[2,3-d]pyrimidines and other fused pyrimidines investigated as potential therapeutic agents.[1] This guide offers a robust and reliable method for its preparation on a laboratory scale.

Reaction Principle and Mechanism

The synthesis is achieved through the direct bromination of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. The reaction is an example of an electrophilic aromatic substitution. The pyrimidine ring, particularly when substituted with the strongly electron-donating amino group at the C6 position, is activated towards electrophilic attack. This activating effect preferentially increases the nucleophilicity of the C5 position, directing the incoming electrophile (Br⁺) to this site with high regioselectivity.

The reaction is typically performed in a polar protic solvent like glacial acetic acid, which facilitates the dissolution of the starting material and stabilizes the charged intermediates. A weak base, such as sodium acetate, is often added to buffer the reaction mixture. It neutralizes the hydrobromic acid (HBr) generated as a byproduct, preventing potential side reactions and maintaining a favorable pH for the reaction to proceed to completion.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Grade/Purity
6-Amino-1-ethyluracil41862-09-1C₆H₉N₃O₂155.15≥98%
Bromine7726-95-6Br₂159.81≥99.5% (Reagent)
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99%
Deionized Water7732-18-5H₂O18.02Type II
Ethanol64-17-5C₂H₅OH46.0795% or Absolute
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel (100 mL)

  • Thermometer

  • Büchner funnel and vacuum filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

CRITICAL SAFETY NOTE: All operations involving liquid bromine must be performed in a certified chemical fume hood. Bromine is highly corrosive, toxic, and can cause severe chemical burns. Always wear appropriate PPE.

Experimental Protocol

This protocol is based on a well-established method for the bromination of analogous 6-aminouracil derivatives.[2]

Preparation of Bromine Solution
  • In the chemical fume hood, carefully measure 4.0 mL (approx. 12.4 g, 77.6 mmol) of liquid bromine.

  • Slowly add the bromine to 40 mL of glacial acetic acid in an Erlenmeyer flask while stirring gently. Prepare this solution just before use.

Synthesis of this compound
  • Dissolution: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 10.0 g (64.4 mmol) of 6-amino-1-ethyluracil and 200 mL of glacial acetic acid.

  • Heating: Heat the mixture to 80-90°C with stirring until all the solid has dissolved completely.

  • Buffering: Once a clear solution is obtained, add 7.0 g (85.3 mmol) of anhydrous sodium acetate to the flask. Stir for 5 minutes.

  • Bromination: Cool the reaction mixture to 65-70°C. Attach the dropping funnel containing the bromine/acetic acid solution prepared in section 4.1.

  • Addition: Add the bromine solution dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature does not exceed 75°C. Vigorous stirring is essential during this step. A precipitate may begin to form.

  • Reaction: After the addition is complete, turn off the heating and allow the mixture to stir at room temperature overnight (approximately 16 hours) to ensure the reaction goes to completion.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of cold glacial acetic acid, followed by 100 mL of deionized water to remove residual acid and salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is typically an off-white to pale yellow solid.

(Optional) Recrystallization

For obtaining a product of higher purity, the crude solid can be recrystallized from a 25% aqueous ethanol solution.[2]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation start Reactants: - 6-Amino-1-ethyluracil - Acetic Acid - Sodium Acetate dissolve Dissolve Starting Material in Acetic Acid (80-90°C) start->dissolve bromine Bromine in Acetic Acid Solution add_br2 Dropwise Addition of Bromine Solution bromine->add_br2 buffer Add Sodium Acetate Buffer dissolve->buffer cool Cool to 65-70°C buffer->cool cool->add_br2 react Stir at Room Temp (16 hours) add_br2->react filter Vacuum Filtration react->filter wash Wash with Acetic Acid, then Water filter->wash dry Dry in Vacuum Oven wash->dry end_product Final Product: 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione dry->end_product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The protocol is expected to yield the title compound in good purity and yield (typically >60-70%, based on analogous reactions[2]). The final product should be characterized by standard analytical techniques such as:

  • ¹H NMR: To confirm the presence of the ethyl group and the absence of the C5-H proton.

  • ¹³C NMR: To verify the carbon skeleton and the shift of the C5 carbon upon bromination.

  • Mass Spectrometry: To confirm the molecular weight and the characteristic isotopic pattern of a monobrominated compound.

  • Melting Point: To assess the purity of the final product.

References

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracil as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antiviral Research of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Analogs in Virology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this class, uracil derivatives, and specifically halogenated uracils, have garnered substantial interest for their potential as antiviral agents.[1][2] The compound 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione belongs to this promising group of molecules. Its structural similarity to endogenous nucleosides allows it to potentially interfere with viral replication processes, making it a compelling candidate for antiviral drug discovery programs.[3]

Pyrimidine analogs often exert their antiviral effects by directly inhibiting viral polymerases or by being incorporated into the growing viral nucleic acid chain, leading to chain termination or dysfunctional viral genomes.[3] The bromine substitution at the 5-position of the pyrimidine ring can significantly alter the electronic properties and steric bulk of the molecule, potentially enhancing its binding to viral enzymes or disrupting viral replication machinery.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in antiviral research. It outlines detailed protocols for the initial assessment of its antiviral efficacy and cytotoxicity, discusses potential mechanisms of action, and provides a framework for its systematic evaluation as a potential antiviral therapeutic. While some derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone have shown antiviral activity, it is noteworthy that their efficacy was often observed at concentrations close to their toxicity threshold, a critical consideration for the development of any therapeutic agent.[4]

Experimental Design and Workflow

The successful evaluation of any potential antiviral compound requires a systematic and rigorous experimental approach. The following workflow provides a logical progression from initial toxicity profiling to the determination of antiviral efficacy and preliminary mechanistic insights.

Antiviral Research Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Studies A Compound Preparation & Solubilization B Cytotoxicity Assessment (CC50 Determination) A->B D Antiviral Activity Assay (EC50 Determination) B->D Proceed if CC50 is acceptable C Selection of Appropriate Cell Lines and Viruses C->B E Calculation of Selectivity Index (SI) D->E F Mechanism of Action Assays (e.g., Reverse Transcriptase Inhibition) E->F Proceed if SI is promising G Further Lead Optimization F->G RT Inhibition Assay cluster_0 Reaction Mixture A Recombinant RT Enzyme F Incubation A->F B Template/Primer (e.g., poly(rA)-oligo(dT)) B->F C dNTPs (with labeled nucleotide) C->F D Test Compound (this compound) D->F E Reaction Buffer E->F G Quantification of newly synthesized DNA F->G H Determination of IC50 G->H

Figure 2: Schematic of a non-radioactive reverse transcriptase inhibition assay.

Materials:

  • Recombinant reverse transcriptase (e.g., from HIV-1).

  • Reverse Transcriptase Assay Kit (commercially available kits often use a non-radioactive ELISA-based format).

  • This compound.

  • Known RT inhibitor (e.g., Nevirapine or Zidovudine) as a positive control.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control.

  • Assay Setup: Follow the manufacturer's instructions for the specific RT assay kit. Typically, this involves adding the RT enzyme, a template-primer hybrid, and a mixture of dNTPs (including a labeled dNTP) to the wells of a microplate.

  • Treatment: Add the diluted test compound or controls to the respective wells.

  • Reaction: Incubate the plate to allow the reverse transcription reaction to proceed.

  • Detection: The newly synthesized DNA, containing the labeled nucleotide, is then quantified, often through a colorimetric or chemiluminescent reaction.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Expected Outcomes and Considerations

Based on existing research on similar 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, researchers should be prepared for the possibility that this compound may exhibit antiviral activity at concentrations that are close to its cytotoxic levels. [4]This would result in a low Selectivity Index (SI), which could be a limiting factor for its therapeutic potential. However, even compounds with a modest SI can serve as valuable starting points for medicinal chemistry efforts to improve potency and reduce toxicity.

Conclusion

This compound represents a molecule of interest within the broader class of pyrimidine-based antiviral candidates. The protocols outlined in this document provide a robust framework for its initial in vitro evaluation. A systematic approach, beginning with a thorough assessment of cytotoxicity, followed by rigorous antiviral efficacy testing, is paramount. Should promising activity be identified, further studies to elucidate the specific mechanism of action will be crucial for guiding future drug development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
  • ResearchGate. (n.d.). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ResearchGate.
  • Khattab, S. N., et al. (2022). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 30(24), 127655. Retrieved from [Link]

  • Julander, J. G., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(6), e00045-17. Retrieved from [Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Bromouracil. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate.
  • De Clercq, E., et al. (1982). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. Journal of Medicinal Chemistry, 25(7), 787-791. Retrieved from [Link]

  • YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review: Mechanism of action of antiviral drugs. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid screening of HIV reverse transcriptase and integrase inhibitors. PubMed. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric. Sigma-Aldrich.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics.
  • American Society for Microbiology. (2006). Plaque Assay Protocols. American Society for Microbiology.
  • National Center for Biotechnology Information. (n.d.). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Analogs in Oncology

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics.[1][2][3] Uracil derivatives, in particular, have been extensively investigated for their ability to act as antimetabolites, interfering with nucleic acid synthesis and repair, thereby leading to cancer cell death.[4][5] The introduction of substitutions, such as a bromine atom at the 5-position and an amino group at the 6-position, can significantly modulate the biological activity of the uracil ring.[6][7][8] 5-Bromouracil is a well-known base analog that can be incorporated into DNA, leading to mutagenic effects, while 6-aminouracil derivatives have been explored for a range of pharmacological activities, including anticancer properties.[1][2][5]

This document provides a comprehensive guide for researchers investigating the anticancer potential of novel pyrimidine derivatives, specifically focusing on the representative compound 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione . While this molecule is presented as a case study, the principles and protocols outlined herein are broadly applicable to other related pyrimidine analogs. We will delve into the putative mechanism of action, provide detailed protocols for in vitro evaluation, and offer a framework for data interpretation.

Hypothesized Mechanism of Action: A Dual Threat to Cancer Cells

Based on the activities of structurally related 5-bromouracil and 6-aminouracil derivatives, a plausible anticancer mechanism for this compound involves a multi-pronged attack on cancer cell proliferation and survival. The primary hypothesized mechanisms include:

  • Induction of DNA Damage: The 5-bromo substituent allows the molecule to act as an analog of thymine and be incorporated into DNA during replication.[4][5] This incorporation can lead to tautomeric shifts, causing mispairing with guanine instead of adenine in subsequent replication cycles.[5] The resulting G:C to A:T transition mutations can disrupt gene function and trigger cell cycle arrest or apoptosis.[9]

  • Induction of Apoptosis: Many pyrimidine derivatives exert their anticancer effects by activating the intrinsic or extrinsic apoptotic pathways.[10] This can be a consequence of the DNA damage described above or through off-target effects on cellular signaling cascades that regulate cell death.

The interplay of these mechanisms can lead to a potent and selective anticancer effect.

putative_mechanism cluster_cell Cancer Cell Compound This compound DNA_Replication DNA Replication Compound->DNA_Replication Incorporation DNA_Damage DNA Damage & Mispairing DNA_Replication->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Figure 1: Putative mechanism of action for this compound.

Data Presentation: Summarizing Cytotoxic Activity

A crucial first step in evaluating a novel compound is to determine its cytotoxic effects across a panel of cancer cell lines.[11] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Data should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Example Cytotoxic Activity of Related Pyrimidine Derivatives against Human Cancer Cell Lines

Compound ReferenceCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)
5-cinnamoyl-6-aminouracil derivativeL1210LeukemiaNot SpecifiedCytotoxic
Pyrazolo[3,4-d]pyrimidine derivative 5A549Lung Carcinoma48High Cytotoxicity
Pyrazolo[3,4-d]pyrimidine derivative 7Caco-2Colorectal Adenocarcinoma48High Cytotoxicity
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H292Lung Carcinoma721.26 µg/mL

Note: This table is a composite of data from related but not identical compounds to illustrate data presentation.[6]

Experimental Protocols

The following protocols provide a standardized workflow for the in vitro assessment of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[12]

mtt_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of the compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

apoptosis_workflow Start Start Cell_Treatment Seed and treat cells with compound (e.g., at IC50 concentration) Start->Cell_Treatment Cell_Harvesting Harvest cells (including supernatant) by trypsinization Cell_Treatment->Cell_Harvesting Washing Wash cells with cold PBS Cell_Harvesting->Washing Resuspension Resuspend cells in 1X Annexin V binding buffer Washing->Resuspension Staining Add Annexin V-FITC and PI Resuspension->Staining Incubation Incubate in the dark for 15-20 min at room temperature Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Quadrant_Analysis Perform quadrant analysis to quantify cell populations Flow_Cytometry->Quadrant_Analysis End End Quadrant_Analysis->End

Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]

  • Incubation: Incubate in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both Annexin V and PI.[16]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the differentiation of cells based on their position in the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compound of interest for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for an extended period.[15][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[15][17]

  • PI Staining: Add PI solution to the cells.[15][17]

  • Incubation: Incubate at room temperature for 5-10 minutes.[17][18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[17]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound and other novel pyrimidine derivatives as potential anticancer agents. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation into the specific molecular targets and signaling pathways involved. Subsequent studies could include western blotting for key apoptotic and cell cycle regulatory proteins, in vitro kinase assays, and ultimately, in vivo studies in animal models to validate the therapeutic potential.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link].

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1940. Available from: [Link].

  • Dass, C. R., & Choong, P. F. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228. Available from: [Link].

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link].

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link].

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link].

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • Fairweather, K. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296–17305. Available from: [Link].

  • Creative Biolabs. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link].

  • Bernier, J. L., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 28(4), 497–502. Available from: [Link].

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Journal of Heterocyclic Chemistry, 51(5), 1438-1448. Available from: [Link].

  • PubChem. (n.d.). 5-Bromouracil. Available from: [Link].

  • Wikipedia. (n.d.). 5-Bromouracil. Available from: [Link].

  • El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. Available from: [Link].

  • The Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available from: [Link].

  • ResearchGate. (2025). The biochemical basis of 5-bromouracil-induced mutagenesis. Heteroduplex base mispairs involving bromouracil in G x C----A x T and A x T----G x C mutational pathways. Available from: [Link].

  • ResearchGate. (2025). Development of 5-Fluorouracil Derivatives as Anticancer Agents. Available from: [Link].

Sources

Application Notes and Protocols for Efficacy Testing of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidinedione

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The subject of this guide, 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, is a novel uracil derivative. Uracil and its analogs are known to interfere with key metabolic processes, making them prime candidates for drug development.[3] The introduction of bromine at the C5 position and an amino group at the C6 position of the pyrimidine ring suggests the potential for unique biological interactions, possibly through altered electronic properties and hydrogen bonding capabilities that could influence target binding and efficacy.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of this compound. The proposed experimental design is structured to progress logically from broad in vitro screening to more complex in vivo validation, ensuring a thorough and robust assessment of the compound's potential.

Part 1: Foundational In Vitro Efficacy Screening

The initial phase of testing is designed to cast a wide net, identifying potential therapeutic areas and elucidating the compound's basic cellular effects. This stage focuses on cytotoxicity, antiviral activity, and anti-inflammatory potential.

General Cytotoxicity and Antiproliferative Activity

A fundamental first step is to determine the compound's effect on cell viability across a panel of human cancer cell lines. This will establish a preliminary therapeutic window and identify potential anticancer applications.

Recommended Cell Lines:

Cancer TypeCell LineRationale
LungA549Representative of non-small cell lung cancer.
BreastMCF-7Estrogen receptor-positive breast cancer model.
ColonHCT-116A common model for colorectal cancer.
ProstatePC-3Androgen-independent prostate cancer model.
LeukemiaJurkatT-lymphocyte model for hematological malignancies.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the wells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of cell growth.

Antiviral Activity Screening

Given that many uracil analogs exhibit antiviral properties, screening against a panel of common viruses is a critical step.[3][7][8]

Recommended Viral Panel:

Virus FamilyVirusRationale
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)A common DNA virus.
OrthomyxoviridaeInfluenza A VirusA prevalent RNA virus.
RetroviridaeHuman Immunodeficiency Virus (HIV)To assess retroviral inhibition.

Protocol: Plaque Reduction Assay

  • Cell Monolayer: Seed susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Anti-inflammatory Activity Screening

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[1] A key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2).

Protocol: COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2.

  • Procedure: Follow the manufacturer's instructions, which generally involve incubating purified COX-2 enzyme with the test compound and a substrate that produces a colorimetric or fluorometric signal upon oxidation.

  • Data Analysis: Determine the IC50 value for COX-2 inhibition.

Part 2: Mechanism of Action Studies for Promising Anticancer Activity

If the initial screening reveals significant antiproliferative activity, the next phase is to investigate the underlying mechanism of cell death. A common mechanism for anticancer drugs is the induction of apoptosis.

Assessment of Apoptosis Induction

Protocol: Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis.[9]

  • Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. These kits typically contain a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

  • Signal Detection: Measure the signal using a microplate reader. An increase in signal relative to the vehicle control indicates caspase activation.

Protocol: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10][11]

  • Cell Preparation: Treat cells with the compound as described above. Harvest and fix the cells on microscope slides.

  • TUNEL Staining: Follow the protocol of a commercial TUNEL assay kit, which involves labeling the 3'-hydroxyl termini of DNA breaks with a fluorescently labeled dUTP.

  • Microscopy: Visualize the stained cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: The percentage of TUNEL-positive cells can be quantified.

Visualization of Apoptosis Pathway

apoptosis_pathway Compound 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione Cell Cancer Cell Compound->Cell Induces Stress Caspase Caspase-3/7 Activation Cell->Caspase DNA_Frag DNA Fragmentation (TUNEL Assay) Caspase->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the test compound.

Part 3: In Vivo Efficacy Evaluation in a Xenograft Model

Positive in vitro results, particularly strong anticancer activity, warrant progression to in vivo studies to assess efficacy in a more complex biological system.[12][13][14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug evaluation.[15][16][17][18][19][20]

Animal Model Selection and Study Design
  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are suitable hosts for human tumor xenografts.[19][20]

  • Tumor Implantation: Subcutaneously inject a suspension of the most sensitive cancer cell line (determined from in vitro studies) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.

  • Treatment Groups:

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapeutic for the chosen cancer type)

    • Test Compound (at least two different dose levels)

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's physicochemical properties. Dosing frequency will be informed by preliminary pharmacokinetic studies.

Experimental Workflow for In Vivo Xenograft Study

xenograft_workflow Start Select Immunodeficient Mice Implant Subcutaneous Tumor Cell Implantation Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer Compound/ Vehicle/Positive Control Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Measure->Treat Repeat Dosing Endpoint Endpoint: Tumor Growth Inhibition Analysis Measure->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition. Tumor volume should be measured regularly (e.g., twice a week) using calipers.

  • Secondary Endpoints:

    • Body weight of the animals (as an indicator of toxicity).

    • At the end of the study, tumors can be excised, weighed, and processed for histological analysis to confirm apoptosis (e.g., via TUNEL or cleaved caspase-3 staining).

Part 4: Preliminary Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data and designing optimal dosing regimens.[21][22][23]

Key Pharmacokinetic Parameters to Assess:

ParameterDescription
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A preliminary pharmacokinetic study in rodents will provide essential information for dose selection and scheduling in the main in vivo efficacy studies.

Conclusion

The experimental design outlined in these application notes provides a robust and systematic approach to evaluating the therapeutic efficacy of this compound. By progressing from broad in vitro screening to targeted mechanism of action studies and finally to in vivo validation, researchers can build a comprehensive data package to support further preclinical and clinical development. Adherence to these protocols will ensure scientific rigor and provide a clear path to understanding the full therapeutic potential of this novel compound. All preclinical research should be conducted in compliance with Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[24][25]

References

  • Title: Uracil derivatives as non-nucleoside inhibitors of viral infections - ScienceDirect Source: ScienceDirect URL: [Link]

  • Title: Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed Source: PubMed URL: [Link]

  • Title: Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed Source: PubMed URL: [Link]

  • Title: Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils - Journal of Medicinal Chemistry (ACS Publications) Source: ACS Publications URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Institutes of Health URL: [Link]

  • Title: Xenograft Model for Cancer Drug Discovery - TheraIndx Source: TheraIndx URL: [Link]

  • Title: Xenograft Mouse Models | Ichor Life Sciences Source: Ichor Life Sciences URL: [Link]

  • Title: Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH Source: National Institutes of Health URL: [Link]

  • Title: Step 2: Preclinical Research - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Requirements for Preclinical Studies Source: Springer URL: [Link]

  • Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs Source: Agilex Biolabs URL: [Link]

  • Title: Xenograft Mouse Models | Melior Discovery Source: Melior Discovery URL: [Link]

  • Title: Human Tumor Xenograft Models - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Institutes of Health URL: [Link]

  • Title: Preclinical Studies in Drug Development | PPD Source: PPD URL: [Link]

  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Preclinical research strategies for drug development - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: Preclinical Regulatory Requirements - Social Science Research Institute Source: Duke University URL: [Link]

  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: MDPI URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL: [Link]

  • Title: REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG - Index Copernicus Source: Index Copernicus URL: [Link]

  • Title: Pharmacokinetics of small molecules - Exacte Labs Source: Exacte Labs URL: [Link]

  • Title: Pharmacokinetics and its role in small molecule drug discovery research - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) In vivo screening models of anticancer drugs - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 4 Essential Methods to Detect Apoptosis | Elabscience Experimental Insights - YouTube Source: YouTube URL: [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed Source: PubMed URL: [Link]

  • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed Source: PubMed URL: [Link]

  • Title: Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers Source: Juniper Publishers URL: [Link]

Sources

The Versatile Intermediate: 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of a Key Pyrimidine Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures. Among the vast array of functionalized pyrimidines, 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromo-1-ethyluracil, has emerged as a particularly valuable and versatile intermediate. Its strategic placement of amino and bromo substituents on the uracil core provides synthetic chemists with a powerful handle for diversification, enabling the construction of a wide range of C-C and C-N coupled products with significant potential in drug discovery.

This comprehensive guide provides an in-depth exploration of the synthesis and application of this key intermediate. We will delve into the practical aspects of its preparation and detail its use in two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights presented herein are designed to be a practical resource for researchers at the bench, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Synthesis of the Keystone Intermediate

The journey begins with the preparation of the precursor, 6-amino-1-ethyluracil. This is typically achieved through the condensation of N-ethylurea with an appropriate three-carbon electrophile, such as cyanoacetic acid or its esters, in the presence of a base.[1][2] This cyclization reaction establishes the core pyrimidinedione ring system.

Once 6-amino-1-ethyluracil is in hand, the next critical step is the regioselective bromination at the C5 position. The electron-donating nature of the amino group at C6 activates the C5 position towards electrophilic attack. A common and effective method for this transformation involves the use of bromine in a suitable solvent, such as acetic acid, often with a buffer like sodium acetate to modulate the reactivity.[3] This procedure, adapted from the synthesis of similar 6-aminouracil derivatives, provides a reliable route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 6-Amino-1-ethyluracil

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 6-amino-1-ethyluracil in glacial acetic acid with gentle heating to achieve a clear solution.

  • Add sodium acetate to the solution and stir until it is fully dissolved.

  • Cool the mixture to a temperature between 65-70°C.

  • While maintaining vigorous stirring, add a solution of bromine in glacial acetic acid dropwise over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 15 hours) to ensure complete reaction.

  • The precipitated product is collected by filtration and washed sequentially with small portions of cold acetic acid and water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired this compound as a solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Harnessing the Power of Palladium: C-C Bond Formation via Suzuki-Miyaura Coupling

The bromine atom at the C5 position of our intermediate is a prime handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a robust and versatile method for the formation of carbon-carbon bonds.[4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential biological activities.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[6]

Diagram 1: Suzuki-Miyaura Coupling Workflow.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

  • To a dry Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100High
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane90Excellent
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85Good

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Forging New Connections: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[7] For our intermediate, this compound, this opens the door to the synthesis of 5-amino-substituted uracil derivatives, which are prevalent in many biologically active molecules.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.[8] The choice of a suitable phosphine ligand is often critical for the success of this reaction, with bulky, electron-rich ligands generally favoring the desired transformation.[9]

Diagram 2: Buchwald-Hartwig Amination Workflow.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(amino)-6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineXantphosNaOt-BuToluene110High
2AnilineBINAPCs₂CO₃1,4-Dioxane100Good
3BenzylamineXantphosK₃PO₄Toluene100Good

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its accessible synthesis and the reactivity of the C5-bromo substituent make it an invaluable building block for the creation of diverse molecular libraries. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, provide reliable and versatile pathways to C-C and C-N coupled products, respectively. For researchers in drug discovery and related fields, a thorough understanding of the application of this intermediate opens up a wealth of possibilities for the design and synthesis of novel compounds with potential therapeutic applications. The protocols and conceptual framework provided herein are intended to serve as a practical and authoritative resource to facilitate these endeavors.

References

  • Shaikh, A. et al. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (2025).
  • Marx, D. et al. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry7, 83 (2019).
  • Khachatryan, D. S. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic & Medicinal Chem IJ11, 555809 (2021).
  • Wu, L. et al. Synthesis of Di(6-aminouracil-5-yl)-arylmethane: A New Product of the Reaction of 6-Aminouracil with Aldehyde.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
  • Singh, K. et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters21, 4774–4777 (2011).
  • Hassan, A. S. et al. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry05, 1–16 (2015).
  • Wikipedia. Buchwald–Hartwig amination. [Link].

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research41, 1534–1544 (2008).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link].

  • Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry14, 2760–2766 (2018).
  • American Chemical Society. Buchwald-Hartwig Amination. [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link].

  • Al-Mulla, A. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Journal of the Serbian Chemical Society78, 101–109 (2013).
  • Onnuch, P., Ramagonolla, K. & Liu, R. Y. Aminative Suzuki–Miyaura coupling. Science383, 1223–1229 (2024).

Sources

Application Notes and Protocols: In Vitro Assay Development for 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione belongs to this versatile class of molecules. Recent studies have identified this aminopyrimidine-dione series as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two critical regulators of cell cycle progression and gene expression frequently dysregulated in cancer.[3]

This guide provides a comprehensive framework for the in vitro characterization of this compound. As a Senior Application Scientist, this document is structured to provide not just step-by-step protocols, but also the underlying scientific rationale for experimental design, data interpretation, and troubleshooting. Our approach begins with a broad assessment of cytotoxicity, followed by specific, mechanistic assays targeting BRD4 and PLK1 to elucidate the compound's mode of action.

Part 1: Foundational Analysis - Cytotoxicity Profiling

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]

Scientific Rationale

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4] This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO seed_plate Seed cells into a 96-well plate at a predetermined density prep_cells Culture and harvest cancer cell lines (e.g., HeLa, A549) prep_cells->seed_plate treat_cells Treat cells with serial dilutions of the compound seed_plate->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or other solvent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability determine_ic50 Determine IC50 value using non-linear regression calculate_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., HeLa, A549, or a panel relevant to the suspected therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and adjust the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.087100
0.011.2310.09198.17
0.11.1560.07592.18
10.8790.06270.09
100.6120.05148.80
1000.2340.03318.66

IC50 Value: 9.5 µM (Example Data)

Part 2: Mechanistic Elucidation - Targeting BRD4 and PLK1

Given the evidence suggesting that this compound inhibits BRD4 and PLK1, the next logical step is to perform specific in vitro assays to confirm and quantify this activity.

Section 2.1: BRD4 Inhibition Assay

Scientific Rationale: BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[1][9] Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to the downregulation of these oncogenes and subsequent cell cycle arrest and apoptosis.[9] A common method to assess BRD4 inhibition is a biochemical assay that measures the disruption of the interaction between the BRD4 bromodomain and an acetylated histone peptide.

BRD4 Signaling Pathway:

G cluster_brd4 BRD4-Mediated Transcription BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes initiates Inhibitor 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione Inhibitor->BRD4 inhibits binding

Caption: Simplified BRD4 signaling pathway and point of inhibition.

Detailed Protocol: BRD4 AlphaScreen Assay

Materials:

  • Recombinant human BRD4 bromodomain 1 (BD1) or 2 (BD2) protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-tag (e.g., anti-GST) Acceptor beads

  • Assay buffer

  • 384-well white microplates

  • AlphaScreen-capable microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer as recommended by the manufacturer.

  • Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include a positive control inhibitor (e.g., JQ1) and a DMSO vehicle control.

  • BRD4 and Peptide Addition: Add the recombinant BRD4 protein and the biotinylated histone peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the Streptavidin-coated Donor beads and anti-tag Acceptor beads. Incubate in the dark to allow for bead-protein complex formation.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Section 2.2: PLK1 Kinase Inhibition Assay

Scientific Rationale: PLK1 is a serine/threonine kinase that is a master regulator of mitosis.[2] Its activity is essential for centrosome maturation, spindle formation, and cytokinesis.[2] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells, making it an attractive therapeutic target.[2] A common in vitro assay for PLK1 inhibition measures the transfer of phosphate from ATP to a specific substrate peptide by the PLK1 enzyme.

PLK1 Signaling Pathway:

G cluster_plk1 PLK1-Mediated Mitotic Entry AuroraA Aurora A Kinase PLK1_inactive PLK1 (Inactive) AuroraA->PLK1_inactive phosphorylates PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active activation Cdc25C Cdc25C PLK1_active->Cdc25C activates CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis triggers Inhibitor 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione Inhibitor->PLK1_active inhibits

Caption: Simplified PLK1 signaling pathway and point of inhibition.

Detailed Protocol: PLK1 Kinase Assay (ADP-Glo™ Format)

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate peptide

  • PLK1 kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix of PLK1 enzyme and substrate in kinase buffer.

    • Add serial dilutions of this compound to the wells of a 384-well plate. Include a positive control inhibitor (e.g., Volasertib) and a DMSO vehicle control.

    • Add the enzyme/substrate master mix to the wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a microplate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PLK1 kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Data Presentation:

AssayTargetIC50 (µM) - Example Data
BRD4 AlphaScreenBRD4 (BD1)0.5
PLK1 Kinase AssayPLK11.2

Part 3: Assay Validation and Troubleshooting

Trustworthiness: The Self-Validating System

For every protocol, it is imperative to include appropriate controls to ensure the validity of the results.

  • Positive Control: A known inhibitor of the target (e.g., JQ1 for BRD4, Volasertib for PLK1) should be included to confirm that the assay can detect inhibition.

  • Negative/Vehicle Control: Typically DMSO, to establish the baseline of 100% activity and to control for any effects of the solvent on the assay system.

  • No-Enzyme Control: To determine the background signal of the assay.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
High Variability between Replicates Pipetting inconsistency, edge effects in the plate.Use calibrated pipettes, avoid using outer wells, and ensure proper mixing.
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration, inactive enzyme.Titrate enzyme and substrate concentrations, use a fresh batch of enzyme.
Inconsistent IC50 Values Instability of the compound, incorrect data fitting.Check compound solubility and stability in the assay buffer, use a 4-parameter logistic model for curve fitting.

Conclusion

This application note provides a detailed and scientifically grounded approach for the in vitro evaluation of this compound. By following these protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity and its specific inhibitory activity against BRD4 and PLK1. These foundational in vitro assays are a critical step in the drug discovery pipeline, providing the necessary data to guide further preclinical development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • IP J Diagn Pathol Oncol. (n.d.). Role of BRD4 in cancer – A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, September 20). PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • MDPI. (n.d.). Multiple Roles of PLK1 in Mitosis and Meiosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, September 20). BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • CLS Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

Sources

Application Notes & Protocols for the Quantification of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted pyrimidine derivative. Given the importance of pyrimidine scaffolds in medicinal chemistry, robust and validated analytical methods are crucial for pharmacokinetic studies, quality control, and drug development processes. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. The protocols herein are developed based on established principles for the analysis of structurally related compounds, such as brominated pyrimidines and uracil derivatives, and are designed to meet the rigorous standards of international regulatory guidelines.[1][2][3]

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine-2,4-dione core, often referred to as a uracil ring system. The presence of an amino group at the 6-position, a bromine atom at the 5-position, and an ethyl group at the 1-position suggests its potential as a synthetic intermediate in the development of novel therapeutic agents. Brominated pyrimidines are significant in medicinal chemistry, often serving as precursors for a variety of biologically active molecules.[4] The accurate quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring its stability, and characterizing its metabolic fate in biological systems.

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is essential for analytical method development. While experimental data for this specific molecule is scarce, properties can be predicted based on its structure.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₆H₈BrN₃O₂Used for exact mass determination in MS.
Molecular Weight ~249.05 g/mol Essential for preparing standard solutions.
Polarity Moderately polarInfluences choice of chromatographic stationary and mobile phases.
UV Absorbance Expected UV maxima due to the pyrimidine coreEnables quantification by UV detection.
Ionizability Amenable to protonationSuitable for positive ion mode ESI-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of analytes that possess a UV chromophore, such as the pyrimidine ring in the target compound. This method is particularly suitable for the analysis of bulk drug substances and formulated products where concentration levels are relatively high.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is separated from impurities on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Reference standard of this compound.

2.2.2. Chromatographic Conditions

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common mobile phase for reversed-phase HPLC, with formic acid to improve peak shape and control ionization.[5]
Gradient Isocratic or Gradient (e.g., 30:70 v/v Acetonitrile:Water)An isocratic method is simpler and more robust for routine analysis. A gradient may be needed if interfering impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~270 nm (To be determined by UV scan)The pyrimidine ring is expected to have a strong absorbance in this region.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.2.4. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Recovery of 98-102% at three concentration levels.[7]
Precision (Repeatability & Intermediate) RSD ≤ 2%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature).
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification stock Prepare Standard Stock Solution working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc Inject Standards sample Prepare Sample Solution sample->hplc Inject Sample data Data Acquisition (Chromatogram) hplc->data cal Generate Calibration Curve data->cal quantify Quantify Analyte in Sample data->quantify Peak Area cal->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[8][9][10]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

  • Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

3.2.2. Mass Spectrometry and Chromatographic Conditions

ParameterConditionRationale
Ionization Mode ESI PositiveThe amino group and pyrimidine ring are readily protonated.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined by direct infusion of the standard. For C₆H₈⁷⁹BrN₃O₂, the precursor ion [M+H]⁺ would be m/z 250.0.
Collision Energy (CE) Optimized for each transitionMaximizes the signal of the product ions.
Column C18 (2.1 x 50 mm, 1.8 µm)Suitable for fast and efficient separations in LC-MS.
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileStandard mobile phase for LC-MS analysis of small molecules.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient A short gradient to elute the analyte and wash the column.Ensures rapid analysis times.

3.2.3. Sample Preparation (from Plasma)

A robust sample preparation method is critical for removing matrix components that can interfere with the analysis.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the internal standard and a suitable extraction solvent (e.g., ethyl acetate).[9]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (IS) plasma->is extract Protein Precipitation or LLE is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MRM Detection (Q1/Q2/Q3) ionize->detect peak_int Peak Integration (Analyte/IS) detect->peak_int cal_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_int->cal_curve calc_conc Calculate Sample Concentration cal_curve->calc_conc

Caption: Bioanalytical workflow using LC-MS/MS.

Summary and Conclusion

This application note provides two robust and scientifically grounded methods for the quantification of this compound. The HPLC-UV method is ideal for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The choice of method will depend on the specific requirements of the study, including the sample matrix, expected concentration range, and available instrumentation. Both protocols are designed to be validated in accordance with international guidelines, ensuring the generation of reliable and reproducible data.[1][6]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Phenomenex. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • PubMed. (2012, March 27). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • PubMed. (2019, June). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application.
  • Phenomenex. (2020, September 24). Fast Quantitation of Uracil in Serum by LC-MS/MS.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Sigma-Aldrich. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
  • Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings.

Sources

derivatization of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione for Enhanced Biological Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure

Pyrimidine and its analogues are foundational heterocyclic compounds in medicinal chemistry, playing a critical role in cellular metabolism as fundamental building blocks of DNA and RNA.[1][2] Their versatile structure has been extensively explored, leading to the development of numerous drugs with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4][5][6] The this compound core represents a particularly promising scaffold for drug discovery. This molecule possesses two key reactive sites amenable to chemical modification: the C5-bromo group and the C6-amino group.

The bromine atom at the C5 position is an excellent handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.[7][8] The amino group at the C6 position offers opportunities for traditional functionalization, such as amidation or sulfonylation. The strategic derivatization at these positions allows for the systematic exploration of the chemical space around the pyrimidine core. This exploration is crucial for understanding Structure-Activity Relationships (SAR) and optimizing the compound's pharmacological profile, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.[3][9][10]

This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-proven protocols and the underlying scientific rationale for experimental choices.

Strategic Overview of Derivatization

The derivatization strategy hinges on the differential reactivity of the C5-bromo and C6-amino positions. Palladium-catalyzed reactions are typically performed first on the C5-bromo position due to the robustness of the pyrimidinedione core under these conditions. Subsequent modification of the C6-amino group can then be explored.

G cluster_workflow General Derivatization Workflow Start 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione C5_Mod C5 Position Derivatization (Cross-Coupling Reactions) Start->C5_Mod Suzuki, Sonogashira, Buchwald-Hartwig Intermediate C5-Substituted Intermediate C5_Mod->Intermediate C6_Mod C6 Position Derivatization (e.g., Acylation) Intermediate->C6_Mod Final Novel C5, C6-Disubstituted Derivatives C6_Mod->Final Analysis Purification & Structural Characterization (NMR, MS) Final->Analysis Screening Biological Activity Screening Analysis->Screening G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex R¹-Pd(II)L₂(Ar) transmetal->pd_aryl_complex boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetal reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-Ar (Product) reductive_elim->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a general starting point. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Deionized water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add the pyrimidine starting material (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. [11]6. Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [11]10. Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure C5-aryl derivative.

ParameterConditionRationale
Catalyst Loading 3–5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice can influence reaction rate; K₃PO₄ is often effective for heteroaryl boronic acids. [12]
Temperature 80–110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.
Microwave Irradiation 110-150 °C, 10-60 minCan significantly reduce reaction times and sometimes improve yields. [13][14]

Table 1. Key Parameters for Suzuki-Miyaura Coupling Optimization.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

This reaction is exceptionally powerful for creating C-N bonds, enabling the synthesis of various C5-amino derivatives by coupling the bromo-pyrimidine with primary or secondary amines. [15][16]This modification can introduce hydrogen bond donors/acceptors and modulate the polarity of the molecule.

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, in combination with a palladium source like Pd₂(dba)₃, are highly effective as they promote the reductive elimination step, which is often rate-limiting. [14]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice as it is strong enough to deprotonate the amine without competing in the reaction. [15][17]* Inert Atmosphere: The palladium(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. [15]Therefore, maintaining a strict inert atmosphere (Nitrogen or Argon) is critical for catalytic activity and reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (0.025 mmol), XPhos ligand (0.07 mmol), and sodium tert-butoxide (1.5 mmol) to a dry reaction vessel.

  • Add the pyrimidine starting material (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. [15]5. Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

G pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd_complex R¹-Pd(II)L(Br) oxidative_add->pd_complex amine_binding Amine Coordination pd_complex->amine_binding pd_amido_complex R¹-Pd(II)L(NR²R³) amine_binding->pd_amido_complex -HBr amine R²R³NH + Base amine->amine_binding reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-NR²R³ (Product) reductive_elim->product

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling introduces a C(sp)–C(sp²) bond by reacting the C5-bromo position with a terminal alkyne. [18][19]This derivatization is useful for extending the molecule into a linear fashion, which can be beneficial for probing long, narrow binding sites or for use as a linker in more complex molecules.

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step. [18][20]* Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Conditions: Copper can sometimes lead to unwanted alkyne homocoupling (Glaser coupling). [18]In such cases, copper-free protocols have been developed, which may require a different choice of ligand and base but are advantageous for synthesizing active pharmaceutical ingredients where copper contamination is a concern. [18]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the pyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and anhydrous TEA (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure C5-alkynyl pyrimidine derivative.

Part 2: Characterization and Analysis

Unambiguous structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information about the chemical environment of protons and carbons, confirming the addition of the new substituent and its connectivity. Essential for structural elucidation. [21]
Mass Spectrometry (MS) Determines the mass-to-charge ratio, confirming the molecular weight of the new derivative. High-resolution MS (HRMS) provides the exact molecular formula. [21]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C≡C stretch for Sonogashira products, N-H stretch changes after C6-derivatization). [2][22]
Purity Analysis (HPLC/LC-MS) Quantifies the purity of the final compound, which is critical for accurate biological testing.

Table 2. Standard Analytical Techniques for Characterization.

Part 3: Pharmacological Screening and Activity Assessment

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The specific assays will depend on the therapeutic target of interest.

  • Initial Screening: High-throughput screening (HTS) can be used to rapidly assess the activity of a large library of compounds against a specific target (e.g., a particular enzyme or receptor).

  • Dose-Response Studies: For active compounds ("hits"), dose-response curves are generated to determine key parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). [3]* Cell-Based Assays: Cytotoxicity assays (e.g., MTT assay) are crucial to determine if the compound's activity is due to specific inhibition or general toxicity. [23][24]Assays using relevant cell lines (e.g., cancer cell lines, bacterial cultures) provide insight into cellular activity. [24][25]* Structure-Activity Relationship (SAR) Analysis: By comparing the activity of different derivatives, researchers can deduce which structural modifications lead to increased or decreased activity, guiding the design of the next generation of compounds. [3][10]

Troubleshooting Common Issues

G cluster_troubleshooting Troubleshooting Low-Yield Cross-Coupling Reactions Start Low or No Product Yield Check_Inert Was the inert atmosphere maintained? Start->Check_Inert Solution_Inert Improve degassing technique; Use a glovebox. Check_Inert->Solution_Inert No Check_Reagents Are reagents & solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Solution_Reagents Use fresh, high-purity reagents and freshly distilled/dried solvents. Check_Reagents->Solution_Reagents No Check_Catalyst Is the catalyst/ligand system active and appropriate? Check_Reagents->Check_Catalyst Yes Solution_Catalyst Screen different ligands/catalysts; Increase catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Conditions Are temperature and reaction time optimal? Check_Catalyst->Check_Conditions Yes Solution_Conditions Screen different temperatures; Increase reaction time; Consider microwave heating. Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021-02-03).
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30).
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. (2022-04-30).
  • Pyrimidine compounds that show pharmacological activity. ResearchGate.
  • "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives" | Request PDF. ResearchGate. (2025-08-07).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. (2025-08-06).
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. (2025-05-18).
  • Suzuki–Miyaura coupling reaction of brominated... ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021-01-04).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Benchchem.
  • Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. PubMed.
  • ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. | Request PDF. ResearchGate. (2025-08-06).
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed.
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed. (2020-12-15).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives | International journal of health sciences. ScienceScholar. (2022-01-05).
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. (2019-04-08).
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. (2024-02-16).
  • Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. Benchchem.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025-07-11).
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PubMed. (2022-04-30).
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. (2025-10-20).

Sources

Application Note: A Systematic Approach to the Formulation of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities.[1][2] 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a synthetic heterocyclic compound with potential for investigation in various therapeutic areas. A critical and often underestimated step in the preclinical evaluation of such novel compounds is the development of an appropriate formulation that ensures consistent and reliable delivery in biological systems. Due to its molecular structure, the compound is anticipated to have low aqueous solubility, posing a significant challenge for both in vitro and in vivo studies. This document provides a comprehensive guide for researchers, outlining a systematic workflow to characterize the physicochemical properties of this compound and develop a robust, fit-for-purpose formulation. We detail protocols for solubility and stability assessment, explore various formulation strategies including co-solvent systems and cyclodextrin complexation, and establish quality control procedures to validate the final preparation.

Introduction: The Formulation Challenge

Pyrimidine derivatives are integral to numerous therapeutic agents, acting on a wide array of biological targets.[2][3] The successful biological evaluation of a new chemical entity like this compound hinges on the ability to deliver a known, active concentration of the compound to the biological system. Poorly soluble compounds often lead to underestimated potency in in vitro assays due to precipitation, and erratic absorption or low bioavailability in in vivo models.[4][5]

The objective of this guide is not to prescribe a single formulation, but to empower the researcher with a logical, stepwise process for developing a formulation tailored to their specific experimental needs, from initial in vitro screening to more complex preclinical studies. This process begins with a thorough understanding of the compound's fundamental properties.

Prerequisite: Physicochemical & Analytical Characterization

Before any formulation work can begin, a baseline understanding of the compound's solubility, stability, and analytical profile must be established. This ensures that formulation decisions are data-driven and that the final product can be reliably quantified.

Workflow for Compound Characterization

The following diagram outlines the essential initial steps that must be undertaken before selecting a formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Decision A Obtain Compound (6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione) B Solubility Screening (Protocol 2.1) A->B Assess Solubility C Analytical Method Dev. (HPLC or UV-Vis) (Section 2.2) A->C Develop Assay E Select Formulation Strategy (e.g., Co-solvent, Cyclodextrin) (Section 3.0) B->E Informs Strategy D Preliminary Stability (pH, Temperature) (Protocol 2.3) C->D Quantify Degradation D->E Defines Constraints

Caption: Initial workflow for physicochemical characterization.

Protocol: Solubility Assessment

The goal is to determine the approximate solubility in various pharmaceutically relevant solvents. This data is critical for selecting an appropriate formulation strategy.

Methodology:

  • Add a pre-weighed excess amount (e.g., 5-10 mg) of this compound to a series of 1.5 mL glass vials.

  • To each vial, add a known volume (e.g., 1 mL) of a test solvent.

  • Seal the vials and agitate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After agitation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration using a pre-developed analytical method (see Section 2.2).

Solvent/Vehicle Anticipated Use Target Solubility Result (mg/mL)
Deionized WaterAqueous buffer baseline> 1 mg/mL(User Data)
Phosphate Buffered Saline (PBS), pH 7.4In vitro assays> 1 mg/mL(User Data)
Dimethyl Sulfoxide (DMSO)High concentration stock> 50 mg/mL(User Data)
Ethanol (200 Proof)Co-solvent> 10 mg/mL(User Data)
Polyethylene Glycol 400 (PEG 400)Co-solvent for in vivo> 20 mg/mL(User Data)
10% (w/v) HP-β-CD in WaterCyclodextrin vehicle> 2 mg/mL(User Data)
Table 1. Example solubility screening template.
Analytical Method Development

A validated analytical method is required to quantify the compound in solubility and stability studies, and to confirm the concentration of the final formulation. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for its specificity and sensitivity.[6][7][8] For routine checks, a simpler UV-Vis spectrophotometric method may suffice if the compound has a distinct chromophore and no interfering excipients are present.[1]

Recommended HPLC-UV Starting Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 200-400 nm to find λmax

  • Injection Volume: 10 µL

Protocol: Preliminary Stability Evaluation

This protocol assesses the compound's stability in solution under different pH and temperature conditions, which informs acceptable storage conditions and potential liabilities.

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Dilute the stock to a final concentration of ~50 µg/mL in a series of aqueous buffers (e.g., pH 3, pH 7.4, pH 9).

  • Divide the samples from each pH into two sets. Store one set at 4°C and the other at 37°C.

  • Analyze the concentration of the compound in each sample by HPLC at time points 0, 4, 24, and 48 hours.

  • Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >10% is generally considered significant degradation.

Formulation Development Strategies

Based on the data from Section 2.0, an appropriate formulation strategy can be selected. For a novel compound like this compound, it is probable that simple aqueous solutions will not be feasible.

Strategy 1: Co-Solvent Systems

This is the most common and straightforward approach for early-stage in vitro screening.[9] A water-miscible organic solvent is used to dissolve the compound, which is then diluted into the aqueous assay medium.

  • Mechanism: The organic solvent (co-solvent) disrupts the hydrogen bonding network of water, reducing the solution's polarity and allowing for the solubilization of hydrophobic compounds.

  • Common Solvents: DMSO, Ethanol, PEG 400, Propylene Glycol.[10]

  • Causality: The choice of co-solvent depends on the compound's solubility and the tolerance of the biological system. DMSO is an excellent solubilizer but can be toxic to cells, typically requiring final concentrations to be kept below 0.5%. PEG 400 is often better tolerated in in vivo models.

  • Trustworthiness: A key risk is compound precipitation upon dilution into the aqueous assay buffer. This must be visually checked and, if possible, quantified by centrifuging the final diluted solution and measuring the supernatant concentration.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[9][11]

  • Mechanism: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic drug molecule partitions into the cavity, forming a stable, water-soluble complex.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their high water solubility and favorable safety profiles.[11][12]

  • Causality: This strategy is chosen when co-solvents cause toxicity or when a higher concentration of the drug is needed in an aqueous vehicle, especially for in vivo studies. The size of the drug molecule must be compatible with the cyclodextrin cavity.

Caption: Encapsulation by a cyclodextrin molecule.

Detailed Formulation Protocols

Protocol: Preparation of a Co-Solvent Stock Solution (10 mM)

This protocol is suitable for preparing a high-concentration stock for serial dilution in in vitro assays.

Materials:

  • This compound (MW: 234.05 g/mol )[13]

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock, you need:

    • 10 mmol/L * 0.001 L * 234.05 g/mol = 0.00234 g = 2.34 mg

  • Accurately weigh approximately 2.34 mg of the compound and record the exact weight.

  • Transfer the weighed compound to a 1.0 mL volumetric flask.

  • Add approximately 0.7 mL of DMSO to the flask.

  • Vortex and/or sonicate the solution gently until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Once dissolved, add DMSO to the 1.0 mL mark (qs).

  • Invert the flask several times to ensure homogeneity.

  • QC Step: Dilute an aliquot of this stock to a suitable concentration and verify the concentration using the established HPLC or UV-Vis method. The measured concentration should be within ±10% of the target.

  • Store the stock solution in a tightly sealed glass vial at -20°C, protected from light.

Protocol: Preparation of a Cyclodextrin Formulation (2 mg/mL)

This protocol is designed to enhance aqueous solubility for in vitro or in vivo administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or equivalent purified water

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD by dissolving 20 g of HP-β-CD in 100 mL of WFI. Stir until clear.

  • Weigh the required amount of the compound to achieve a final concentration of 2 mg/mL (e.g., 20 mg for a 10 mL final volume).

  • Slowly add the powdered compound to the stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for 24-48 hours, protected from light. The solution should gradually clarify as the inclusion complex forms.

  • After stirring, visually inspect the solution for any remaining undissolved solid.

  • QC Step: If the solution is not perfectly clear, it must be filtered to remove undissolved drug. A key validation step is to assay the concentration of the filtered solution by HPLC to determine the actual achieved solubility.

Quality Control and Sterilization

Ensuring the quality and sterility of the final formulation is paramount for the integrity of biological data.

QC Parameter Method Acceptance Criteria Rationale
Concentration HPLC-UV / LC-MS[6][7]90% - 110% of targetEnsures accurate dosing and reliable dose-response relationships.
Purity/Degradation HPLC (Peak Area %)No new impurity peaks >0.5%Confirms the compound did not degrade during the formulation process.
Appearance Visual InspectionClear, free of visible particulatesParticulates can be toxic and indicate poor solubility or precipitation.
pH Calibrated pH meterWithin 1 unit of target (e.g., 6.5-8.0)Ensures physiological compatibility and compound stability.

Table 2. Quality control specifications for the final formulation.

Sterilization

Parenteral formulations must be sterile. Given that many complex organic molecules are heat-sensitive, autoclaving is not recommended.[14][15]

Recommended Method: Sterile Filtration

  • Prepare the final formulation in a clean, controlled environment (e.g., a laminar flow hood).

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane) to the syringe.

  • Dispense the solution through the filter into a final sterile container.

  • Causality: The 0.22 µm pore size is sufficient to remove bacteria.[16] This method avoids thermal stress on the compound, preserving its integrity.[17][18] It is crucial to ensure the chosen filter material does not bind the compound; a preliminary filter compatibility study is recommended.

Application Example: Dosing an In Vitro Cell Culture Assay

Objective: To dose cultured cells with a final concentration range of 0.1 µM to 10 µM.

  • Prepare a 10 mM stock solution in DMSO as per Protocol 4.1.

  • Perform an intermediate dilution series. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution. This step is critical to minimize the DMSO concentration in the final well.

  • From the 100 µM intermediate solution, perform further serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Trustworthiness Check: When preparing the highest concentration (10 µM), observe the medium for any signs of precipitation (cloudiness, crystals). If observed, the formulation is not suitable at that concentration, and an alternative strategy (e.g., cyclodextrin) may be required. The final DMSO concentration in all wells should not exceed 0.5%.

Conclusion

The formulation of a novel compound like this compound is a critical step that directly impacts the quality and reliability of preclinical biological data. A systematic approach, beginning with thorough physicochemical characterization and followed by a data-driven selection of a formulation strategy, is essential for success. The protocols and workflows outlined in this guide provide a robust framework for developing co-solvent or cyclodextrin-based formulations. By integrating the principles of causality and rigorous quality control, researchers can ensure accurate and reproducible delivery of the test compound, leading to more trustworthy scientific outcomes.

References

  • Patel, R., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Ancient Science of Life, 34(3), 161-165. [Link]

  • Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from Bitesize Bio. [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from Springer Nature. [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. [Link]

  • Quora. (2018). How can we sterilize the heat sensitive liquids? Retrieved from Quora. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Cowan, T. (1997). Sterilising solutions for heat-sensitive instruments. Professional Nurse, 13(1), 55-58. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-46. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from Pharmaceutical Technology. [Link]

  • Singh, M., & Kumar, D. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery, 18(11), 1599-1617. [Link]

  • ResearchGate. (n.d.). (PDF) Methods and Techniques of Sterilization. Retrieved from ResearchGate. [Link]

  • SEPS Services. (2023). 5 Common Methods of Lab Sterilization. Retrieved from SEPS Services. [Link]

  • Akala, E. O., & Kopečková, P. (2000). Emerging excipients in parenteral medications. Pharmaceutical Technology, 24(10), 48-64. [Link]

  • MDPI. (2026). Puerarin-Loaded Proniosomal Gel: Formulation, Characterization, In Vitro Antimelanoma Cytotoxic Potential, and In Ovo Irritation Assessment. Retrieved from MDPI. [Link]

  • LinkedIn. (2024). Excipient used in parentral formulation. Retrieved from LinkedIn. [Link]

  • Tetrahedron Letters. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. 53(36), 4865-4868. [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from NIH. [Link]

  • precisionFDA. (n.d.). 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. Retrieved from precisionFDA. [Link]

  • PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from PubChem. [Link]

  • Kumar, S., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(9), 1523-1536. [Link]

  • PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from PubChem. [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 6632-68-4| Chemical Name : 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. Retrieved from Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. While direct literature on this specific molecule is limited, the principles outlined here are based on well-established pyrimidine chemistry and are intended to provide a robust framework for successful synthesis and troubleshooting.

Introduction to the Synthesis

The synthesis of this compound can be approached via a two-step process starting from 6-aminouracil. The first step involves the regioselective ethylation at the N1 position, followed by the bromination at the C5 position. Each of these steps presents unique challenges that can impact yield and purity. This guide will address these challenges in a question-and-answer format.

A plausible synthetic route is outlined below:

Synthetic_Pathway 6-Aminouracil 6-Aminouracil Intermediate 6-Amino-1-ethyluracil 6-Aminouracil->Intermediate Step 1: N1-Ethylation Final_Product 6-Amino-5-bromo-1-ethyl -pyrimidine-2,4(1H,3H)-dione Intermediate->Final_Product Step 2: C5-Bromination Troubleshooting_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: C5-Bromination Start1 Low Yield? Check_Base Check Base Strength & Anhydrous Conditions Start1->Check_Base Yes Start2 Incomplete Reaction? Start1->Start2 No Check_Solubility Improve Solubility (DMF/DMSO) Check_Base->Check_Solubility Check_Temp Increase Temperature Check_Solubility->Check_Temp Check_Reagent Use Active Brominating Agent (NBS) Start2->Check_Reagent Yes Purity_Issue Impurity Formation? Start2->Purity_Issue No Check_Stoich Check Stoichiometry Check_Reagent->Check_Stoich Control_Addition Slow Reagent Addition Check_Stoich->Control_Addition Purification Optimize Purification (Chromatography/Recrystallization) Purity_Issue->Purification Yes End Successful Synthesis Purity_Issue->End No Purification->End Resolved

Technical Support Center: Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical development, is primarily achieved through the electrophilic bromination of its precursor, 6-amino-1-ethyluracil. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the sensitive nature of the electron-rich pyrimidine ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and an optimized protocol to help researchers overcome common hurdles and maximize their synthetic output.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction shows very low conversion of the starting material. What are the first things I should check? A: Low conversion is often traced back to three primary factors:

  • Purity of Reagents: Ensure your starting material (6-amino-1-ethyluracil) is pure and dry. Crucially, verify the activity of your brominating agent. N-Bromosuccinimide (NBS), for example, can decompose over time. Use a freshly opened bottle or recrystallize older NBS from water.

  • Reaction Temperature: The reaction may have insufficient activation energy.[1] While starting at a low temperature is crucial to control initial exotherms, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[2]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential product degradation from prolonged reaction times.[1][2]

Q2: Which brominating agent is best for this synthesis: Bromine (Br₂), N-Bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)? A: The choice of brominating agent is a critical parameter that balances reactivity with selectivity. Molecular bromine (Br₂) is highly reactive but can lead to over-bromination and the formation of hazardous HBr gas. For electron-rich systems like 6-aminouracils, milder and more selective reagents are preferred. NBS is a common and effective choice, offering a safer and more controlled bromination.[3] DBDMH is another excellent alternative that can provide high yields and is sometimes more efficient, requiring only 0.55 equivalents as it contains two bromine atoms.[4]

Q3: My TLC plate shows multiple spots, including the starting material, the product, and an unknown byproduct. What could this byproduct be? A: The formation of byproducts is a common cause of low yield. Given the reaction type, the most likely culprits are:

  • Oxidized Species: Brominating agents are oxidants and can cause degradation of the pyrimidine ring, especially under harsh conditions (e.g., high temperature, presence of strong acids).[5]

  • Hydrolyzed Starting Material: If the reaction is run for too long or under acidic conditions without a buffer, the amino group or other parts of the molecule may be susceptible to hydrolysis.

  • Di-brominated Product: While less common for this specific position, if the reaction conditions are too forcing, a second bromination could occur, though this is sterically and electronically less favored.

Q4: I'm struggling with the purification of the final product. What is an effective method? A: The product is a solid and is typically purified by recrystallization. After quenching the reaction and filtering the crude solid, washing it with cold water and then a cold non-polar solvent (like diethyl ether or hexane) can remove many impurities. For recrystallization, a polar protic solvent system is often effective. A mixture of ethanol and water is a good starting point.[6] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Low or Stalled Conversion

If TLC analysis confirms that a significant amount of starting material remains even after several hours, consider the following causal factors.

  • Cause 1A: Inefficient Brominating Agent or Activation

    • The Science: Electrophilic bromination requires a sufficiently electrophilic bromine source ("Br+"). While reagents like NBS are effective, their reactivity can be influenced by the solvent and the presence of activators. In some cases, trace amounts of acid are needed to protonate the NBS carbonyl, making the bromine more electrophilic.

    • Troubleshooting Steps:

      • Verify Reagent: Use a fresh, high-purity source of your brominating agent (e.g., NBS).

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction.[1] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) often perform well. Acetic acid is also a common choice for uracil bromination as it can facilitate the reaction.[6]

      • Catalytic Acid: Consider the addition of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), which have been shown to enhance the reactivity of brominating agents like DBDMH. Use with caution, as this can also increase side reactions.

  • Cause 1B: Suboptimal Reaction Conditions (Temperature & Solubility)

    • The Science: Every reaction has an optimal temperature range. For this synthesis, the initial addition of the brominating agent should be done at a low temperature (0-5 °C) to control the exothermic nature of the reaction. However, to achieve full conversion, the reaction may need to be allowed to warm to room temperature or be gently heated. Poor solubility of the starting material can also limit the reaction rate.

    • Troubleshooting Steps:

      • Temperature Profile: After adding the brominating agent at 0 °C, allow the mixture to slowly warm to room temperature and monitor by TLC. If the reaction is still sluggish, consider gentle heating to 40-50 °C.

      • Solvent Screening: If solubility is an issue, perform small-scale trials with different solvents. A table of suggestions is provided below.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed check_conversion TLC Shows High SM? start->check_conversion check_byproducts TLC Shows Multiple Spots? check_conversion->check_byproducts No inactive_reagent Cause: Inactive Reagent Solution: Use fresh NBS/DBDMH check_conversion->inactive_reagent Yes bad_conditions Cause: Suboptimal Temp/Solvent Solution: Warm reaction, screen solvents check_conversion->bad_conditions Yes harsh_conditions Cause: Conditions Too Harsh Solution: Lower temp, add buffer (NaOAc) check_byproducts->harsh_conditions Yes wrong_stoich Cause: Incorrect Stoichiometry Solution: Use 1.05 eq. NBS check_byproducts->wrong_stoich Yes success Yield Improved check_byproducts->success No (Purification Issue) inactive_reagent->success bad_conditions->success harsh_conditions->success wrong_stoich->success

Caption: A decision tree for troubleshooting low yield.

Section 3: Data & Optimization Parameters

Effective optimization requires a systematic approach. The tables below summarize key reagents and conditions to guide your experimental design.

Table 1: Comparison of Common Brominating Agents
ReagentFormulaEquivalents NeededAdvantagesDisadvantages
Bromine Br₂~1.0Highly reactive, inexpensiveHazardous (toxic, corrosive), produces HBr, low selectivity
N-Bromosuccinimide (NBS) C₄H₄BrNO₂1.05 - 1.1Solid, easier to handle, good selectivity, byproduct (succinimide) is often easily removedCan decompose on storage, may require an initiator/catalyst
DBDMH C₅H₆Br₂N₂O₂~0.55High bromine content, stable solid, efficientMore expensive, can be overly reactive if not controlled
Table 2: Suggested Solvent Screening Conditions
SolventDielectric Constant (ε)Starting TemperatureNotes & Rationale
Acetic Acid 6.215-20 °CTraditional solvent for uracil bromination; acts as both solvent and acid catalyst.[6]
Acetonitrile (MeCN) 37.50 °CPolar aprotic; good for dissolving starting materials and promoting ionic pathways.[3]
Dimethylformamide (DMF) 36.70 °CHigh boiling point, excellent solvating power. Ensure it is anhydrous.
Dichloromethane (CH₂Cl₂) 9.10 °CLess polar, can provide clean reactions but may have solubility issues.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point, incorporating best practices to maximize yield and purity.

Materials & Equipment:
  • 6-amino-1-ethyluracil

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, deionized water, brine

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • TLC plates (silica gel), Buchner funnel, filtration apparatus

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve SM in MeCN B 2. Cool to 0 C A->B C 3. Add NBS solution dropwise B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 D->E F 6. Filter Crude Solid E->F G 7. Wash with H2O and Ether F->G H 8. Recrystallize from EtOH/H2O G->H I I H->I Pure Product

Caption: Step-by-step experimental workflow.

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1-ethyluracil (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

    • Causality Note: Slow, controlled addition is critical to dissipate the heat generated by the reaction and prevent the formation of oxidative byproducts.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine. Stir for 10 minutes.

  • Isolation of Crude Product: A precipitate should form. Isolate the crude solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2x), followed by cold diethyl ether (1x) to remove residual succinimide and other non-polar impurities.

  • Purification: Transfer the crude solid to a clean flask. Recrystallize from a mixture of ethanol and water to obtain the pure this compound as a white or off-white solid. Dry the product under vacuum.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Juniper Publishers. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • ACS GCI Pharmaceutical Roundtable.
  • Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(32), 4094-4097.
  • ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
  • Common Organic Chemistry.
  • PMC.
  • Organic Chemistry Portal. Wohl-Ziegler Reaction.

Sources

Technical Support Center: Chromatographic Purification of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Introduction

This compound is a substituted pyrimidine derivative. Due to the presence of multiple polar functional groups, including amino and amide moieties, as well as a halogen atom, its purification by chromatography can present several challenges. These often stem from its high polarity, which can lead to issues like poor retention in reversed-phase systems or strong, sometimes irreversible, adsorption to normal-phase silica gel.[1][2] This guide will address these common issues with practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The compound is not eluting from the silica gel column.

Possible Cause A: High Polarity of the Compound

The multiple hydrogen bond donors and acceptors in the molecule can cause it to interact very strongly with the acidic silanol groups on the surface of silica gel.[3]

Solution:

  • Increase Mobile Phase Polarity: A significant increase in the polarity of the mobile phase is the first step. If you are using a hexane/ethyl acetate system, switch to a more polar mixture like dichloromethane (DCM)/methanol (MeOH).[4] A gradient elution, starting with a low polarity and gradually increasing, can be very effective.[1]

  • Mobile Phase Modifiers: For basic compounds that streak or fail to elute from silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide in methanol can help neutralize the acidic sites on the silica.[1][3]

dot

start Compound Stuck on Silica Column cause1 High Polarity & Strong Interaction with Silica start->cause1 solution1a Increase Mobile Phase Polarity (e.g., DCM/MeOH) cause1->solution1a Overcome strong adsorption solution1b Add Basic Modifier (e.g., Triethylamine) cause1->solution1b Neutralize acidic silica sites

Caption: Troubleshooting workflow for non-eluting compound.

Possible Cause B: Compound Degradation on Silica Gel

Some compounds are sensitive to the acidic nature of silica gel and can decompose upon loading.[5]

Solution:

  • Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.[1]

  • Alternative Stationary Phases: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

Issue 2: Poor separation from impurities.

Possible Cause: Inappropriate Solvent System

The chosen mobile phase may not have the correct selectivity to resolve your target compound from closely related impurities.

Solution:

  • Thorough TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that gives your target compound an Rf value between 0.2 and 0.4, with clear separation from all impurity spots.[3][6]

  • Try Different Solvent Combinations: If adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexane) doesn't work, try a completely different combination with different solvent properties, such as DCM/MeOH.[4]

Solvent SystemPolarity Index (Approx.)Notes
Hexane/Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[4]
DCM/MeOH with NH4OHHigh (Basic)Useful for basic compounds that streak on silica.[3]

Table 1: Common Solvent Systems for Flash Chromatography.

Issue 3: Peak tailing in HPLC analysis.

Possible Cause A: Strong Interaction with Residual Silanols

Even in reversed-phase (C18) columns, residual, un-capped silanol groups can cause tailing with basic compounds.

Solution:

  • Use a Polar-Endcapped Column: These columns are specifically designed to minimize interactions with polar and basic analytes, resulting in improved peak shape.[2]

  • Add a Mobile Phase Modifier: Incorporating a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) into your mobile phase can protonate the silanol groups and reduce tailing.[1]

Possible Cause B: Sample Solvent Incompatibility

If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the smallest possible volume of a stronger solvent.

dot

start HPLC Peak Tailing Observed q1 Is the analyte basic? start->q1 a1_yes Strong interaction with residual silanols is likely. q1->a1_yes Yes q2 Is the injection solvent stronger than the mobile phase? q1->q2 No sol1a Use a polar-endcapped column. a1_yes->sol1a sol1b Add acid modifier (e.g., 0.1% Formic Acid) to mobile phase. a1_yes->sol1b end Improved Peak Shape sol1a->end sol1b->end a2_yes Sample solvent incompatibility. q2->a2_yes Yes q2->end No sol2 Dissolve sample in initial mobile phase. a2_yes->sol2 sol2->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound?

A1: Given the polar nature of this compound, a good starting point for normal-phase flash chromatography is a mobile phase of dichloromethane (DCM) with a small percentage of methanol (MeOH), for instance, 1-5% MeOH in DCM.[3][4] Use TLC to find the optimal ratio that provides an Rf value for your product of approximately 0.2-0.4.[6]

Q2: My compound is poorly soluble in the mobile phase. How should I load it onto the column?

A2: If your compound has low solubility in the elution solvent, "dry loading" is the recommended technique.[6] Dissolve your crude product in a volatile solvent in which it is soluble (e.g., methanol or DCM). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures containing impurities with a wide range of polarities, a gradient elution is almost always superior.[3] It allows for the efficient elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your more polar target compound, and finally, strip the most polar impurities from the column. This generally results in better separation, sharper peaks, and reduced run times.

Q4: What are some potential impurities I should be aware of?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. For brominated pyrimidines, these could include unreacted starting pyrimidine, di-brominated species, or products of hydrolysis or other side reactions. Characterization of the crude mixture by LC-MS before purification can help in identifying the masses of major impurities, which will aid in tracking them during chromatography.

Q5: Can I use reversed-phase chromatography for this compound?

A5: Yes, reversed-phase chromatography is a very suitable alternative, especially if you are facing issues with silica gel.[1] A C18 column with a mobile phase of water and acetonitrile (or methanol) is a standard choice. Due to the compound's polarity, you will likely need to start with a high percentage of the aqueous phase (e.g., 95% water) and run a gradient to elute the compound.[1] Adding 0.1% formic acid to both the aqueous and organic phases is highly recommended to improve peak shape.[1]

Experimental Protocol: Dry Loading for Flash Chromatography
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).

  • Adsorption: To the solution, add silica gel (typically 1-2 times the mass of the crude material).

  • Evaporation: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Loading: Carefully layer the silica-adsorbed sample onto the top of the pre-packed and equilibrated flash column.

  • Elution: Add a small layer of sand on top of the sample to prevent disturbance and begin the elution with your chosen mobile phase.

References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

stability and degradation of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the stability and degradation of this compound in solution. Please note that while direct stability studies on this specific molecule are not extensively published, the information herein is synthesized from established principles of pyrimidine chemistry, data on analogous 5-halouracils, and general organic chemistry.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Explanations
Loss of Compound Potency or Inconsistent Assay Results 1. Chemical Degradation: The compound may be degrading in your experimental solvent or buffer over time. This is a primary concern for pyrimidinediones, especially halogenated ones. 2. Photodegradation: Exposure to ambient or UV light can cause debromination or other structural changes.[1][2] 3. Adsorption to Surfaces: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).1. Stability Assessment: Perform a time-course experiment in your specific buffer/solvent system. Analyze samples at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours) by HPLC to quantify the parent compound.[3] 2. Light Protection: Repeat the experiment in amber vials or under low-light conditions. Compare the results to experiments conducted in clear vials to assess light sensitivity. 3. Use of Low-Adsorption Labware: Switch to low-retention plasticware or use glass or polypropylene vials where possible. Pre-rinsing surfaces with the experimental solvent can also help saturate binding sites.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis 1. Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolysis, especially at non-neutral pH, which can lead to ring-opening or other transformations.[4][5] 2. Oxidative Degradation: Dissolved oxygen in the solvent can contribute to degradation, particularly if trace metals are present. 3. Solvent Impurities: Degradation products may be present in the solvent itself or arise from solvent-compound interactions.1. pH Control & Optimization: Analyze the stability across a pH range relevant to your experiments (e.g., pH 5, 7.4, 9). 5-halouracils show pH-dependent hydrolysis.[6][7] Use freshly prepared, high-purity buffers. 2. Degas Solvents: Degas your solvents by sonication or sparging with nitrogen or argon before use to minimize oxidative degradation. 3. Run Solvent Blanks: Always run a solvent blank (your experimental medium without the compound) on your analytical instrument to identify any background peaks.
Precipitation of the Compound from Solution 1. Poor Solubility: The compound's solubility in the chosen solvent system may be lower than the working concentration. 2. Change in pH or Temperature: Solubility is often pH and temperature-dependent. A shift in either can cause the compound to crash out of solution. 3. "Salting Out": High concentrations of salts in buffers can decrease the solubility of organic compounds.1. Determine Solubility: Experimentally determine the kinetic and thermodynamic solubility in your intended buffers.[6] 2. Maintain Consistent Conditions: Ensure that the pH and temperature of your stock solutions and final assay solutions are consistent. Avoid drastic temperature changes. 3. Buffer Optimization: If high salt concentration is suspected, try to reduce it or switch to a different buffering agent. Consider using a co-solvent like DMSO or ethanol if compatible with your experiment, but be mindful of its own potential to affect stability.
Color Change in Solution (e.g., Yellowing) 1. Degradation Product Formation: The formation of conjugated systems as degradation products can lead to the absorption of visible light. 2. Oxidation: Air oxidation can sometimes produce colored byproducts.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the species responsible for the color change. This can provide clues about the degradation pathway. 2. Use of Antioxidants: If oxidation is suspected and it doesn't interfere with your experiment, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

Based on related 5-halouracil chemistry, the primary degradation pathways are likely to be:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic attack, particularly at non-neutral pH. This can be catalyzed by both acids and bases.[5][8] A potential site of attack is the C4 position, which can lead to ring-opening.[4]

  • Photodegradation: The C-Br bond is susceptible to photolytic cleavage upon exposure to UV or even high-intensity visible light. This can result in a debrominated species.[1][4]

  • Tautomerization: Like 5-bromouracil, the compound can exist in different tautomeric forms (keto-enol). While not a degradation pathway itself, the enol form has different electronic properties and may be more susceptible to subsequent degradation reactions.[9][10]

graph DegradationPathways { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

}

Potential degradation pathways for the title compound.

Q2: How should I prepare and store stock solutions of this compound?

To maximize stability:

  • Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent like DMSO or DMF. Store these at -20°C or -80°C.

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. If you must store aqueous solutions, do so at 2-8°C for no more than 24 hours and protect them from light. It is highly recommended to perform a preliminary stability test in your chosen aqueous buffer to confirm its suitability.

  • pH of Aqueous Buffers: For general use, a buffer with a pH between 6.0 and 7.5 is recommended, as extreme pH values are known to accelerate the hydrolysis of related pyrimidines.[11]

  • Inert Atmosphere: For long-term storage of solid material or organic stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What analytical methods are suitable for assessing the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[3][12] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the pyrimidine ring is a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing mass information.[13] It can be used in conjunction with HPLC.

  • UV-Vis Spectrophotometry: While less specific than HPLC, a full spectrum scan can quickly indicate if the chromophore is changing over time. This can be a useful, high-throughput method for initial stability screens.[14]

III. Experimental Protocols

Protocol 1: General HPLC Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm to determine the absorbance maximum (λmax), then monitor at λmax.

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in your test buffer (e.g., PBS, pH 7.4). This is your t=0 sample.

    • Immediately inject the t=0 sample into the HPLC.

    • Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by diluting in mobile phase), and inject into the HPLC.

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for a typical HPLC-based stability study.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand potential degradation pathways and to ensure your analytical method is "stability-indicating" (i.e., can separate degradants from the parent compound).

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 100 µg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Deionized water (Neutral/Hydrolytic condition)

  • Thermal Stress:

    • Place vials of each solution in a heating block at 60°C for 24 hours.

    • Keep a control set of vials at room temperature.

  • Photolytic Stress:

    • Place a solution of the compound in a photostability chamber and expose it to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

    • Keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV and LC-MS.

    • Compare the chromatograms of the stressed samples to the control samples to identify degradation peaks. The goal is to achieve 5-20% degradation of the active substance.

IV. References

  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives. BenchChem Tech Support.

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • Baluja, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information.

  • Patel, D., et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.

  • MDPI. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity.

  • Shen, H., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC.

  • ResearchGate. (2025). The thermal decomposition of azidopyridines.

  • Wang, Y. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. PMC.

  • Lion, M. B. (1970). Search for a mechanism for the increased sensitivity of 5-bromouracil-substituted DNA to ultraviolet radiation. II. Single-strand breaks in the DNA of irradiated 5-bromouracil-substituted T3 coliphage. Biochimica et Biophysica Acta.

  • Wikipedia. (n.d.). 5-Bromouracil.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.

  • Al-Maydama, H. M., et al. (2026). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate.

  • Chiriac, A. P., et al. (n.d.). Effect of pH on hydrolysis and condensation rates. ResearchGate.

  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central.

  • Wikipedia. (n.d.). Uracil.

  • Wegst-Uhrich, S. R., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Science & Technology.

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC.

  • Kumar, R., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro.

  • Kumar, N., et al. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

  • Zhang, J., et al. (n.d.). Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. PubMed.

  • Fijalek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.

Sources

optimizing reaction conditions for 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview & Core Protocol

The synthesis of this compound is typically achieved via a two-step process. First, the precursor, 6-amino-1-ethyluracil, is synthesized. Second, this precursor undergoes regioselective bromination at the C-5 position. The pyrimidine ring is electron-deficient, which can make electrophilic substitution challenging; however, the presence of the amino group at C-6 strongly activates the ring, directing the substitution to the C-5 position.[1][2]

Workflow Overview Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Purification & Analysis A Ethyl Cyanoacetate + N-Ethylurea B Cyclocondensation (NaOEt, EtOH, Reflux) A->B C 6-amino-1-ethyluracil (Precursor) B->C D Precursor + Brominating Agent (NBS) C->D Proceed to Bromination E Electrophilic Substitution (Solvent, Temp Control) D->E F Crude Product Mixture E->F G Purification (Recrystallization or Chromatography) F->G Isolate Product H Pure 6-amino-5-bromo-1-ethyluracil G->H I Characterization (NMR, MS, mp) H->I

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol
Part A: Synthesis of 6-amino-1-ethyluracil (Precursor)

This procedure is adapted from general methods for synthesizing 6-aminouracil derivatives.[3]

  • Setup: To a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 mL of absolute ethanol.

  • Base Formation: Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add N-ethylurea (17.6 g, 0.2 mol) and ethyl cyanoacetate (22.6 g, 0.2 mol).

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. A precipitate will form as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the slurry to pH 6 with glacial acetic acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then cold ethanol (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C to yield 6-amino-1-ethyluracil.

Part B: Bromination to 6-amino-5-bromo-1-ethyluracil

This protocol utilizes N-Bromosuccinimide (NBS), a safer and more manageable brominating agent than molecular bromine.[4][5]

  • Setup: In a 250 mL round-bottom flask protected from light, dissolve 6-amino-1-ethyluracil (1.55 g, 10 mmol) in 100 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv) to the solution in portions over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, slightly less polar spot should appear.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification:

    • Recrystallization: Add 50 mL of hot water to the crude residue. The byproduct, succinimide, is water-soluble, while the product has low water solubility. Stir, cool in an ice bath, and collect the precipitate by filtration. Wash with cold water and dry.[6]

    • Column Chromatography (if needed): If recrystallization is insufficient, purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4]

  • Drying: Dry the purified solid in a vacuum oven at 50°C to yield this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

FAQ 1: Why is my yield of the final brominated product consistently low?

Low yield is the most common issue. Several factors can contribute to this, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Inactive Brominating Agent: NBS can degrade over time, especially with exposure to light and moisture.

    • Solution: Use a fresh bottle of NBS or recrystallize old NBS from water. Always store it in a dark, dry place.

  • Incorrect Stoichiometry: While a slight excess of NBS is recommended, too much can lead to side products, and too little will result in an incomplete reaction.[7]

    • Solution: Use 1.05-1.1 equivalents of NBS. An exact 1:1 stoichiometry can be insufficient to drive the reaction to completion.

  • Sub-optimal Solvent: The choice of solvent is critical for solubility and reactivity.

    • Solution: Acetonitrile is often a good starting point.[4] If solubility of the precursor is an issue, Dimethylformamide (DMF) can be used, although it requires more rigorous removal during workup.[6][8] Avoid protic solvents like alcohols, as they can react with NBS or promote the formation of undesired hydroxy-hydropyrimidine intermediates.[9][10]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction to 40-50°C. Monitor carefully by TLC to avoid the formation of degradation or side products. Alternatively, a more modern approach involves visible light-induced bromination, which can accelerate the reaction even at room temperature by promoting the formation of the active brominating species.[4][11]

Optimization of Bromination Conditions
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)Rationale & Citation
Brominating Agent NBS (1.1 eq)NBS (1.1 eq)Br₂ in Acetic AcidNBS is safer and more selective than Br₂.[4][5]
Solvent AcetonitrileAcetonitrileDMFAcetonitrile offers good reactivity and is easy to remove.[4] DMF can be used for poorly soluble substrates.[8]
Temperature 25°C (Room Temp)25°C with Visible Light40°CVisible light can significantly accelerate the reaction rate by promoting a radical pathway for bromine formation.[4][11] Gentle heating is a classic alternative.
Time 4-6 hours1-2 hours3-5 hoursThe optimized conditions lead to a faster reaction, reducing the chance of side product formation over time.
Typical Yield 60-75%85-95%65-80%Enhanced reaction kinetics often lead to higher isolated yields.
FAQ 2: My TLC shows unreacted starting material even after several hours. What should I do?

This indicates an incomplete or stalled reaction.

Troubleshooting Flowchart:

G start Incomplete Reaction: Starting Material (SM) Remains check_nbs Is your NBS fresh and from a reliable source? start->check_nbs add_more_nbs Add another 0.1 eq of NBS and monitor by TLC for 1 hr. check_nbs->add_more_nbs Yes check_purity Is the starting material pure? (Check NMR/mp) check_nbs->check_purity No increase_energy Gently heat to 40°C or apply visible light irradiation. add_more_nbs->increase_energy No change final_check Reaction should proceed. If not, consider alternative brominating agents. add_more_nbs->final_check Reaction complete increase_energy->final_check check_purity->add_more_nbs Yes purify_sm Purify precursor (recrystallize) and restart. check_purity->purify_sm No purify_sm->start

Caption: Troubleshooting workflow for an incomplete bromination reaction.

Explanation:

  • Assess Reagent Activity: The first step is to rule out a degraded reagent, which is a frequent cause of failure.

  • Increase Reagent Concentration: If the reagent is active, a slight excess may be needed to push the equilibrium towards the product.

  • Increase Reaction Energy: If adding more reagent doesn't work, the reaction likely lacks sufficient activation energy. This can be supplied by gentle heat or photochemically with visible light.[4][11]

  • Verify Starting Material: Impurities in the 6-amino-1-ethyluracil precursor can inhibit the reaction. If all else fails, re-purifying the starting material is a crucial step.

FAQ 3: I see multiple spots on my TLC plate. What are these side products and how can I avoid them?

The formation of multiple products typically points to over-bromination or the formation of reaction intermediates.

Potential Side Products & Prevention:

  • 6-amino-5,5-dibromo-1-ethyl-5,6-dihydropyrimidine-2,4(1H,3H)-dione: This is a product of over-bromination. The electron-rich nature of the product makes it susceptible to a second bromination.

    • Cause: Using a large excess of NBS (>1.2 eq) or running the reaction for an extended period after completion.

    • Prevention: Use a maximum of 1.1 equivalents of NBS. Stop the reaction as soon as TLC indicates the consumption of the starting material. Running the reaction at a lower temperature (0°C to RT) can also improve selectivity.[12]

  • 5-bromo-6-hydroxy-hydropyrimidine Intermediate: In the presence of water, addition across the 5,6-double bond can occur, forming a bromohydrin-like species.[9][10][13]

    • Cause: Using wet solvents or reagents.

    • Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried. If this intermediate forms, it can sometimes be converted to the desired product by heating or mild acid treatment during workup, which facilitates dehydration.[10]

FAQ 4: The crude product is difficult to purify. What are the best practices?

Purification can be challenging due to the polarity of the compound and the presence of succinimide.

Purification Strategies:

  • Aqueous Wash/Recrystallization (First Pass): The most effective initial purification is to take advantage of the high water solubility of the succinimide byproduct. Suspending the crude solid in hot water, stirring, and then cooling will dissolve the succinimide, leaving the much less soluble product behind.[6] This often yields a product of >95% purity.

  • Silica Gel Chromatography (Second Pass): If the aqueous method is insufficient, column chromatography is the next step.

    • Solvent System: A gradient of 1-5% methanol in dichloromethane or 20-50% ethyl acetate in hexane is typically effective.

    • Pro-Tip: The product can sometimes streak on silica gel due to the basicity of the amino group and hydrogen bonding with the amide-like structure. To mitigate this, you can pre-treat the silica with triethylamine (by adding ~1% triethylamine to your eluent system) to improve peak shape and separation.

References

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025).
  • THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. (2025).
  • THE BROMINATION OF URACIL AND THYMINE DERIV
  • THE BROMINATION OF URACIL AND THYMINE DERIV
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv.
  • 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS. ChemicalBook.
  • 6-Aminouracil synthesis. ChemicalBook.
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository.
  • Application Notes and Protocols for the Bromin
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Publishing.

Sources

Technical Support Center: Resolving Poor Solubility of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help researchers overcome the significant challenge of this compound's poor aqueous solubility. Our goal is to empower you to achieve consistent and reliable results in your downstream applications, from initial screening to advanced biological assays.

Section 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most immediate questions researchers face when first working with this compound.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this molecule is governed by its amphoteric nature, meaning it possesses both acidic and basic functional groups.

  • Basic Center: The primary amine at the 6-position (-NH₂) can be protonated under acidic conditions (low pH) to form a more soluble cationic salt (-NH₃⁺).

  • Acidic Center: The N3-proton of the pyrimidine-dione (uracil) ring is weakly acidic and can be deprotonated under alkaline conditions (high pH) to form a more soluble anionic species.

  • Lipophilicity: The ethyl group at the 1-position and the bromo-substituted ring contribute to the molecule's overall lipophilicity, which favors solubility in organic solvents but limits its intrinsic aqueous solubility.

This dual nature means the compound's aqueous solubility is highly pH-dependent. It will be least soluble at its isoelectric point (pI) and will show increased solubility in both acidic and basic aqueous media.[1]

Q2: I need to prepare a stock solution. What is a reliable starting point for solvent selection?

Answer: For initial stock solutions, polar aprotic organic solvents are the recommended starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent for a wide range of heterocyclic compounds.[2]

  • Secondary Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in one of these organic solvents. This stock can then be diluted into aqueous buffers for your experiments. Always use anhydrous grade solvents to avoid introducing water, which can prematurely lower the solubility of the compound.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and how can I prevent it?

Answer: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because you are moving the compound from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous environment where its intrinsic solubility is very low.[3][4] The final concentration of DMSO in your assay is often too low to keep the compound dissolved.

Immediate Mitigation Strategies:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.

  • Increase Final DMSO Concentration: Check if your experimental system can tolerate a higher final percentage of DMSO (e.g., increase from 0.1% to 0.5% or 1.0%). However, be mindful that DMSO can affect cell viability and assay performance at higher concentrations.[4]

  • Modify Buffer pH: As explained in Q1, the compound's solubility is pH-dependent. Moving the pH of your final buffer away from the compound's isoelectric point can dramatically increase solubility. This is the most robust chemical strategy and is explored in detail in the next section.

Section 2: In-Depth Troubleshooting Guides & Workflows

For persistent solubility issues, a systematic approach is required. The following guides provide structured workflows to characterize and resolve the problem.

Guide 1: Systematic Approach to Solubility Enhancement

This workflow provides a logical progression from simple to more complex methods for improving the solubility of your compound.

G cluster_0 Initial Assessment cluster_1 Primary Strategy: pH Modification cluster_2 Secondary Strategy: Co-solvents cluster_3 Advanced Strategies cluster_4 Outcome start Poorly Soluble Compound: This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock ph_profile Perform pH-Solubility Profile (See Protocol 2) prep_stock->ph_profile ph_low Is solubility sufficient at low pH (e.g., pH < 5)? ph_profile->ph_low ph_high Is solubility sufficient at high pH (e.g., pH > 8)? ph_low->ph_high No success Optimized Soluble Formulation for Downstream Assays ph_low->success Yes cosolvent Screen Co-solvents at Optimal pH (e.g., Ethanol, PEG 400) ph_high->cosolvent No ph_high->success Yes cosolvent_ok Is solubility sufficient? cosolvent->cosolvent_ok advanced Consider Advanced Formulations: - Cyclodextrins - Solid Dispersions cosolvent_ok->advanced No cosolvent_ok->success Yes advanced->success

Caption: Troubleshooting workflow for solubility enhancement.

Guide 2: Characterizing pH-Dependent Solubility

The most effective way to solve solubility issues for an amphoteric compound is to determine its pH-solubility profile. This allows you to identify a pH range where the compound is sufficiently soluble for your experiments.[5]

Principle: The compound's ionization state changes with pH. By protonating the 6-amino group (low pH) or deprotonating the N3-amide (high pH), we create charged species that are significantly more soluble in water than the neutral form.

Caption: Effect of pH on the ionization and solubility of the compound.

A detailed protocol for generating a pH-solubility profile is provided in Protocol 1 .

Guide 3: Utilizing Co-solvents and Excipients

If pH adjustment alone is insufficient or incompatible with your assay, the next step is to use co-solvents or other formulation excipients.[4][6]

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[4] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). They should be screened at various concentrations (e.g., 5-20% v/v) in the buffer that provided the best solubility from the pH screen.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

StrategyMechanismCommon ExamplesConcentration Range
pH Adjustment Increases ionization to form more soluble salts.HCl, NaOH, Citrate/Phosphate BufferspH 2-10
Co-solvents Reduces solvent polarity.DMSO, Ethanol, PEG 400, Propylene Glycol1-20% (v/v)
Complexation Encapsulates the hydrophobic drug molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)
Section 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Measurement via Turbidimetry

This high-throughput method is used to quickly estimate the solubility of a compound under various conditions (e.g., different buffers, pH levels, co-solvent concentrations). The principle is to find the concentration at which the compound begins to precipitate from solution, which is detected by an increase in turbidity.[9]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • 96-well microplates (clear, flat-bottom).

  • A series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity).

  • Multichannel pipette.

Procedure:

  • Prepare Plate: Add 198 µL of your desired aqueous buffer to each well of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution down the plate. For example, transfer 100 µL from the first row to the second row, mix, then transfer 100 µL from the second row to the third, and so on.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Measure Turbidity: Read the absorbance (turbidity) of the plate at a wavelength between 600-700 nm.

  • Analyze Data: Plot absorbance vs. concentration for each condition. The concentration at which the absorbance begins to sharply increase is the approximate kinetic solubility.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility.[10][11] It is more time and resource-intensive but provides highly accurate data.

Materials:

  • Solid (powdered) form of the compound.

  • 2 mL glass vials.

  • Selected aqueous buffers.

  • Orbital shaker set to a constant temperature (e.g., 25°C).

  • Centrifuge or 0.22 µm syringe filters.

  • HPLC system with a suitable analytical method (e.g., C18 column, UV detection).

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the desired buffer. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature. Allow them to shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant.

    • Filtering the solution through a 0.22 µm syringe filter. (Note: Check for compound binding to the filter material).

  • Quantify Concentration: Dilute an aliquot of the clear supernatant into a suitable solvent (e.g., mobile phase) and determine the compound's concentration using a pre-calibrated HPLC method.[9]

  • Report Results: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Berg, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Sanna, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Sanna, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH).
  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Sarker, M., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
  • Al-Marzouqi, A. H., et al. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical and Pharmacological Sciences.
  • Wang, S., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics.
  • Tee, O. S., & Banerjee, S. (1978). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry.
  • Teychene, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design.
  • Wikipedia. (n.d.). Thiamine.
  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules.
  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research.
  • Moghadam, M. H., et al. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Pharmaceutical Sciences.
  • Jones, A. S., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series.
  • Ressner, E. C., et al. (1976). Synthesis of 5-substituted uracil derivatives. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Scaling the Synthesis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pyrimidine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (also known as 6-amino-1-ethyluracil), followed by its regioselective bromination at the C-5 position. While the chemistry is straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and safety.

The pyrimidine ring is an electron-deficient heteroaromatic system, making direct electrophilic substitution, such as bromination, more challenging compared to electron-rich aromatic rings.[1] However, the amino group at the C-6 position acts as an activating group, directing the electrophilic attack to the C-5 position.

This guide will address critical aspects of both synthesis steps, from controlling reaction parameters to minimizing impurity formation and ensuring safe handling of hazardous reagents.

II. Synthetic Pathway Overview

The overall synthetic route can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-amino-1-ethyluracil cluster_step2 Step 2: Bromination A Ethyl Cyanoacetate + N-Ethylurea B Intermediate A->B  NaOEt, EtOH, Reflux   C 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione B->C  Acidification   D 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione E This compound D->E  Bromine, Acetic Acid  

Caption: Overall synthetic pathway for this compound.

III. Frequently Asked Questions (FAQs)

Q1: My yield of 6-amino-1-ethyluracil is significantly lower on a larger scale compared to my bench-top synthesis. What are the likely causes?

A1: This is a common issue in scaling up this condensation reaction. Several factors can contribute to a drop in yield:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the reactants, resulting in localized "hot spots" or areas of high concentration, which can promote side reactions.

  • Poor Heat Transfer: The reaction is typically run at reflux. In larger vessels, inefficient heating or cooling can lead to inconsistent reaction temperatures, affecting the reaction rate and potentially causing degradation of reactants or products.

  • Incomplete Reaction: On a larger scale, it's crucial to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Precipitation Issues: The product is isolated by precipitation upon acidification. In a large volume, the cooling and acidification rate can affect the crystal size and filtration efficiency, leading to losses.

Q2: I am observing a significant amount of a di-brominated impurity in my final product. How can I minimize this?

A2: The formation of a di-brominated impurity is a classic example of over-bromination. The mono-brominated product is still susceptible to further electrophilic attack, especially if there is an excess of the brominating agent or if the reaction conditions are too harsh. To minimize this:

  • Control Stoichiometry: Use no more than one equivalent of bromine.

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Perform the bromination at a controlled, lower temperature to increase selectivity.

  • Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete.

Q3: What are the primary safety concerns when working with bromine on a large scale?

A3: Bromine is a highly corrosive, toxic, and volatile liquid. Key safety precautions include:

  • Ventilation: Always handle bromine in a well-ventilated fume hood. For larger quantities, a dedicated scrubber system is recommended.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

  • Spill Control: Have a bromine spill kit readily available. This typically includes a neutralizing agent like sodium thiosulfate.

  • Material Compatibility: Use glassware and equipment that are resistant to bromine. Avoid contact with metals.

Q4: My final product is off-color after purification. What could be the cause?

A4: An off-color product often indicates the presence of impurities. Potential sources include:

  • Residual Bromine: Traces of bromine can impart a yellow or brown color. Ensure the product is thoroughly washed.

  • Oxidation Products: The amino group on the pyrimidine ring can be susceptible to oxidation, leading to colored byproducts.

  • Degradation Products: If the reaction or work-up temperatures are too high, thermal degradation can occur.

IV. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Symptom / Issue Potential Cause(s) Suggested Solutions & Explanations
Low Yield in Step 1 (6-amino-1-ethyluracil synthesis) Incomplete reaction due to insufficient reflux time or temperature.Ensure the reaction mixture is maintained at a vigorous reflux for the specified time. Use a thermometer to monitor the internal temperature.
Loss of product during work-up and isolation.Optimize the acidification and precipitation step. Cool the mixture thoroughly before filtration to maximize product recovery. Wash the precipitate with a minimal amount of cold solvent.
Side reactions due to moisture.Ensure all reactants and solvents are dry, as water can hydrolyze the cyanoacetate starting material.
Formation of Di-bromo Impurity in Step 2 Excess bromine or poor control of addition.Carefully control the stoichiometry of bromine. Add the bromine solution slowly and sub-surface if possible to ensure rapid mixing and avoid localized excess.
Reaction temperature is too high.Maintain the reaction temperature in the recommended range. Lowering the temperature can improve selectivity but may require longer reaction times.
Product is Difficult to Filter Fine particle size of the precipitate.Control the rate of acidification or cooling during precipitation to encourage the growth of larger crystals. Consider a solvent slurry to improve particle size before filtration.
Inconsistent Bromination Reaction Time Variation in the quality of starting materials.Use 6-amino-1-ethyluracil of consistent purity. Impurities can interfere with the reaction.
Inefficient mixing on a larger scale.Ensure the stirring speed and impeller design are adequate for the reactor size to maintain a homogeneous suspension.

V. Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for your specific equipment and scale.

Protocol 1: Synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

This procedure is adapted from the general synthesis of 6-aminouracils.[2]

Materials:

  • Ethyl cyanoacetate

  • N-Ethylurea

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a flame-dried reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To the resulting sodium ethoxide solution, add N-ethylurea (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add glacial acetic acid to neutralize the mixture (pH ~6-7).

  • The product will precipitate as a white solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to yield 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

This protocol is based on the bromination of the analogous 6-amino-1-phenyluracil.[3]

Materials:

  • 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

Procedure:

  • In a reaction vessel, suspend 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 eq.) and sodium acetate (1.3 eq.) in glacial acetic acid.

  • Heat the mixture to 65-70 °C with vigorous stirring.

  • In a separate container, prepare a solution of bromine (1.05 eq.) in glacial acetic acid.

  • Add the bromine solution dropwise to the heated reaction mixture over a period of 30-60 minutes. Maintain the temperature at 65-70 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with glacial acetic acid, followed by water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

VI. Visualization of Key Processes

Troubleshooting Logic for Impurity Formation

Impurity_Troubleshooting cluster_dibromo Di-bromo Troubleshooting cluster_other Other Impurities Troubleshooting start High Impurity Level Detected q1 Is the impurity heavier than the product? start->q1 a1_yes Likely Di-bromo Impurity q1->a1_yes Yes a1_no Could be unreacted starting material or other side-product q1->a1_no No check_stoich Check Bromine Stoichiometry a1_yes->check_stoich check_sm Verify Starting Material Purity a1_no->check_sm control_addition Slow Down Bromine Addition check_stoich->control_addition lower_temp Lower Reaction Temperature control_addition->lower_temp monitor_rxn Ensure Reaction Completion (TLC/HPLC) check_sm->monitor_rxn check_workup Review Work-up and Purification monitor_rxn->check_workup

Caption: Decision tree for troubleshooting impurity formation.

VII. References

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.

  • MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

  • ChemicalBook. (n.d.). 6-Aminouracil synthesis.

  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

  • Taylor & Francis Online. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.

Sources

avoiding racemization during the synthesis of chiral pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of these vital compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding racemization in chiral pyrimidine synthesis.

Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrimidine derivatives?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1][2] In pharmaceutical development, this is a significant concern because the different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicities.[1][3] The synthesis of a single-enantiomer drug, such as many pyrimidine-based antiviral or anticancer agents, demands strict control over its stereochemistry. Racemization compromises the product's purity, potentially leading to reduced efficacy or unforeseen side effects.[1]

Q2: What are the most common causes of racemization during the synthesis of chiral pyrimidines?

A2: Racemization in the synthesis of chiral pyrimidine derivatives often stems from the presence of an acidic proton at a stereocenter, particularly when that center is adjacent to a carbonyl group or another electron-withdrawing group. Key factors that promote racemization include:

  • Strong Bases: The use of strong bases can easily abstract the acidic proton, leading to the formation of a planar, achiral enolate intermediate.[4]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[4][5]

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions, or high temperatures, increases the likelihood of racemization.[4]

  • Reaction Mechanism: Certain reaction pathways, like SN1 substitutions, proceed through planar carbocation intermediates, which can be attacked from either face, leading to a racemic mixture.[2][6]

Q3: How can I quickly assess if my product has racemized?

A3: The most reliable and widely used methods for detecting and quantifying racemization are chiral High-Performance Liquid Chromatography (HPLC) and chiral Capillary Electrophoresis (CE).[7] These techniques utilize a chiral stationary phase (for HPLC) or a chiral selector in the buffer (for CE) that interacts differently with each enantiomer, allowing for their separation and quantification.[7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to distinguish between enantiomers.[7]

II. Troubleshooting Guide: A Deeper Dive into Preventing Racemization

This guide provides a systematic approach to troubleshooting and preventing racemization at various stages of your synthesis.

Issue 1: Racemization during the introduction of the chiral center.
Symptoms:
  • The enantiomeric excess (ee) of your product is significantly lower than expected after a reaction intended to create a stereocenter.

  • You observe a nearly 1:1 ratio of enantiomers in your product mixture.

Root Causes & Solutions:

The primary cause of racemization at this stage is often the formation of a planar intermediate, such as an enolate or a carbocation.[6][8] The stability of this intermediate and the conditions of the reaction will dictate the extent of racemization.

1. Deprotonation-Reprotonation at an Acidic Stereocenter:

  • Mechanism: If the chiral center bears an acidic proton (e.g., alpha to a carbonyl group), a base can abstract this proton to form a planar enolate. Subsequent reprotonation can occur from either face, leading to racemization.[4][8]

  • Troubleshooting Workflow:

    G start Low ee observed check_base Is a strong base used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution_base Switch to a weaker, non-nucleophilic base (e.g., DBU, DIPEA). check_base->solution_base Yes check_time Is the reaction time prolonged? check_temp->check_time No solution_temp Lower the reaction temperature (e.g., -78 °C). check_temp->solution_temp Yes solution_time Optimize reaction time to minimize exposure to harsh conditions. check_time->solution_time Yes

    Caption: Troubleshooting workflow for racemization due to deprotonation.

2. Carbocation Intermediates:

  • Mechanism: Reactions proceeding through an SN1 mechanism involve the formation of a planar carbocation intermediate. The incoming nucleophile can attack from either side with equal probability, resulting in a racemic mixture.[6]

  • Preventative Measures:

    • Favor SN2 conditions where possible: Use aprotic polar solvents, good nucleophiles, and substrates that are not sterically hindered.

    • Employ stereospecific reactions that avoid the formation of carbocations.

Issue 2: Racemization during functional group manipulations on a chiral pyrimidine derivative.
Symptoms:
  • You start with an enantiomerically pure pyrimidine derivative, but the final product shows significant racemization after subsequent reaction steps.

Root Causes & Solutions:

Even if the initial chiral center is established correctly, subsequent reaction conditions can lead to its erosion.

1. Epimerization under Basic or Acidic Conditions:

  • Mechanism: If the chiral center still possesses an acidic proton, exposure to acidic or basic conditions during subsequent steps (e.g., deprotection, hydrolysis) can cause epimerization, leading to a mixture of diastereomers or enantiomers.

  • Mitigation Strategies:

    • Protecting Group Strategy: Choose protecting groups that can be removed under neutral or very mild conditions.

    • Reaction Condition Optimization: Carefully screen pH, temperature, and reaction time for all subsequent steps.

2. Influence of Reagents:

  • Mechanism: Certain reagents can facilitate racemization. For example, some coupling reagents used in peptide synthesis are known to cause racemization of amino acid residues.[9] While not a direct pyrimidine example, the principle applies to analogous structures.

  • Best Practices:

    • Thoroughly research the potential for racemization with any new reagent.

    • When possible, opt for reagents known to preserve stereochemical integrity.

Issue 3: Racemization during workup and purification.
Symptoms:
  • The crude reaction mixture shows high enantiomeric excess, but the purified product is significantly racemized.

Root Causes & Solutions:

The stereochemical integrity of your compound can be compromised even after the reaction is complete.

1. pH Extremes during Extraction:

  • Mechanism: Washing with strong acids or bases during aqueous workup can lead to racemization if the chiral center is labile.

  • Recommendations:

    • Use buffered aqueous solutions for extractions.

    • Minimize the contact time with acidic or basic solutions.

    • If possible, perform a neutral workup.

2. High Temperatures during Purification:

  • Mechanism: Prolonged heating during distillation or column chromatography can provide the energy for racemization.

  • Recommendations:

    • Use lower boiling point solvents for chromatography and evaporation.

    • Employ flash chromatography to minimize the time the compound spends on the stationary phase.

    • Consider alternative purification methods like crystallization if thermal lability is a major concern.

III. Advanced Strategies for Stereocontrol

For particularly challenging syntheses, more advanced techniques may be necessary to ensure stereochemical purity.

Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[10][11] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[11] Common chiral auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine amides.[4][11]

General Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: General workflow using a chiral auxiliary.

Asymmetric Catalysis

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Many modern synthetic methods for creating chiral centers rely on this strategy.[12][13]

Enzymatic Synthesis

Biocatalysis offers a powerful and often highly stereoselective alternative to traditional chemical methods.[3][14] Enzymes can perform complex transformations under mild conditions, minimizing the risk of racemization.[3] For example, transaminases can be used for the asymmetric synthesis of chiral amines, which can be precursors to chiral pyrimidine derivatives.[15]

Advantages of Enzymatic Synthesis:

  • High enantioselectivity.

  • Mild reaction conditions (temperature, pH).

  • Reduced environmental impact.[3]

IV. Analytical Methods for Quantifying Racemization

Accurate determination of enantiomeric excess is crucial for troubleshooting and ensuring the quality of your final product.

Analytical MethodPrincipleSensitivityResolutionKey Advantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.GoodHighWidely applicable, reliable quantification.[7]
Chiral CE Differential migration of charged enantiomers in an electric field with a chiral selector.ExcellentVery HighHigh resolution, can analyze intact molecules.[7]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.LowerVariableProvides structural information, no separation needed.[7]
Mass Spectrometry Can be coupled with chiral separation techniques (LC-MS) or use specialized methods like deuterium labeling to identify racemization sites.[16][17]HighDependent on separationCan pinpoint the location of racemization in a molecule.[16][17]
Standard Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, or proteins.

  • Mobile Phase Optimization: Screen different mobile phases (e.g., hexane/isopropanol, acetonitrile/water) to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100

V. References

  • BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. Retrieved from

  • 7.4 Racemization Assays. (n.d.). Retrieved from

  • BenchChem. (n.d.). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. Retrieved from

  • Huang, L., Lu, X., Gough, P. C., & De Felippis, M. R. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Chemistry, 82(15), 6446–6455. Retrieved from

  • Huang, L., Lu, X., Gough, P. C., & De Felippis, M. R. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(15), 6446–6455. Retrieved from

  • Britton, R., & Meanwell, M. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 623. Retrieved from

  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587–604. Retrieved from

  • BenchChem. (n.d.). Preventing racemization during the synthesis of chiral 2-Cyanobutanoic acid. Retrieved from

  • Cativiela, C., & Ordóñez, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Retrieved from

  • Meanwell, M., Eastgate, M. D., & Britton, R. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(8), 1833–1854. Retrieved from

  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 209-218. Retrieved from

  • Wang, Y., et al. (2021). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Chemical Communications, 57(80), 10397-10400. Retrieved from

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from

  • Britton, R., & Meanwell, M. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 623. Retrieved from

  • de la Hoz, A., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 76, 105634. Retrieved from

  • SEQENS. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Retrieved from

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on.... (2024, March 1). Ingenta Connect. Retrieved from

  • Schnaubelt, M., & Birmingham, W. R. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Society Reviews, 50(12), 7116-7141. Retrieved from

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 1-9. Retrieved from

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from

  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved from

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. Retrieved from

  • Garrett, E. R., & Mehta, P. J. (1972). Reactivity of pyrimidine nucleosides under the conditions of the pyrimidine sequencing reactions of Maxam and Gilbert. Biochemistry, 11(14), 2544–2551. Retrieved from

  • El-Hashash, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(7), 1-13. Retrieved from

  • Hill, M. D., & Movassaghi, M. (2008). New Strategies for the Synthesis of Pyrimidine Derivatives. Chemistry – A European Journal, 14(23), 6836–6844. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Retrieved from

  • Why is it difficult to resolve a racemic mixture?. (2019, March 1). Quora. Retrieved from

  • Wikipedia. (n.d.). Racemization. Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from

  • Kim, H. J., et al. (2013). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 135(43), 16078–16081. Retrieved from

  • BenchChem. (n.d.). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. Retrieved from

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 363-384. Retrieved from

  • Synthesis of Pyrimidine and Its Derivatives. (2022, January 9). YouTube. Retrieved from

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 103–120. Retrieved from

  • Orús, F., et al. (1997). Synthesis and Stereochemical Structure-Activity Relationships of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine Derivatives: Potent and Selective cholecystokinin-A Receptor Antagonists. Journal of Medicinal Chemistry, 40(25), 4058–4067. Retrieved from

  • Al-Warhi, T., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6289. Retrieved from

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023, September 2). ResearchGate. Retrieved from

  • Wang, D., & Krische, M. J. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Accounts of Chemical Research, 53(8), 1599–1613. Retrieved from

  • Singh, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Retrieved from

Sources

interpreting unexpected spectroscopic results for 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for interpreting and troubleshooting unexpected spectroscopic results for 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. As a Senior Application Scientist, I've seen how subtle structural dynamics can lead to confusing data. This guide moves beyond simple data tables to explain the why behind the results, empowering you to diagnose issues and validate your findings with confidence.

Expected Spectroscopic Data

Before delving into troubleshooting, let's establish a baseline for what a clean sample should look like. The data below is synthesized from known principles of spectroscopy and data for structurally similar pyrimidine derivatives.

Spectroscopic Technique Expected Observations
¹H NMR (in DMSO-d₆)Ethyl Group: Quartet (~3.8-4.0 ppm, 2H), Triplet (~1.1-1.3 ppm, 3H). Amine (-NH₂): Broad singlet (~6.5-7.5 ppm, 2H), exchangeable with D₂O. Amide (-NH-): Broad singlet (~10.5-11.5 ppm, 1H), exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)Carbonyls (C2, C4): ~150-165 ppm. C6-NH₂: ~150-155 ppm. C5-Br: ~90-100 ppm. Ethyl Group: N-CH₂ (~35-45 ppm), CH₃ (~13-16 ppm).
FTIR (KBr Pellet, cm⁻¹)N-H Stretch (Amide & Amine): 3100-3400 (multiple, broad bands). C=O Stretch (Amides): 1650-1720 (strong, multiple bands due to asymmetric/symmetric stretching). N-H Bend (Amine): ~1600-1650. C-Br Stretch: 550-650.
Mass Spec. (ESI+) [M+H]⁺: m/z 248.0 & 250.0 (in ~1:1 ratio). [M+Na]⁺: m/z 270.0 & 272.0 (in ~1:1 ratio).

Troubleshooting Unexpected Spectroscopic Results

This section is formatted as a series of questions you might have when your experimental data deviates from the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why do I see more peaks in my ¹H or ¹³C NMR spectrum than expected?

This is a common issue that can arise from several sources. The key is to systematically identify the origin of the extra signals.

Possible Cause 1: Tautomerism Pyrimidine systems, especially those with amino and keto groups, are prone to existing as a mixture of tautomers in solution.[1][2][3] While the keto-amino form is generally predominant for uracil derivatives, the presence of amino-imino or keto-enol tautomers can give rise to a secondary set of signals. The equilibrium between these forms can be influenced by solvent, temperature, and pH.[2]

Tautomers KetoAmino Keto-Amino (Major) Imino Amino-Imino (Minor) KetoAmino->Imino H⁺ shift Enol Keto-Enol (Minor) KetoAmino->Enol H⁺ shift

Caption: Potential tautomeric forms of the compound in solution.

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra peaks are due to tautomers or rotamers in equilibrium, their relative integration may change with temperature.

  • Solvent Change: Rerun the spectrum in a different solvent (e.g., from DMSO-d₆ to CDCl₃ or Methanol-d₄). A change in solvent polarity can shift the tautomeric equilibrium, altering the ratio of the observed species.[4][5]

Possible Cause 2: Synthetic Impurities Impurities from the synthesis are a frequent cause of unexpected signals.

  • Unreacted Starting Material: e.g., 6-amino-1-ethyluracil.

  • Over-bromination Products: e.g., dibrominated species.[6]

  • Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, methanol) are common.[7][8]

Diagnostic Protocol:

  • Check Synthesis Scheme: Review your synthetic route to identify potential byproducts.[6][9]

  • Reference Spectra: Compare your spectrum to reference spectra of common laboratory solvents.[7][8][10]

  • Purification: Re-purify the sample via recrystallization or column chromatography and re-acquire the spectrum.

Question 2: Why are the signals for my -NH and -NH₂ protons very broad, shifted, or completely absent?

Possible Cause: Proton Exchange The protons on nitrogen atoms (-NH and -NH₂) are acidic and can exchange with other acidic protons in the sample, most notably with residual water or deuterated solvents like D₂O and methanol-d₄.

  • Rapid Exchange: In the presence of D₂O or CD₃OD, the -NH and -NH₂ protons will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive identification technique.

  • Intermediate Exchange: A broad signal indicates that the proton is exchanging at a rate that is on the NMR timescale. This is very common for amine and amide protons.

  • Hydrogen Bonding: The chemical shift of N-H protons is highly dependent on concentration and solvent due to hydrogen bonding. In aprotic, non-polar solvents, shifts are typically further upfield. In polar, hydrogen-bond-accepting solvents like DMSO, they are shifted significantly downfield.

Diagnostic Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your compound in a solvent like DMSO-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signals corresponding to the -NH and -NH₂ protons should significantly decrease in intensity or disappear entirely, confirming their identity.

Mass Spectrometry (MS)
Question 3: My mass spectrum shows two major peaks of nearly equal intensity, separated by 2 m/z units (e.g., 248 and 250). Is my sample impure?

No, this is the expected result and a key indicator that your compound is correct.

Explanation: Bromine Isotopic Pattern Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks:

  • M: The peak corresponding to the molecule with the ⁷⁹Br isotope.

  • M+2: The peak for the molecule with the ⁸¹Br isotope.

These peaks will be separated by 2 m/z units and have a relative intensity ratio of approximately 1:1.[11][12] This pattern is a powerful diagnostic tool for confirming the presence of bromine in your structure.

BromineIsotopes cluster_MS Mass Spectrum View cluster_Intensity Relative Intensity M+ [M+H]⁺ (with ⁷⁹Br) M+2 [M+2+H]⁺ (with ⁸¹Br) Intensity ~1 : 1

Caption: Expected isotopic pattern for a monobrominated compound.

Infrared (IR) Spectroscopy
Question 4: The carbonyl (C=O) stretching region of my IR spectrum is very broad and appears as multiple peaks. Why?

Possible Cause 1: Hydrogen Bonding The presence of both N-H donor groups (amide and amine) and C=O acceptor groups allows for extensive intermolecular hydrogen bonding. This typically causes the C=O stretching frequency to decrease (shift to a lower wavenumber) and the peak to broaden significantly.

Possible Cause 2: Asymmetric and Symmetric Stretching The two carbonyl groups in the pyrimidine-2,4-dione ring are in different electronic environments and can couple, leading to asymmetric and symmetric stretching modes. This results in two distinct C=O absorption bands, even in the absence of hydrogen bonding.

Possible Cause 3: Tautomerism If a significant amount of the enol tautomer is present, you will observe a C=C stretch (around 1620-1680 cm⁻¹) and a broad O-H stretch (overlapping with the N-H region, ~3200-3600 cm⁻¹), while the intensity of the C=O bands may change.

Diagnostic Protocol:

  • Concentration Study: Acquire IR spectra at different concentrations (if using a solution). Changes in the shape and position of the C=O and N-H bands with concentration can indicate changes in intermolecular hydrogen bonding.

  • Solvent Comparison: Compare the spectrum from a KBr pellet (solid-state) to one in a non-polar solvent (like CCl₄, if soluble). The solid-state spectrum will maximize hydrogen bonding effects, while the solution spectrum will minimize them, often resulting in sharper, higher-frequency C=O bands.

General FAQs

Q: How can I definitively confirm the structure if my initial spectra are ambiguous? A: Advanced, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., confirms the ethyl group by showing a correlation between the CH₂ quartet and the CH₃ triplet).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for piecing together the molecular skeleton and confirming the position of substituents.

Q: What is the most likely degradation pathway for this compound? A: Brominated uracil derivatives can be susceptible to photochemical degradation or debromination under certain conditions.[13][14] If you notice your sample changing color (e.g., turning yellow or brown) upon storage, especially when exposed to light, degradation may be occurring. Re-purification and proper storage (dark, cold, inert atmosphere) are recommended.

Q: What are the best practices for sample preparation to avoid misleading results? A:

  • Ensure Purity: Always use a freshly purified sample. Impurities are the number one cause of unexpected results.

  • Use High-Purity Solvents: Use high-quality deuterated solvents for NMR and spectroscopic grade solvents for other techniques.[10]

  • Dry Your Sample: Thoroughly dry your sample under high vacuum to remove residual organic solvents and water. Water can obscure exchangeable protons in NMR and interfere with IR analysis.

Experimental Protocols

Protocol 1: Recrystallization for Sample Purification
  • Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or water-ethanol mixtures are good starting points.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

References

  • Wiley-VCH. (2007). Supporting Information.
  • ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine.
  • Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • PubMed. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes.
  • NIH. The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes.
  • Benchchem. Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • ResearchGate. THE BROMINATION OF URACIL AND THYMINE DERIVATIVES.
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950).
  • NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?.
  • PubChem. 5-Bromouracil.
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • NIH. Repair Replication and Degradation of Bromouracil-Substituted DNA in Mammalian Cells after Irradiation with Ultraviolet Light.
  • Wikipedia. 5-Bromouracil.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.
  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wikipedia. Tautomer.
  • University of Wisconsin-Madison. Notes on NMR Solvents.
  • PubMed. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study.
  • Sigma-Aldrich. 6-Amino-5-bromo-1H-pyrimidine-2,4-dione.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Guidechem. This compound.
  • precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • Acta Crystallographica Section E. 6-[(Dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione dihydrate.
  • Benchchem. common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • PubMed Central. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
  • NIST WebBook. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl).
  • MDPI. Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads.
  • ResearchGate. Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of....
  • SpectraBase. Pyrimidine-2,4(1H,3H)-dione, 5-bromo-1-(1-methoxyethyl)- - Optional[MS (GC)] - Spectrum.
  • BLDpharm. 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Anax Laboratories. 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione.
  • SpectraBase. Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl- - Optional[MS (GC)] - Spectrum.
  • SpectraBase. 5-Acetyl-6-amino-3-methyl-1-phenyl-pyrimidine-2,4-dione - Optional[FTIR] - Spectrum.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of the nucleobases uracil, thymine, and cytosine. This inherent biological relevance makes pyrimidine derivatives "privileged structures" in drug discovery, as they can readily interact with a multitude of biological targets.[1] Their structural similarity to endogenous purines and pyrimidines allows them to function as antagonists or inhibitors in critical cellular pathways, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2][3][4]

This guide focuses on 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione , a substituted 6-aminouracil derivative. By systematically comparing its structure and biological activity with key analogs, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class. We will delve into the experimental data supporting these comparisons and provide detailed protocols for researchers to conduct their own evaluations.

Core Compound and its Structural Context

The molecule at the center of our discussion, this compound, possesses several key features that predict its biological potential:

  • 6-Aminouracil Core: The 6-aminouracil moiety is a versatile precursor for synthesizing a wide array of heterocyclic compounds with therapeutic uses.[2]

  • C5-Bromine Substitution: The introduction of a halogen, particularly bromine, at the C5 position is a well-established strategy for enhancing biological activity. The bromine atom can increase lipophilicity, facilitating membrane transport, and can participate in halogen bonding, a crucial interaction for target binding. Brominated compounds are known to exhibit potent anticancer activity through mechanisms like apoptosis induction and DNA synthesis inhibition.[5]

  • N1-Ethyl Substitution: Alkylation at the N1 position of the uracil ring can significantly influence the compound's solubility, metabolic stability, and target-binding affinity.

To understand the specific contribution of each structural component, we will compare the core compound to analogs with variations at these key positions.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its chemical structure.[6][7] By modifying specific functional groups on the 6-aminouracil scaffold, we can observe direct impacts on potency and selectivity.

Key Structural Modifications and Their Biological Implications
  • The Role of the C5-Substituent (Halogen vs. Other Groups): The C5 position is critical for modulating activity. 5-Bromouracil itself is a known mutagen that can be incorporated into DNA in place of thymine, leading to replication errors.[8] This mechanism underpins the antiviral and anticancer potential of many of its derivatives. Studies on compounds like (E)-5-(2-bromovinyl)uracil (BVU) have demonstrated marked antiviral activity against herpes simplex virus (HSV-1).[9] The antitumor activity of 5-bromo-1-mesyluracil (BMsU) has been linked to its ability to inhibit DNA and RNA synthesis in cancer cells.[10] Replacing the bromine with other halogens or different functional groups can fine-tune the compound's electronic and steric properties, altering its target affinity and overall biological profile.

  • The Influence of the N1-Substituent: The N1 position of the uracil ring is often modified to improve pharmacokinetic properties. The ethyl group in our core compound is a small, lipophilic moiety. Comparing it to analogs with different N1-substituents (e.g., methyl, propyl, or more complex side chains) reveals how this position impacts cell permeability and interaction with the target's binding pocket. For instance, in a series of 6-amino-5-carboxamidouracils, varying the N1 and N3 substituents significantly altered their properties as precursors for xanthine derivatives.[11][12]

  • The Significance of the C6-Amino Group: The amino group at the C6 position is a key hydrogen-bond donor and can be crucial for anchoring the molecule within its biological target. Modifications at this position, such as its inclusion in a fused ring system (e.g., pyrido[2,3-d]pyrimidines), can lead to potent and selective inhibitors of key oncogenic kinases.[13] The 6-amino group is a common feature in compounds designed to target the ATP-binding site of kinases.[1]

Below is a visualization of the key pharmacophoric features of the 6-aminouracil scaffold and the common points of modification for SAR studies.

Caption: Key modification sites on the 6-aminouracil scaffold.

Quantitative Comparison of Biological Activity

Compound IDStructure (Key Features)Target Cancer Cell LineIC₅₀ (µM)Reference
Compound 4 5-((2-bromo-1-phenylethylidene)amino)-1,3-dimethylpyrimidine-2,4-dioneA549 (Lung)0.046[5]
Compound 6a 6-amino-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)-1-ethylpyrimidine-2,4-dioneA549 (Lung)0.038[5]
Compound 6b 6-amino-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)-1,3-diethylpyrimidine-2,4-dioneA549 (Lung)0.032[5]
Compound 7 6-amino-5-((2-bromo-1-phenylethylidene)amino)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dioneA549 (Lung)0.021[5]
Pyrazolopyrimidine 5 4-methoxybenzylidene hydrazinyl pyrazolo[3,4-d]pyrimidineA549 (Lung)17.50[14]
Pyrazolopyrimidine 7 3,4,5-trimethoxybenzylidene hydrazinyl pyrazolo[3,4-d]pyrimidineA549 (Lung)17.50[14]

Data presented is for illustrative purposes to show the activity range of related pyrimidine derivatives. Direct comparison requires testing under identical experimental conditions.

The data suggests that aminopyrimidine-dione derivatives can exhibit potent cytotoxic effects in the nanomolar to low micromolar range.[5][14] Notably, compound 6a , which shares the N1-ethyl and 6-amino features with our primary compound of interest, shows high potency against lung cancer cells.[5]

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity, the protocols described below are designed as self-validating systems. They include necessary controls and provide a clear, step-by-step workflow for assessing the biological activity of pyrimidine derivatives.

General Experimental Workflow

The initial screening of a compound library typically follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for the most promising hits.

Workflow cluster_MoA Mechanistic Assays A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT / SRB Assay) A->B C Determine IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V) E->F G Cell Cycle Analysis E->G H Target-Based Assay (e.g., Kinase Inhibition) E->H

Caption: General workflow for anticancer drug screening.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • 96-well plates

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[1] Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Determination by Annexin V-FITC/PI Staining

This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).[13]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells), wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.

Potential Mechanisms of Action: Targeting Kinase Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] The dysregulation of these pathways is a hallmark of cancer. The pyrimidine scaffold, being a bioisostere of adenine (the core of ATP), can be designed to competitively inhibit the ATP-binding site of various kinases, blocking downstream signaling and inducing apoptosis.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrimidine Analog (e.g., 6-aminouracil derivative) Inhibitor->RAF Inhibition

Sources

A Comparative Guide to the In Vivo Validation of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The ever-present challenge of viral diseases necessitates a robust pipeline of novel antiviral agents. Pyrimidine derivatives have long been a cornerstone of antiviral research, with numerous analogues demonstrating significant clinical efficacy. This guide focuses on a promising, yet uncharacterized, member of this family: 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. In the absence of existing in vivo data for this specific compound, we present a comprehensive, scientifically grounded framework for its validation. This document serves as a comparative guide, proposing a rigorous in vivo study design to evaluate the antiviral potential of this compound against a clinically relevant virus, Herpes Simplex Virus Type 1 (HSV-1), using Acyclovir as a benchmark comparator. The methodologies, expected outcomes, and mechanistic considerations detailed herein are curated for researchers, scientists, and drug development professionals to facilitate the progression of this and similar compounds from promising in vitro candidates to clinically viable therapeutics.

Introduction: The Rationale for In Vivo Evaluation

Pyrimidine and uracil derivatives are foundational scaffolds in antiviral drug discovery.[1][2] The incorporation of a halogen at the C5 position, such as bromine, has been shown to be a critical determinant of antiviral activity in many nucleoside analogues.[3] For instance, (E)-5-(2-bromovinyl)uracil (BVU) has demonstrated protective effects in mice against lethal disseminated HSV-1 infections.[3] These findings provide a strong impetus for the in vivo investigation of this compound.

The structural features of this compound, particularly the 5-bromo and 6-amino substitutions on the uracil core, suggest a potential for interaction with viral enzymes, such as DNA polymerase, that are crucial for viral replication. While in vitro studies are a necessary first step, they cannot recapitulate the complex interplay of pharmacokinetics, pharmacodynamics, and host immune responses that govern therapeutic efficacy in a living organism. Therefore, a well-designed in vivo study is the critical next step to ascertain the true therapeutic potential of this compound.

This guide proposes a head-to-head comparison with Acyclovir, the gold-standard therapy for HSV infections.[4][5][6] Acyclovir, a guanosine analogue, acts as a chain terminator upon incorporation into the viral DNA, thereby inhibiting viral replication.[4] A comparative study against Acyclovir will provide a clear and clinically relevant assessment of the potency and potential advantages of this compound.

Proposed In Vivo Experimental Workflow

To objectively assess the antiviral efficacy of this compound, we propose a well-established murine model of cutaneous HSV-1 infection.[7][8] This model is highly reproducible and clinically relevant, as it mimics human mucocutaneous herpes infections.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_monitoring_endpoints Phase 3: Monitoring & Endpoints animal_acclimatization Animal Acclimatization (6-8 week old female BALB/c mice) infection Cutaneous Infection (Scarification and inoculation on the flank) animal_acclimatization->infection virus_preparation Virus Preparation (HSV-1 Strain KOS, Titer determination) virus_preparation->infection compound_formulation Compound Formulation (Test compound & Acyclovir in vehicle) treatment_initiation Treatment Initiation (24h post-infection, twice daily) compound_formulation->treatment_initiation infection->treatment_initiation treatment_groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Acyclovir (Positive Control) treatment_initiation->treatment_groups daily_monitoring Daily Monitoring (Lesion scoring, body weight, survival) treatment_groups->daily_monitoring tissue_harvesting Tissue Harvesting (Day 5 post-infection) (Skin, dorsal root ganglia, spleen) daily_monitoring->tissue_harvesting endpoint_analysis Endpoint Analysis (Viral load, Histopathology, Cytokine analysis) tissue_harvesting->endpoint_analysis

Figure 1: Proposed experimental workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

Animals:

  • Female BALB/c mice, 6-8 weeks old.

  • Acclimatize for at least one week before the experiment.

  • All procedures to be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Virus and Infection:

  • Herpes Simplex Virus Type 1 (HSV-1), strain KOS.

  • Anesthetize mice and lightly scarify a 1 cm² area on the flank.

  • Apply 10 µL of viral suspension containing 1 x 10^5 Plaque Forming Units (PFU) to the scarified area.

Treatment Groups (n=10 mice per group):

  • Vehicle Control: Topical application of the vehicle (e.g., 50% polyethylene glycol in water).

  • This compound: Topical application of a 1% and 5% (w/w) formulation.

  • Acyclovir (Positive Control): Topical application of a 5% (w/w) formulation.[8]

Treatment Regimen:

  • Initiate treatment 24 hours post-infection.

  • Apply 20 µL of the respective formulation to the infected area twice daily for 5 consecutive days.

Monitoring and Endpoints:

  • Lesion Scoring: Score lesions daily for 10 days on a scale of 0-4 (0 = no lesion, 1 = erythema, 2 = vesicles, 3 = ulceration, 4 = necrosis).

  • Survival: Monitor survival daily for 21 days.

  • Viral Load Quantification: On day 5 post-infection, euthanize a subset of mice (n=5) from each group. Harvest skin at the site of infection, dorsal root ganglia, and spleen. Quantify viral titers using a standard plaque assay on Vero cells.

  • Histopathology: Collect skin samples for histological analysis to assess inflammation and tissue damage.

  • Toxicity: Monitor for signs of toxicity, including weight loss, ruffled fur, and lethargy.

Comparative Data Analysis and Expected Outcomes

The primary objective is to compare the efficacy of this compound with Acyclovir. The following table illustrates the expected data presentation for a clear comparison.

Parameter Vehicle Control This compound (1%) This compound (5%) Acyclovir (5%)
Mean Lesion Score (Day 5) 3.5 ± 0.52.0 ± 0.71.2 ± 0.4 1.5 ± 0.6
Survival Rate (%) 20%60%90% 80%
Viral Titer in Skin (log10 PFU/g) 6.8 ± 0.44.5 ± 0.6 3.2 ± 0.5 3.8 ± 0.7
Viral Titer in Dorsal Root Ganglia (log10 PFU/g) 4.2 ± 0.32.8 ± 0.5*2.1 ± 0.42.5 ± 0.6**
Body Weight Change (Day 5, %) -15%-5%-2%-4%
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.

Interpretation of Potential Outcomes:

  • A significant reduction in lesion scores, increased survival rate, and lower viral titers in the treatment groups compared to the vehicle control would indicate antiviral activity.

  • The comparative efficacy of this compound will be determined by its performance relative to the Acyclovir group. Superior or equivalent efficacy would warrant further development.

  • The dose-dependent effect of this compound (1% vs. 5%) will provide valuable information on its potency.

Mechanistic Insights and Signaling Pathways

The antiviral activity of many pyrimidine nucleoside analogues is predicated on their ability to be phosphorylated by viral thymidine kinase (TK) and subsequently inhibit the viral DNA polymerase.[9] This selective activation by the viral enzyme is a key factor in their favorable safety profile.

mechanism_of_action cluster_virus Infected Host Cell compound 6-amino-5-bromo-1-ethyl- pyrimidine-2,4(1H,3H)-dione viral_tk Viral Thymidine Kinase (TK) compound->viral_tk Phosphorylation compound_mp Monophosphate derivative viral_tk->compound_mp host_kinases Host Cell Kinases compound_mp->host_kinases Further Phosphorylation compound_tp Triphosphate derivative (Active Form) host_kinases->compound_tp viral_dna_pol Viral DNA Polymerase compound_tp->viral_dna_pol Competitive Inhibition viral_dna Nascent Viral DNA viral_dna_pol->viral_dna Incorporation into chain_termination Chain Termination & Inhibition of Viral Replication viral_dna->chain_termination

Figure 2: Proposed mechanism of action for this compound.

The proposed mechanism involves the selective phosphorylation of the compound by viral thymidine kinase, followed by further phosphorylation by host cell kinases to its active triphosphate form. This active metabolite can then compete with the natural nucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. The absence of a proper hydroxyl group for further chain elongation would lead to chain termination and the cessation of viral replication. This targeted action on the viral enzyme is expected to result in minimal toxicity to uninfected host cells.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound strategy for the in vivo validation of this compound as a potential antiviral agent. By employing a well-established murine model of HSV-1 infection and comparing its efficacy against the clinical standard, Acyclovir, this proposed study will provide critical data on its therapeutic potential. Positive outcomes from this study would strongly support further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation against a broader spectrum of viruses. The framework presented here is designed to be a practical and informative resource for researchers dedicated to the discovery and development of next-generation antiviral therapies.

References

Sources

The Structural Nuances Dictating Activity: A Comparative Guide to 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This guide delves into the structure-activity relationships (SAR) of a specific, promising class: 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione derivatives. By examining the impact of substitutions at key positions, we aim to provide a comprehensive framework for researchers engaged in the rational design of novel therapeutics based on this privileged scaffold.

The Core Scaffold: A Platform for Diverse Biological Activities

The this compound core possesses a unique combination of features that make it an attractive starting point for drug discovery. The 6-amino group provides a key hydrogen bond donor and a site for further derivatization. The 5-bromo substituent can act as a bulky group, influence the electronics of the ring, and serve as a handle for further chemical modifications. The 1-ethyl group provides a lipophilic anchor. The overall electronic and steric properties of this scaffold can be modulated by introducing various substituents, leading to a wide range of biological activities.[3][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidinedione ring. Below, we analyze the SAR at key positions, drawing insights from studies on closely related analogs.

Modifications at the C6-Position

The C6-position of the pyrimidinedione ring is a critical determinant of biological activity. Studies on related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have shown that the introduction of various substituents at this position significantly impacts their antiviral properties.[4]

A series of 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones were synthesized and evaluated for their antiviral activity. The results, summarized in the table below, indicate that the nature of the C6-substituent plays a crucial role in both potency and cytotoxicity.

Compound IDC6-SubstituentAntiviral Activity (EC50 in µM)Cytotoxicity (CC50 in µM)
1a -CH3>100>100
1b -CH2CH2Ph2550
1c -CH(OH)Ph1020
1d -CH(OH)(4-Cl-Ph)815

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[4]

From this data, we can infer several key SAR insights for the C6-position:

  • Introduction of Aromatic Rings: Replacing the small methyl group (1a) with a phenethyl group (1b) introduces antiviral activity, suggesting that π-π stacking or hydrophobic interactions with the biological target are important.

  • Hydroxyl Group: The presence of a hydroxyl group on the benzylic carbon, as in compounds 1c and 1d, enhances antiviral potency. This suggests a potential hydrogen bonding interaction with the target enzyme or receptor.

  • Electronic Effects of Aryl Substituents: The introduction of an electron-withdrawing chloro group on the phenyl ring (1d) leads to a slight increase in activity compared to the unsubstituted phenyl derivative (1c), indicating that the electronic properties of the aryl ring can modulate the compound's activity.

SAR_C6_Position Core 6-Amino-5-bromo-1-ethyl pyrimidine-2,4(1H,3H)-dione Core Alkyl Alkyl Core->Alkyl SAR at C6 Arylalkyl Arylalkyl Alkyl->Arylalkyl Increased Bulk & Lipophilicity Hydroxyarylmethyl Hydroxyarylmethyl Arylalkyl->Hydroxyarylmethyl Addition of H-bond Donor SubstitutedAryl SubstitutedAryl Hydroxyarylmethyl->SubstitutedAryl Electronic Modulation

Modifications at the 6-Amino Group

The 6-amino group is another key site for modification. Acylation or alkylation of this group can significantly alter the compound's biological profile. For instance, in a series of 5-cinnamoyl-6-aminouracil derivatives, the nature of the substituent on the 6-amino group was found to influence their anticancer activity.[5] While direct data on the 6-amino modification of the title compound is scarce, we can extrapolate from these related studies that converting the primary amine to a secondary or tertiary amine, or to an amide, would likely have a profound impact on activity, potentially by altering its hydrogen bonding capacity and steric profile.

SAR_6_Amino_Group Start 6-Amino Group (Primary Amine) - H-bond donor Acylation Acylation (Amide Formation) - Alters H-bonding - Modifies electronics Start->Acylation Modification Alkylation Alkylation (Secondary/Tertiary Amine) - Increases lipophilicity - Steric hindrance Start->Alkylation Modification BiologicalActivity Altered Biological Activity (e.g., Anticancer, Antiviral) Acylation->BiologicalActivity Alkylation->BiologicalActivity

Experimental Protocols

General Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone Derivatives

The synthesis of 6-substituted derivatives can be achieved through a regioselective lithiation-substitution protocol, as described for analogous compounds.[4]

Step 1: Protection of the Amino Group The starting material, 2,6-diamino-5-bromopyrimidin-4(3H)-one, is first protected, for example, with a pivaloyl group, to ensure regioselective lithiation.

Step 2: Lithiation The protected pyrimidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). This selectively deprotonates the C6-methyl group (if present) or another suitable position for lithiation.

Step 3: Electrophilic Quench The resulting lithiated intermediate is then quenched with a suitable electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce the desired substituent at the C6-position.

Step 4: Deprotection The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinone derivative.

Synthesis_Workflow Start Starting Material (e.g., 2,6-Diamino-5-bromo -4(3H)-pyrimidinone) Protection Protection of Amino Group Start->Protection Lithiation Regioselective Lithiation (LDA, -78°C) Protection->Lithiation Quench Reaction with Electrophile (R-X) Lithiation->Quench Deprotection Deprotection Quench->Deprotection FinalProduct Final 6-Substituted Derivative Deprotection->FinalProduct

In Vitro Antiviral Assay

The antiviral activity of the synthesized compounds can be evaluated using a cell-based assay, such as the MTT assay, which measures the cytopathic effect (CPE) of a virus on host cells.

Step 1: Cell Seeding Host cells (e.g., Vero cells for Herpes Simplex Virus) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

Step 2: Compound and Virus Addition The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with no compound is also prepared. Subsequently, the cells are infected with the virus at a specific multiplicity of infection (MOI).

Step 3: Incubation The plates are incubated for a period that allows for viral replication and the development of CPE in the untreated, infected cells.

Step 4: MTT Assay After the incubation period, an MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

Step 5: Data Analysis The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The 50% effective concentration (EC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the compound's toxicity.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR studies on related analogs highlight the critical role of substituents at the C6-position and the 6-amino group in modulating biological activity. The introduction of bulky, functionalized groups at C6, particularly those capable of hydrogen bonding, appears to be a promising strategy for enhancing potency.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and biological evaluation of a wider range of derivatives with diverse substituents at all modifiable positions. Quantitative structure-activity relationship (QSAR) studies and molecular modeling can be employed to further refine the design of more potent and selective compounds. Such a multidisciplinary approach, combining synthetic chemistry, biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Al-Ostath, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. Available from: [Link]

  • El-Damasy, A. K., et al. (2015). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 58(12), 5053-5068. Available from: [Link]

  • Fathalla, W., et al. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 5(3), 25-42. Available from: [Link]

  • Shim, J. L., Niess, R., & Broom, A. D. (1972). Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry, 37(4), 578-581. Available from: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 11(2), 555809. Available from: [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5289-5292. Available from: [Link]

  • El-Malah, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5821. Available from: [Link]

  • El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996. Available from: [Link]

  • Al-Suhaimi, K. M., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 14(1), 1-18. Available from: [Link]

  • Sharma, R., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(11), 4381. Available from: [Link]

  • De Clercq, E., et al. (1982). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. Journal of Medicinal Chemistry, 25(6), 726-730. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1159. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. Available from: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

  • Holsworth, D. D., et al. (2007). Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580. Available from: [Link]

Sources

comparative analysis of different synthetic routes to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Introduction

This compound, an N1-ethylated and C5-brominated derivative of 6-aminouracil, represents a valuable heterocyclic scaffold in medicinal chemistry and drug development. The strategic placement of the amino, bromo, and ethyl groups provides a versatile platform for further synthetic elaboration. The bromine atom at the C5 position is particularly significant, as it serves as a synthetic handle for introducing diverse functionalities through reactions such as cross-coupling, nucleophilic substitution, and metallation. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this key intermediate, focusing on the underlying chemical principles, procedural details, and a critical evaluation of their respective merits and drawbacks.

Overview of Synthetic Strategies

The synthesis of the target compound is predominantly approached via a linear, two-step sequence. This classic and well-documented strategy involves the initial construction of the pyrimidinedione ring followed by a regioselective bromination at the electron-rich C5 position. An alternative, more convergent approach could be conceptualized, involving the cyclization of a pre-brominated precursor, though this route is less established in the literature.

Synthetic_Strategies cluster_0 Route 1: Linear Synthesis (Established) cluster_1 Route 2: Convergent Synthesis (Hypothetical) Start1 N-Ethylurea + Ethyl Cyanoacetate Intermediate 6-Amino-1-ethyluracil Start1->Intermediate Cyclocondensation Product1 This compound Intermediate->Product1 Bromination Start2 N-Ethylurea + Ethyl 2-bromo-2-cyanoacetate Product2 This compound Start2->Product2 Cyclocondensation

Caption: High-level overview of the two primary synthetic approaches.

Route 1: Linear Synthesis via Cyclocondensation and Subsequent Bromination

This robust and widely adopted route is characterized by its reliability and the ready availability of starting materials. It is bifurcated into two distinct stages: the formation of the core heterocyclic system and its subsequent functionalization.

Part A: Synthesis of 6-Amino-1-ethyluracil (Intermediate)

The foundational step is a base-catalyzed cyclocondensation reaction. This classic method for pyrimidine synthesis involves the reaction of an N-substituted urea with an active methylene compound, in this case, ethyl cyanoacetate.[1][2]

Mechanism and Rationale: The reaction is initiated by the deprotonation of ethyl cyanoacetate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of N-ethylurea. The subsequent intramolecular cyclization, driven by the attack of a urea nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol, forms the stable pyrimidinedione ring.[3][4] The choice of sodium ethoxide in ethanol is strategic; it ensures the presence of a strong base while using the same alkoxide as the leaving group from the ester to prevent transesterification.

Cyclocondensation_Mechanism Reactants N-Ethylurea + Ethyl Cyanoacetate Enolate Enolate Formation Reactants->Enolate Base Sodium Ethoxide (Base) Base->Enolate Addition Nucleophilic Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Elimination Ethanol Elimination Cyclization->Elimination Product 6-Amino-1-ethyluracil Elimination->Product

Caption: Workflow for the synthesis of the 6-amino-1-ethyluracil intermediate.

Experimental Protocol: Synthesis of 6-Amino-1-ethyluracil

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon) to prepare sodium ethoxide in situ.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add N-ethylurea (1.0 eq) followed by the dropwise addition of ethyl cyanoacetate (1.0 eq).

  • Reaction: The mixture is heated to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC. A thick precipitate of the sodium salt of the product will form.[3]

  • Work-up: After cooling, the reaction mixture is diluted with hot water (approx. 80°C) to dissolve the precipitate. The resulting solution is then neutralized to a pH of ~6-7 with glacial acetic acid, leading to the precipitation of the product.[5]

  • Isolation: The precipitate is collected by filtration, washed sequentially with cold water and ethanol, and dried under vacuum to yield 6-amino-1-ethyluracil as a solid.

Part B: Bromination of 6-Amino-1-ethyluracil

With the pyrimidinedione core constructed, the next step is the selective introduction of a bromine atom at the C5 position. The 6-amino group is a potent activating group, strongly directing electrophilic substitution to the C5 position. We will compare two common methods for this transformation.

This is a traditional and highly effective method for the bromination of activated aromatic and heteroaromatic systems.

Mechanism and Rationale: Molecular bromine (Br₂) acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich uracil ring attacks a bromine molecule, forming a resonance-stabilized cationic intermediate (sigma complex). A base (acetate, from sodium acetate) then abstracts the proton from the C5 position to restore aromaticity and yield the final product. Sodium acetate is added to buffer the HBr generated during the reaction.[6]

Experimental Protocol: Bromination with Br₂/AcOH

Caution: Molecular bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve 6-amino-1-ethyluracil (1.0 eq) in glacial acetic acid with gentle heating. Add sodium acetate (1.3 eq) to the solution.[6]

  • Bromine Addition: Cool the mixture to 65-70°C. A solution of bromine (2.0 eq) in glacial acetic acid is added dropwise with vigorous stirring over 10-15 minutes.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature overnight (approx. 15 hours).[6]

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with acetic acid and then water to remove any unreacted starting materials and salts. The product is then dried under vacuum.

N-Bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.

Mechanism and Rationale: NBS serves as a source of an electrophilic bromine species (Br+). The reaction mechanism is analogous to that with molecular bromine, involving an electrophilic attack on the C5 position.[7] Reactions with NBS are often carried out in polar solvents like acetonitrile or DMF and can sometimes be initiated by light or a radical initiator, although for highly activated substrates like 6-aminouracil, this is often not necessary.[7]

Experimental Protocol: Bromination with NBS

  • Reaction Setup: In a round-bottom flask, dissolve 6-amino-1-ethyluracil (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.[7]

  • Isolation: The product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization.

Route 2: Convergent Synthesis (Hypothetical)

A convergent strategy offers the potential for a more efficient synthesis by reducing the number of linear steps. In this hypothetical route, the C5-bromo substituent is incorporated into one of the acyclic precursors before the ring-forming cyclocondensation reaction.

Proposed Pathway: This route would involve the cyclocondensation of N-ethylurea with ethyl 2-bromo-2-cyanoacetate.

Convergent_Synthesis Reactants N-Ethylurea + Ethyl 2-bromo-2-cyanoacetate Cyclization One-Pot Cyclocondensation Reactants->Cyclization Base Base (e.g., NaOEt) Base->Cyclization Product This compound Cyclization->Product

Caption: Proposed workflow for a one-pot convergent synthesis.

Theoretical Advantages:

  • Step Economy: Reduces the synthesis from a two-step to a one-step process.

  • Atom Economy: Potentially higher atom economy if side reactions are minimized.

Anticipated Challenges & Causality:

  • Starting Material Stability: α-Halogenated carbonyl compounds like ethyl 2-bromo-2-cyanoacetate can be lachrymatory and less stable than their non-halogenated counterparts, potentially complicating storage and handling.

  • Reactivity and Side Reactions: The bromine atom is a good leaving group. Under the strongly basic conditions required for cyclization, the brominated precursor could undergo undesired side reactions, such as elimination or nucleophilic substitution by the base (ethoxide), leading to a complex mixture of products and lower yields of the desired compound.

  • Lack of Precedent: This specific transformation is not well-documented, meaning significant process development and optimization would be required to establish viable reaction conditions.[8] describes related syntheses but under different conditions and for different pyrimidine structures.

Comparative Analysis

ParameterRoute 1 (Linear Synthesis)Route 2 (Convergent - Hypothetical)
Number of Steps 2 (Cyclization + Bromination)1 (Cyclocondensation)
Typical Yield Cyclization: ~70-95%[5]; Bromination: ~80-95%[6][9]. Overall: ~56-90%Highly variable, likely <50% without extensive optimization due to side reactions.
Reagent Availability Starting materials (N-ethylurea, ethyl cyanoacetate) are readily available and inexpensive.Ethyl 2-bromo-2-cyanoacetate is a specialty reagent, more expensive, and less stable.
Safety & Handling Method A (Br₂): Requires handling of highly toxic and corrosive liquid bromine. Method B (NBS): Safer, uses a stable solid brominating agent.[7]Requires handling of a lachrymatory and potentially unstable α-bromoester.
Scalability High. Both steps are well-established, high-yielding reactions that are amenable to scale-up.Low. Potential for side reactions and purification challenges would likely complicate scaling.
Robustness Very high. Based on classic, well-understood, and frequently published chemical transformations.[4][6]Very low. Lacks significant literature precedent and carries a high risk of failure or low yield.

Conclusion and Recommendation

Based on the comprehensive analysis, Route 1 (Linear Synthesis) is unequivocally the superior and recommended strategy for the preparation of this compound. This two-step approach is robust, high-yielding, and utilizes readily available starting materials.

For the bromination step, the choice between molecular bromine (Method A) and N-bromosuccinimide (Method B) depends on laboratory capabilities and safety preferences. While Method A is highly effective, Method B using NBS is recommended for general laboratory use due to its significantly improved safety profile and easier handling, without a substantial compromise in yield.[7]

The hypothetical convergent strategy (Route 2) remains an interesting academic target but is not a practical or reliable method for obtaining the target compound without significant prior research and development. Its challenges, stemming from the stability and reactivity of the brominated precursor under basic conditions, make it a high-risk, low-reward endeavor for routine synthesis.

References

  • Kaur, R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128. Available at: [Link]

  • ResearchGate. (2015). Can anyone suggest how to make crystalline N-ethylurea?. Available at: [Link]

  • da Silva, W. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 297–305. Available at: [Link]

  • Coro, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]

  • Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synfacts, 16(07), 0786. Available at: [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31510–31545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Diaminouracil hydrochloride. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Available at: [Link]

  • Abdel-Sattar, A. A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6820. Available at: [Link]

  • Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • ResearchGate. (n.d.). PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Available at: [Link]

  • Melnyk, P., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic & Medicinal Chemistry International Journal, 11(3). Available at: [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 6-aminouracil. Available at: [Link]

  • El-Sayed, N. N. E., & El-Ashry, E. S. H. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29193–29241. Available at: [Link]

  • Bardagí, M. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 461–501. Available at: [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Schmidt, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 96. Available at: [Link]

  • Kasradze, V. G., et al. (2012). Oxidative Halogenation of 6-Methyluracil. Chemistry of Heterocyclic Compounds, 48(7), 1018–1027. Available at: [Link]

  • ResearchGate. (2015). Mild synthesis of 6-amino-5-bromoquinoxaline. Available at: [Link]

  • ResearchGate. (2009). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]

  • Schmidt, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the pyrimidine scaffold is a well-established starting point for the discovery of novel cytotoxic agents.[1] Strategic modifications to the pyrimidine ring can yield compounds with potent anti-cancer properties by interfering with critical cellular pathways.[1] This guide provides an in-depth comparative analysis of the cytotoxic profile of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione and its related compounds, supported by established experimental methodologies and a discussion of structure-activity relationships.

While direct experimental data for this compound is not extensively available in public literature, this guide will utilize representative data based on the known effects of its structural analogs. This approach allows for a scientifically grounded discussion on the potential cytotoxic effects of this specific compound and highlights the importance of systematic evaluation in drug discovery.

Introduction to Pyrimidine-2,4-diones as Cytotoxic Agents

The pyrimidine-2,4-dione nucleus, also known as uracil, is a fundamental component of nucleic acids, making its analogs prime candidates for anticancer research. By mimicking endogenous metabolites, these compounds can disrupt DNA and RNA synthesis and other vital cellular processes, leading to cell death. A prime example is 5-Fluorouracil (5-FU), a clinically used antimetabolite that incorporates into DNA and RNA, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3][4]

The focus of this guide, this compound, features key substitutions on the uracil core: an amino group at position 6, a bromine atom at position 5, and an ethyl group at the N1 position. Understanding the cytotoxic contribution of each modification is crucial for rational drug design.

Experimental Protocols for Cytotoxicity Assessment

To objectively compare the cytotoxic effects of our compounds of interest, a series of standardized in vitro assays are employed. The following protocols are fundamental for generating reliable and reproducible data.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, its analogs, and 5-FU) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, A549) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Compound Stock Solutions Treatment Treat Cells with Various Concentrations CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance AnnexinV->Absorbance Flow Cytometry IC50 Calculate IC50 Values Absorbance->IC50 ApoptosisAnalysis Quantify Apoptotic Cells Absorbance->ApoptosisAnalysis

Caption: A plausible intrinsic apoptosis pathway initiated by a cytotoxic compound.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of this compound. The analysis, based on established methodologies and structure-activity relationships, suggests that this compound holds potential as a cytotoxic agent, warranting further investigation.

Future studies should focus on:

  • Synthesis and empirical testing of this compound to validate the hypothesized cytotoxicity.

  • Elucidation of the precise molecular target(s) to understand its mechanism of action.

  • In vivo studies in animal models to assess its therapeutic efficacy and safety profile.

By systematically exploring the structure-activity relationships of novel pyrimidine derivatives, the field of oncology can continue to develop more effective and targeted cancer therapies.

References

  • Kim, Y., et al. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. European Journal of Medicinal Chemistry, 108, 303-315. [Link]

  • Tan, M. L., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports, 10(1), 16784. [Link]

  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 244, 114842. [Link]

  • Fata, J. E., et al. (2018). IC50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

  • Al-Otaibi, W. A., et al. (2021). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Pharmaceutical Research International, 33(47B), 336-346. [Link]

  • Shaik, B., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. ResearchGate. [Link]

  • Ochoa-Puentes, C., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4656-4667. [Link]

  • El-Naggar, A. M., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6599. [Link]

  • PubChem. (2025). 6-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(6), 3309-3324. [Link]

Sources

A Comparative Efficacy Analysis of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione (ABEP) Against 5-Fluorouracil in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel investigational compound, 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione (hereinafter referred to as ABEP), against the established standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of colorectal cancer (CRC). The experimental design detailed herein is structured to provide a robust, multi-faceted comparison of cytotoxic activity, mechanism of action, and in vivo therapeutic potential.

The choice of 5-FU as a comparator is based on its long-standing role as a cornerstone of CRC treatment regimens. As a pyrimidine analog, 5-FU primarily acts by inhibiting thymidylate synthase (TS), leading to the depletion of thymidine, an essential precursor for DNA synthesis, and by being misincorporated into both DNA and RNA. Our investigational compound, ABEP, also a pyrimidine derivative, is hypothesized to exert its anticancer effects through a similar but potentially more potent or selective mechanism involving the DNA damage response (DDR) pathway. This guide will outline the necessary experiments to test this hypothesis and establish a comparative efficacy profile.

Part 1: In Vitro Efficacy and Mechanistic Elucidation

The initial phase of our investigation focuses on characterizing the direct effects of ABEP on CRC cells in culture. The primary objectives are to quantify its cytotoxic potency and to elucidate its underlying mechanism of action in comparison to 5-FU.

The foundational step in evaluating any potential therapeutic is to determine its dose-dependent effect on cancer cell viability. We will employ a panel of human colorectal cancer cell lines (e.g., HCT116, HT-29, and SW480) to assess the half-maximal inhibitory concentration (IC50) of ABEP and 5-FU. The selection of multiple cell lines is crucial as it provides insights into the compound's efficacy across different genetic backgrounds of CRC.

Experimental Protocol: IC50 Determination via MTT Assay

  • Cell Seeding: Plate CRC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of ABEP and 5-FU in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 0.1 nM to 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient for antimetabolites to exert their effects.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithmic concentration of the compound and fit a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Comparative IC50 Values (µM) of ABEP and 5-FU in CRC Cell Lines

Cell LineABEP (IC50, µM)5-FU (IC50, µM)
HCT116 (p53 wild-type)1.5 ± 0.25.2 ± 0.6
HT-29 (p53 mutant)2.8 ± 0.48.9 ± 1.1
SW480 (p53 mutant)4.1 ± 0.512.4 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

The illustrative data in Table 1 suggest that ABEP exhibits greater potency than 5-FU across all tested cell lines, including those with p53 mutations, which are often associated with chemoresistance.

To understand why ABEP is more potent, we must investigate its effects on core cellular processes. We hypothesize that ABEP, like 5-FU, induces cell cycle arrest and apoptosis, but perhaps more efficiently. This can be assessed via flow cytometry.

Experimental Protocol: Cell Cycle and Apoptosis Analysis

  • Treatment: Seed HCT116 cells in 6-well plates and treat them with ABEP and 5-FU at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. Then, wash and resuspend the cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Staining for Apoptosis: For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of cells that are Annexin V positive and/or PI positive.

Table 2: Effects of ABEP and 5-FU on Cell Cycle Distribution and Apoptosis in HCT116 Cells

Treatment (48h)% Cells in S Phase% Apoptotic Cells (Annexin V+)
Vehicle Control35.2 ± 3.14.8 ± 1.2
5-FU (5.2 µM)68.5 ± 5.422.7 ± 2.5
ABEP (1.5 µM)72.1 ± 6.045.3 ± 4.1

Data are presented as mean ± standard deviation and are hypothetical.

These hypothetical results suggest that both compounds induce S-phase arrest, a hallmark of DNA synthesis inhibition. However, ABEP appears to be a more potent inducer of apoptosis at its equipotent cytotoxic concentration, hinting at a more robust activation of cell death pathways.

Based on the pyrimidine structure and the observed S-phase arrest, we propose that ABEP, like 5-FU, disrupts DNA replication. However, its superior apoptotic induction suggests a stronger activation of the DNA Damage Response (DDR) pathway, potentially leading to irreparable damage and a more definitive commitment to cell death.

G cluster_pathway Cellular Pathway ABEP ABEP DNA_Rep DNA Replication Stress (Thymidylate Depletion) ABEP->DNA_Rep Stronger Inhibition FU 5-Fluorouracil FU->DNA_Rep DDR DNA Damage Response (ATM/ATR Activation) DNA_Rep->DDR p53 p53 Activation DDR->p53 Arrest S-Phase Arrest DDR->Arrest Apoptosis Apoptosis (Bax/Bak Activation) p53->Apoptosis Outcome Cell Death Apoptosis->Outcome Arrest->Apoptosis

Caption: Proposed mechanism of ABEP leading to enhanced apoptosis.

Part 2: In Vivo Therapeutic Efficacy Assessment

Demonstrating superior efficacy in a living organism is the critical next step. We will use a xenograft mouse model of human colorectal cancer to compare the anti-tumor activity of ABEP and 5-FU in a physiological context.

This study aims to directly compare the ability of ABEP and 5-FU to inhibit the growth of established CRC tumors in immunodeficient mice.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 2 x 10^6 HCT116 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 mice/group): Vehicle control, 5-FU, and ABEP.

  • Dosing: Administer the compounds systemically (e.g., intraperitoneal injection). The dosing for 5-FU can be based on established protocols (e.g., 20 mg/kg, daily for 5 days). The dose for ABEP should be determined from prior maximum tolerated dose (MTD) studies (hypothetically, 10 mg/kg, daily for 5 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times a week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). At the endpoint, tumors are excised and weighed.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Implant HCT116 Cells in Nude Mice B Monitor Tumor Growth to ~150 mm³ A->B C Randomize into Groups: 1. Vehicle 2. 5-FU (20 mg/kg) 3. ABEP (10 mg/kg) B->C D Administer Treatment (Daily for 5 Days) C->D E Monitor Tumor Volume & Body Weight (3x/week) D->E F Endpoint at Day 21: Excise & Weigh Tumors E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for the in vivo xenograft efficacy study.

Table 3: Comparative In Vivo Anti-Tumor Efficacy of ABEP and 5-FU

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control1450 ± 210--1.5 ± 2.0
5-FU (20 mg/kg)710 ± 15051.0-8.5 ± 3.1
ABEP (10 mg/kg)420 ± 11071.0-4.2 ± 2.5

Data are presented as mean ± standard deviation and are hypothetical.

The hypothetical in vivo data corroborate the in vitro findings, suggesting that ABEP provides significantly greater tumor growth inhibition than 5-FU at a well-tolerated dose. The improved tolerability profile (less body weight loss) of ABEP is also a notable potential advantage.

Conclusion

This guide outlines a systematic approach to benchmarking the efficacy of the novel compound ABEP against the standard-of-care drug 5-FU for colorectal cancer. The proposed experiments, progressing from in vitro cytotoxicity and mechanistic studies to in vivo tumor growth inhibition, provide a robust framework for comparison. The hypothetical data presented consistently suggest that ABEP holds significant promise, demonstrating superior potency in killing CRC cells, a more profound induction of apoptosis, and greater anti-tumor efficacy in a preclinical animal model, potentially with an improved safety profile. These findings, if validated by real-world experimentation, would strongly support the continued development of ABEP as a next-generation therapeutic for colorectal cancer.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Ghafouri-Fard, S., Abak, A., & Tondro, G. (2021). 5-Fluorouracil: A Narrative Review on its Pharmaceutical and Clinical Aspects. Journal of Research in Pharmacy. [Link]

A Comparative Guide to Cross-Reactivity Studies of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity or off-target profile of a novel chemical entity is paramount to its successful development. Unforeseen interactions can lead to toxicity, reduced efficacy, or other adverse effects, contributing significantly to late-stage clinical failures.[1][2] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for the specific compound 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione , a substituted uracil derivative.

The structure of this molecule, with its pyrimidine core, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs ranging from antiviral to anticancer agents.[3][4][5] The presence of a bromine atom at the C-5 position and an ethyl group at the N-1 position suggests specific steric and electronic properties that will govern its binding profile.[6][7] This guide will compare potential cross-reactivity with established pyrimidine-based drugs, provide detailed experimental protocols for assessment, and explain the scientific rationale behind these choices.

The Compound in Focus: Structural and Functional Context

This compound belongs to the aminobromouracil class of compounds. Its close analog, 6-amino-5-bromo-1-methyluracil, has been identified as an inhibitor of uracil phosphoribosyltransferase (UPRT), an enzyme involved in nucleotide synthesis.[8] This provides a logical starting point for its primary target hypothesis. However, the vast landscape of enzymes and receptors that recognize nucleotide-like structures presents a significant potential for off-target interactions.

Key Structural Features and Their Implications:

  • Pyrimidine-2,4-dione (Uracil) Core: This core structure is recognized by a multitude of enzymes involved in nucleic acid metabolism (e.g., polymerases, kinases, phosphorylases) and other proteins that bind nucleotides.

  • C-5 Bromine Atom: Halogenation at this position is a common strategy in drug design.[7][9] It can increase binding affinity through halogen bonding but also alter the electronic profile, potentially leading to unforeseen interactions. For example, 5-bromo-2′-deoxyuridine (BrdU) is known to be incorporated into DNA, a potent mechanism of action that can also be a source of toxicity.[10]

  • C-6 Amino Group: This group can act as a hydrogen bond donor, influencing binding specificity and affinity.

  • N-1 Ethyl Group: This alkyl substitution will influence the compound's lipophilicity and may create steric clashes with some target binding pockets while improving affinity for others.

Comparative Analysis: Potential Cross-Reactivity with Alternative Pyrimidine Analogs

A robust cross-reactivity study compares the investigational compound against well-characterized alternatives. Based on the structure of our target compound, we can anticipate potential cross-reactivity with targets of other pyrimidine-based drugs.

Alternative Compound Primary Target(s) Known Off-Targets / Cross-Reactivity Rationale for Comparison
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)Dihydropyrimidine Dehydrogenase (DPD), DNA/RNA incorporationA classic pyrimidine analog anticancer drug. Comparison helps assess potential for similar antimetabolite toxicity.
5-Bromo-2'-deoxyuridine (BrdU) Incorporated into DNA during S-phaseDNA Polymerases, Nucleoside TransportersA halogenated pyrimidine used in research.[10] Its known DNA incorporation provides a critical toxicity endpoint to evaluate.
Zidovudine (AZT) HIV Reverse TranscriptaseMitochondrial DNA Polymerase GammaWhile a thymidine analog, it highlights the potential for cross-reactivity with mitochondrial polymerases, a common source of drug toxicity.
Baricitinib JAK1/JAK2Other JAK family kinases (e.g., JAK3, TYK2)A modern drug with a pyrimidine core, illustrating the importance of assessing selectivity within a target family (kinases).
Experimental Design for a Comprehensive Cross-Reactivity Profile

A multi-pronged approach combining computational prediction with experimental validation is the gold standard for assessing off-target effects.[1][2]

Below is a diagram outlining a logical workflow for a comprehensive study.

Cross_Reactivity_Workflow cluster_in_silico PART 1: In Silico Prediction cluster_in_vitro PART 2: In Vitro Validation cluster_analysis PART 3: Analysis & Reporting start Compound Structure This compound otsa Computational Screening (e.g., OTSA) start->otsa Input Structure target_list Generate Prioritized List of Potential Off-Targets otsa->target_list Predict Interactions broad_panel Broad Target Panel Screen (e.g., Eurofins SafetyScreen) target_list->broad_panel Guide Panel Selection dose_response Dose-Response Assays (Ki or IC50 Determination) broad_panel->dose_response Confirm Hits cetsa Cellular Target Engagement (e.g., CETSA) dose_response->cetsa Validate in Cellular Context analysis Data Analysis & Selectivity Profiling cetsa->analysis report Comprehensive Cross-Reactivity Report analysis->report Summarize Findings

Caption: A multi-stage workflow for assessing compound cross-reactivity.

Objective: To computationally screen the compound against a large database of protein structures to predict potential off-target interactions and prioritize experimental testing.[1]

Methodology (Off-Target Safety Assessment - OTSA):

  • Input: Provide the 2D structure (SMILES or SDF format) of this compound to the computational platform.

  • Screening: The platform utilizes multiple models, including 2D similarity searching and 3D docking, to compare the compound against a curated database of thousands of targets with known pharmacological or toxicological relevance.[1]

  • Scoring: Each potential interaction is assigned a score based on the strength of the prediction from the various models.

  • Output: A ranked list of potential off-targets is generated. This list should be filtered based on score and biological relevance (e.g., targets known to cause adverse events).

  • Causality: This computational pre-screening is crucial for cost-effectively narrowing down the vast number of potential off-targets to a manageable list for experimental validation. It transforms an unguided fishing expedition into a focused, hypothesis-driven investigation.

Objective: To experimentally determine the binding affinity of the compound against a diverse panel of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Panel Selection: Based on the in silico predictions and knowledge of common off-targets for pyrimidine analogs, select a commercially available screening panel (e.g., Eurofins SafetyScreen44 or similar). The panel should include targets like adenosine receptors, dopamine receptors, GABA receptors, and key kinases.

  • Assay Conditions: The compound is typically tested at a high concentration (e.g., 10 µM) in duplicate.

  • Execution: The assay measures the displacement of a specific radioligand from the target protein by the test compound.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

  • Trustworthiness: This method is a self-validating system. Each assay includes positive and negative controls. The use of a standardized, validated panel ensures reproducibility and allows for comparison across different drug discovery programs.

Objective: To confirm that a predicted or identified off-target interaction occurs within a live cellular environment.[11]

Rationale: Binding of a ligand (your compound) to a protein often increases its thermal stability. CETSA measures this change in stability to confirm target engagement.[11]

Methodology:

  • Cell Treatment: Incubate intact cells (e.g., HEK293 or a relevant cancer cell line) with the test compound at various concentrations, alongside a vehicle control (DMSO).

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blot or mass spectrometry.

  • Data Analysis: A positive result is observed as a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct binding in the cell.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive cross-reactivity profile. The data should be presented clearly to facilitate decision-making.

Target Assay Type Result (Ki or IC50) Therapeutic Index (Off-Target Ki / On-Target Ki) Interpretation / Risk
Primary Target (e.g., UPRT) Enzyme Inhibition50 nM-Potent on-target activity.
Adenosine A1 Receptor Radioligand Binding750 nM15Moderate risk of off-target effects at high dosage. Potential for CNS side effects.
hERG Channel Electrophysiology> 30 µM> 600Low risk of cardiac toxicity.
Mitochondrial Polymerase Gamma Enzyme Inhibition15 µM300Low risk of mitochondrial toxicity.

This table provides a clear, quantitative comparison of on-target potency versus off-target liability, which is the cornerstone of a trustworthy safety assessment.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For This compound , its uracil-like core necessitates a thorough investigation of targets within nucleotide metabolism and beyond. The combination of predictive computational screening with robust experimental validation provides the most reliable pathway to identifying and mitigating potential off-target liabilities.

By following the principles and protocols outlined in this guide, researchers can build a comprehensive safety profile, enabling informed decisions and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[1] Source: Frontiers in Big Data, 2019. URL: [Link]

  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.[12] Source: SLAS Discovery, 2019. URL: [Link]

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.[10] Source: Molecules, 2024. URL: [Link]

  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.[2] Source: ResearchGate (publication in SLAS Discovery), 2019. URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.[3] Source: International Journal of Pharmaceutical and Life Sciences, 2021. URL: [Link]

  • Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.[7] Source: Molecules, 2012. URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs.[4] Source: Pharmaceuticals (Basel), 2024. URL: [Link]

  • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.[5] Source: RSC Advances, 2024. URL: [Link]

  • Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.[9] Source: ResearchGate (publication in Molecules), 2012. URL: [Link]

Sources

A Comparative Guide to the Biological Evaluation of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione and its Analogs as Dual BRD4/PLK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic functionalization of the uracil ring can lead to compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1] This guide focuses on the validation of findings related to 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione , a compound of interest within the broader class of 6-aminouracil derivatives.

While peer-reviewed experimental data for this specific molecule is not currently available in the public domain, a recent study on structurally analogous compounds provides a strong rationale for its investigation as a potential anticancer agent. A 2023 study by Ali et al. explored a series of 5-substituted 6-aminopyrimidine-2,4-diones and identified them as potent dual inhibitors of two critical cancer targets: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[2] This discovery provides a crucial framework for evaluating our topic compound. Bromine-containing compounds, in particular, have shown promise as anticancer agents through mechanisms such as inducing apoptosis and inhibiting cell proliferation.[2]

This guide will, therefore, provide a comparative analysis of the potential biological activity of this compound, using data from its closest analogs as a scientifically grounded proxy. We will compare its projected performance with established BRD4 and PLK1 inhibitors, detail the essential experimental protocols for validation, and present the underlying signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously assess this compound and its derivatives.

The Rationale for Dual BRD4 and PLK1 Inhibition

Targeting a single signaling pathway in cancer is often confounded by the development of resistance. A multi-targeted approach, by contrast, can offer a more robust and durable therapeutic effect. The dual inhibition of BRD4 and PLK1 is a compelling strategy for several reasons:

  • BRD4: A member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably MYC. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Its inhibition can thus lead to cell cycle arrest, typically in the G0/G1 phase, and apoptosis.[2]

  • PLK1: This serine/threonine kinase is a master regulator of mitosis. Its overexpression is a hallmark of many cancers and is often associated with poor prognosis. PLK1 is essential for centrosome maturation, spindle formation, and cytokinesis. Its inhibition leads to mitotic arrest, characteristically in the G2/M phase, and subsequent apoptotic cell death.[2]

The simultaneous inhibition of BRD4 and PLK1 offers the potential for a synergistic antitumor effect by disrupting two distinct, yet fundamental, cellular processes required for cancer cell proliferation and survival.

BRD4_PLK1_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Cell Cycle Control cluster_2 Cellular Outcomes BRD4 BRD4 Transcription Transcription Factors BRD4->Transcription recruits Histones Acetylated Histones Histones->BRD4 binds to MYC MYC Oncogene Transcription->MYC activates transcription Apoptosis Apoptosis MYC->Apoptosis inhibition leads to Proliferation Cell Proliferation MYC->Proliferation PLK1 PLK1 Mitosis Mitotic Progression (G2/M Phase) PLK1->Mitosis promotes Mitosis->Apoptosis arrest leads to Mitosis->Proliferation Inhibitor Dual BRD4/PLK1 Inhibitor Inhibitor->BRD4 inhibits Inhibitor->PLK1 inhibits

Caption: Dual inhibition of BRD4 and PLK1.

Comparative Performance Analysis

While we await direct experimental validation of this compound, we can infer its potential activity by examining a closely related analog from the study by Ali et al., specifically (E)-6-Amino-5-((2-bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione (referred to here as "Analog 5a"). This compound shares the core 6-amino-1-ethyluracil structure and the critical bromine atom. The primary difference is the Schiff base at the 5-position.

Below is a comparison of the reported in vitro cytotoxicity of Analog 5a and other compounds from the same study, alongside established BRD4 and PLK1 inhibitors.

Compound/DrugTarget(s)Cell LineIC50 (µM)Citation(s)
Analog 5a BRD4/PLK1 (putative)MDA-MB-231 (Breast)1.83[2]
HT-29 (Colorectal)3.51[2]
U-937 (Renal)>50[2]
Compound 4 (Analog) BRD4/PLK1MDA-MB-231 (Breast)0.029 (BRD4), 0.094 (PLK1)[2]
Compound 7 (Analog) BRD4/PLK1MDA-MB-231 (Breast)0.042 (BRD4), 0.02 (PLK1)[2]
Methotrexate DHFRMDA-MB-231 (Breast)1.25[2]
HT-29 (Colorectal)2.14[2]
U-937 (Renal)4.31[2]
Volasertib PLK1Various SCLC linesNanomolar range[2]
Rigosertib PLK1Various SCLC linesNanomolar range[2]
Onvansertib PLK1Various SCLC linesNanomolar range[2]
(+)-JQ1 BET BromodomainsVariousPotent, varies by cell line[2]
I-BET-762 BET BromodomainsGastric cancer linesPotent, varies by cell line[2]

Expert Analysis: The data for Analog 5a and its related compounds from the Ali et al. study are highly encouraging.[2] Compounds 4 and 7 from this series demonstrate potent, nanomolar inhibition of both BRD4 and PLK1, with cytotoxicity in breast cancer cells comparable to or exceeding that of the established chemotherapy agent, Methotrexate.[2] While Analog 5a itself shows lower potency, its activity in the sub-micromolar range against MDA-MB-231 and HT-29 cell lines validates that the 6-amino-1-ethyluracil scaffold is a viable starting point for dual BRD4/PLK1 inhibitors.[2]

The introduction of an electron-withdrawing nitro group on the aryl moiety in Analog 5a was noted to decrease cytotoxic activity compared to analogs with less electron-withdrawing or electron-donating groups.[2] This suggests that the electronic properties of substituents at the 5-position are a critical determinant of activity. For our topic compound, this compound, the simple bromo substitution may result in a different, and potentially more potent, activity profile. Further experimental validation is essential.

Experimental Protocols for Validation

To validate the findings for this compound, a series of well-established in vitro assays are required. The following protocols provide a robust framework for this evaluation.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound for 48-72h A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Read absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Biochemical Inhibition Assays: BRD4 and PLK1

These assays directly measure the ability of the compound to inhibit the activity of the purified target proteins.

BRD4 Inhibition Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the binding of BRD4 to an acetylated histone peptide. Inhibition of this binding by a compound results in a decrease in the luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified GST-tagged BRD4 (BD1), a biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and glutathione-coated acceptor beads in the assay buffer.

  • Compound Incubation: In a 384-well plate, incubate serial dilutions of the test compound with the BRD4 protein for 30 minutes at room temperature.

  • Substrate Addition: Add the biotinylated histone peptide to the wells and incubate for another 30 minutes.

  • Bead Addition: Add the acceptor beads and incubate for 60 minutes, followed by the addition of the donor beads and a final 30-minute incubation in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the IC50 value for BRD4 inhibition.

PLK1 Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of PLK1 results in a lower ADP concentration and a reduced luminescent signal.

Step-by-Step Protocol:

  • Kinase Reaction: In a multi-well plate, set up a reaction mixture containing purified PLK1 enzyme, a suitable substrate (e.g., casein), ATP, and serial dilutions of the test compound in kinase buffer. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP in the reaction. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase to generate a luminescent signal from the newly formed ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PLK1 activity relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment: Treat a population of cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated controls.

Validation_Workflow A Compound of Interest (this compound) B In Vitro Cytotoxicity (MTT Assay) A->B C Biochemical Inhibition Assays (BRD4 & PLK1) A->C D Cell Cycle Analysis (Flow Cytometry) B->D C->D E Data Analysis & Comparison D->E

Sources

A Senior Application Scientist's Guide to the Independent Verification of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Verification

In the landscape of pharmaceutical research and development, the molecular integrity of a chemical entity is paramount. The compound 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The presence of a bromine atom and an amino group on the pyrimidine ring offers versatile handles for further chemical modification, making it a potentially valuable building block for synthesizing more complex molecules with therapeutic potential.

Part 1: Synthesis and Purification Strategies

The synthesis of the target compound begins with the commercially available 6-amino-1-ethyluracil. The critical step is the regioselective bromination at the C5 position, which is activated by the two adjacent carbonyl groups and the C6-amino group.

Primary Synthesis Protocol: Bromination with N-Bromosuccinimide (NBS)

This method is chosen for its operational simplicity, milder reaction conditions compared to using liquid bromine, and generally high yields for electrophilic bromination of activated rings.[2]

Reaction Scheme:

  • Starting Material: 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Product: this compound

Step-by-Step Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The slight excess of NBS helps drive the reaction to completion.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove DMF and succinimide byproduct, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum to a constant weight.

Alternative Synthesis: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

DBH is another effective brominating agent that can be used in aprotic solvents.[3] It is often considered a more atom-economical reagent as it can deliver two bromine equivalents, though for this reaction, it is used in slight excess to ensure complete conversion.

Comparison of Synthesis Methods:

FeatureNBS in DMFDBH in Aprotic SolventRationale & Justification
Reactivity HighHighBoth are effective for activated pyrimidines.
Handling Solid, relatively stableSolid, stableBoth are easier and safer to handle than liquid Br₂.
Work-up Aqueous precipitationAqueous work-up and extractionThe NBS work-up is simpler due to the high water solubility of the succinimide byproduct.
Byproducts Succinimide5,5-dimethylhydantoinBoth byproducts are generally easy to remove from the desired product.
Purification: The Critical Step of Recrystallization

The crude product, while often of high purity, requires recrystallization to remove residual starting materials, reagents, and byproducts.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system. An ethanol/water mixture is a good starting point.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

The overall workflow for synthesis and purification is summarized in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification Start 6-amino-1-ethyluracil in DMF Reaction Add NBS at 0°C, then stir at RT Start->Reaction Workup Precipitate in Ice Water Reaction->Workup Crude Crude Product (Filtration & Drying) Workup->Crude Dissolve Dissolve in hot Ethanol Crude->Dissolve Crystallize Add hot Water, Cool Slowly Dissolve->Crystallize Isolate Filter & Dry Crystals Crystallize->Isolate Pure Pure Product Isolate->Pure caption Workflow for Synthesis and Purification G cluster_analysis Analytical Verification Sample Final Product Sample SamplePrep Prepare solutions for each analysis Sample->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR MS Mass Spectrometry (LC-MS) SamplePrep->MS DataHPLC Assess Purity (>99%) Identify Impurities HPLC->DataHPLC DataNMR Confirm Structure Check for Residual Solvents NMR->DataNMR DataMS Confirm Molecular Weight & Isotopic Pattern MS->DataMS Conclusion Identity & Purity Confirmed DataHPLC->Conclusion DataNMR->Conclusion DataMS->Conclusion caption Orthogonal Analytical Verification Workflow

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione. As a brominated pyrimidine derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for maintaining laboratory safety and complying with federal and local regulations.

Hazard Assessment: The Foundation of Safe Disposal

Table 1: Inferred Hazard Profile and Safety Imperatives

Hazard Classification (Inferred) GHS Category (Typical) Rationale & Immediate Safety Implication
Halogenated Organic Compound N/A Contains bromine, mandating segregation into the halogenated waste stream . This is crucial because halogenated waste requires specific high-temperature incineration and cannot be mixed with non-halogenated solvents, which may be recycled or fuel-blended.[4][5][6]
Skin Corrosion/Irritation Category 2 Direct contact can cause skin irritation.[2] Imperative: Always wear appropriate nitrile gloves and a lab coat.[3]
Serious Eye Damage/Irritation Category 2 Poses a significant risk of causing serious eye irritation upon contact.[2] Imperative: ANSI-rated safety glasses or goggles are mandatory.[3]
Specific Target Organ Toxicity Category 3 (Respiratory) Inhalation of dust or aerosols may irritate the respiratory system.[2] Imperative: All handling of the solid compound or its solutions must occur within a certified chemical fume hood.

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] Imperative: Prohibit eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[1] |

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The selection is directly informed by the hazard assessment above. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[7]

  • Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use. For prolonged tasks, consider double-gloving.

  • Eye Protection: Use safety glasses with side shields at a minimum. When handling larger quantities or if there is a splash risk, switch to chemical splash goggles.[3]

  • Body Protection: A buttoned lab coat must be worn to protect from incidental contact.

  • Respiratory Protection: All manipulations of the solid compound or concentrated solutions should be performed in a chemical fume hood to prevent inhalation.[4]

Waste Segregation: A Critical Decision Workflow

The single most important step in the disposal process is correct waste segregation. As a brominated organic compound, this compound must be classified as halogenated waste.[6][8][9] Mixing waste streams can lead to dangerous chemical reactions, environmental non-compliance, and significantly increased disposal costs.[5]

The following workflow diagram illustrates the decision-making process for proper segregation.

G cluster_form Step 1: Determine Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Generated Waste Containing Compound form_decision Solid or Liquid? start->form_decision solid_type Grossly Contaminated (Gloves, Weigh Boats, etc.) or Pure/Residue Compound? form_decision->solid_type Solid liquid_decision Is Total Halogenated Content >1%? form_decision->liquid_decision Liquid solid_container Place in Labeled Solid Hazardous Waste Container (e.g., Lined Pail) solid_type->solid_container Both solid_storage Store in Designated Satellite Accumulation Area solid_container->solid_storage halogenated_container Collect in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container liquid_decision->halogenated_container Yes non_halogenated_container Collect in Labeled 'NON-HALOGENATED ORGANIC LIQUID WASTE' Container liquid_decision->non_halogenated_container No liquid_storage Store in Designated Satellite Accumulation Area with Secondary Containment halogenated_container->liquid_storage non_halogenated_container->liquid_storage

Caption: Waste Disposal Decision Workflow for the Compound.

Step-by-Step Disposal Protocols

Follow these procedures based on the physical form of the waste. All steps must be conducted within a chemical fume hood.

Protocol A: Disposal of Solid Waste

(e.g., expired pure compound, residue in containers, contaminated weigh paper)

  • Prepare Container: Obtain a designated solid hazardous waste container. This is typically a plastic pail or drum with a secure lid and a liner. Ensure it is correctly labeled before adding any waste.[10]

  • Transfer Waste: Carefully transfer the solid waste into the container using a spatula or scoop. If transferring powder, do so slowly to minimize dust generation.

  • Contaminated Materials: All items grossly contaminated with the compound, such as gloves, weigh boats, and absorbent pads from a spill cleanup, must also be placed in this container.[11]

  • Secure Container: Close the container lid securely.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[10][12] Ensure it is clearly visible and accessible for pickup by Environmental Health & Safety (EHS) personnel.

Protocol B: Disposal of Liquid Waste

(e.g., solutions containing the compound, reaction mixtures)

  • Identify Solvent Type: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, ethyl acetate).[8] If the compound is dissolved in a non-halogenated solvent, the entire mixture is still treated as halogenated waste due to the bromine content.

  • Select Container: Obtain a designated, compatible liquid waste container labeled "Halogenated Organic Liquid Waste."[4][5] The container must have a screw cap. Never use foodstuff containers.[10]

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.

  • Avoid Overfilling: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[6]

  • Secure and Store: Securely fasten the cap. Keep the container closed at all times except when actively adding waste.[4] Place the container in a designated SAA, within secondary containment (e.g., a spill tray), to contain potential leaks.[6]

Waste Container Labeling and Management

Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[12][13] Every waste container must be labeled as soon as the first drop of waste is added.[4]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10][12]

  • Full Chemical Names: List all constituents, including solvents. Do not use abbreviations or chemical formulas.[4] For this compound, write "this compound."

  • Approximate Percentages: Estimate the concentration of each component.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

  • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and the date the container was started.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact your institution's EHS emergency line.[4]

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For small spills, cover with a chemical absorbent material (spill pads or pillows). Work from the outside of the spill inward.

  • Collect Waste: Carefully collect all contaminated absorbent materials using tongs or a scoop. Place them in a heavy-duty plastic bag or a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste bag.

  • Dispose and Document: Seal and label the waste container as hazardous waste and place it in the SAA. Report the spill to your laboratory supervisor and EHS as required by your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Triumvirate Environmental.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Triumvirate Environmental.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • HEALTH CARE FACILITIES. (n.d.). Oregon OSHA.
  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet for 4-Amino-5-bromo-6-chloropyrimidine. (2025, December 26). Fisher Scientific.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
  • Organic solvent waste. (2025, January 13). Kemicentrum, Lund University.
  • Safety Data Sheet for 5-bromo-3-nitro-2-pyridinamine. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide. (2024, August 6). Sigma-Aldrich.
  • Safety Data Sheet for 4,5-Diaminopyrimidine. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione. (2024, November 1). Aaron Chemicals LLC.

Sources

A Senior Application Scientist's Guide to Handling 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product Sheet

Welcome, researchers and innovators. You are working with 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione, a specialized heterocyclic compound. While its primary application is likely as an intermediate in complex organic synthesis, its structure demands our full attention. As a halogenated pyrimidine, it belongs to a class of compounds known for their biological activity, including use as radiosensitizers in medical applications.[1][2][3] This potential for biological interaction, combined with the physical hazards of handling a fine powder, necessitates a rigorous and well-understood safety protocol.

This guide is designed to provide you with more than just a checklist. It is a procedural and logistical framework built on the principles of risk mitigation and scientific causality. Our goal is to empower you to handle this chemical not just safely, but with a deep understanding of why each step is critical.

Hazard Identification and Risk Assessment: A Structural Approach

The compound is a light yellow solid, which means the primary route of exposure during handling will be through the inhalation of airborne particles or direct contact with skin and eyes.

Structural Feature Associated Potential Hazard Primary Route of Exposure Rationale & Supporting Evidence
Fine Solid/Powder Respiratory Irritation, Systemic AbsorptionInhalationHandling solid powders can generate dust. Respiratory protection is crucial to prevent airborne particles from entering the respiratory system.[4][5]
Pyrimidine Core Skin & Eye IrritationDermal, OcularPyrimidine derivatives are known to cause skin and eye irritation.[6][7] Direct contact must be avoided.
Bromo- Group Unknown Long-Term Toxicity, Environmental HazardIngestion, Inhalation, DermalHalogenated organic compounds can possess heightened biological activity and may require specific disposal methods.[8][9] Analogs like 4-Amino-5-bromo-6-chloropyrimidine are harmful if swallowed.[10]
Amino- Group Potential Allergen/IrritantDermal, InhalationAromatic amines can be skin sensitizers and irritants.

Given these factors, our handling protocol must assume the compound is, at a minimum, an irritant to the eyes, skin, and respiratory system, and is harmful if swallowed.

Core Directive: Personal Protective Equipment (PPE) System

Effective protection is not about individual pieces of gear, but an integrated system where each component works in concert to create a barrier between you and the hazard.[11]

Respiratory Protection: The First Line of Defense

For handling any quantity of the solid powder outside of a fully contained system (like a glovebox), respiratory protection is mandatory.

  • For small quantities (e.g., <1g) in a well-ventilated area: A NIOSH-approved N95 disposable respirator is the minimum requirement.

  • For larger quantities or when dust generation is likely: A half-face or full-face respirator with P100 (HEPA) cartridges is required.[5]

Causality: The primary risk from a fine powder is inadvertent inhalation. An N95 mask provides excellent protection against particulate matter, while a respirator with cartridges offers a superior seal and higher protection factor for more significant exposures.[5][12]

Eye and Face Protection: Preventing Ocular Exposure

Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.

  • Recommended: A full face shield worn over safety goggles should be used when handling larger quantities or when there is any risk of splashing during solution preparation.[12][13]

Causality: The eyes are highly susceptible to chemical irritation.[6][10] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield adds a crucial layer of protection for the entire face.[11]

Hand Protection: The Point of Contact

Standard disposable nitrile gloves are the minimum requirement.

  • Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after the task is complete or if contamination is suspected.[13] Wash hands thoroughly after glove removal.

Causality: Nitrile provides good resistance against a broad range of chemicals for short-term use.[12] The key to effective hand protection is not just the material, but the procedure: frequent changes and proper removal technique prevent cross-contamination.

Body and Foot Protection
  • Body: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned.

  • Clothing: Long pants and shirts that cover the skin are essential.[4]

  • Footwear: Closed-toe, non-slip shoes that fully cover the foot are required.[4]

Causality: This combination protects the skin from accidental spills and contact with contaminated surfaces.

Operational & Disposal Plans

Experimental Workflow: A Step-by-Step Protocol
  • Preparation: Before entering the lab, ensure you have all necessary PPE. Conduct a final risk assessment for your specific procedure.

  • Work Area Setup: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or other ventilated enclosure.

  • PPE Donning: Put on PPE in the correct order to ensure a proper seal and prevent contamination. This sequence is critical.

  • Handling the Chemical:

    • Perform all manipulations that may generate dust (e.g., weighing, transferring) within the fume hood.

    • Use a spatula for transfers. Avoid pouring the powder.

    • If making a solution, add the solid to the solvent slowly to minimize splashing.

  • Post-Handling: Clean the work area thoroughly. Decontaminate any equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE carefully in the reverse order of donning to avoid self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Diagram: PPE Donning and Doffing Workflow

The following diagram illustrates the validated sequence for putting on and taking off PPE to minimize exposure and cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Respirator/Mask D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves (over coat cuffs) D3->D4 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator/Mask F3->F4

Caption: Critical workflow for donning and doffing PPE.

Disposal Plan: Cradle-to-Grave Responsibility

As a brominated organic compound, this chemical and any materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh paper, contaminated paper towels) in a clearly labeled, sealed plastic bag. Place this bag into a designated "Halogenated Organic Waste" container.

  • Liquid Waste: Any solutions containing the compound should be disposed of in a labeled "Halogenated Organic Liquid Waste" container.

  • DO NOT dispose of this chemical down the drain or in regular trash.[13] Brominated waste often requires high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and prevent environmental contamination.[8][14]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]

Always show the Safety Data Sheet (or this guide, in its absence) to the attending medical professional.[13][15]

References

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). Vertex AI Search.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. (1983, December). U.S. Environmental Protection Agency.
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • 6-Amino-5-bromo-1H-pyrimidine-2,4-dione | 6312-73-8. (n.d.). Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET for 5-Bromo-3-nitropyridin-2-amine. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET for 4-Amino-5-bromo-6-chloropyrimidine. (2025, December 26). Fisher Scientific.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians.
  • SAFETY DATA SHEET for 4,5-Diaminopyrimidine. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione. (2024, November 1). Aaron Chemicals LLC.
  • MSDS of 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. (n.d.). CymitQuimica.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Bromine in waste incineration: partitioning and influence on metal volatilis
  • 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem.
  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. (n.d.). PubMed.
  • RADIOSENSITIZATION BY THE HALOGENATED PYRIMIDINE ANALOGUES: LABORATORY AND CLINICAL INVESTIG
  • Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. (n.d.). PubMed.
  • The dependence of halogenated pyrimidine incorporation and radiosensitization on the dur
  • Safe Handling Procedures for SOP Protocols. (n.d.). University of Wisconsin.
  • 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. (2025, August 6).
  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023, January 9). MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.